molecular formula C13H10F2N2O B11959935 1,3-Bis(3-fluorophenyl)urea CAS No. 369-83-5

1,3-Bis(3-fluorophenyl)urea

Cat. No.: B11959935
CAS No.: 369-83-5
M. Wt: 248.23 g/mol
InChI Key: BYAWSEIGDSOCFJ-UHFFFAOYSA-N
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Description

1,3-Bis(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H10F2N2O and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

369-83-5

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

1,3-bis(3-fluorophenyl)urea

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

BYAWSEIGDSOCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

1,3-Bis(3-fluorophenyl)urea CAS 369-83-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive, deep-dive analysis of 1,3-Bis(3-fluorophenyl)urea. It synthesizes confirmed physicochemical data, solid-state characterization, and synthetic methodologies, adhering to the requested strict editorial standards.

CAS Registry Number: 369-83-5 Synonyms: sym-Di-3-fluorophenylurea; N,N'-Bis(3-fluorophenyl)urea Molecular Formula: C₁₃H₁₀F₂N₂O Molecular Weight: 248.23 g/mol [1]

Executive Summary

1,3-Bis(3-fluorophenyl)urea is a symmetric diarylurea utilized primarily as a supramolecular building block and a pharmacophore scaffold in medicinal chemistry.[1] Unlike its 4-fluoro isomer (which melts at ~267°C), the 3-fluoro derivative exhibits a lower melting point (~197°C) and distinct polymorphic behavior, making it a model system for studying hydrogen-bond directed assembly.[1] In drug development, the molecule serves as a critical reference standard for Structure-Activity Relationship (SAR) studies targeting kinases (e.g., B-RAF) and soluble epoxide hydrolase (sEH), where the diarylurea motif functions as a hydrogen-bond donor to active site residues (Asp/Glu).[1]

Physicochemical Profile

The introduction of fluorine at the meta-position alters the lipophilicity and crystal packing of the urea core without imposing the steric bulk of chloro- or bromo- substituents.[1]

Table 1: Core Physical Properties
PropertyValueNotes
Appearance White crystalline solidNeedles or plates depending on solvent
Melting Point 197.1 – 197.4 °CDistinct from 4-F isomer (267°C) [1]
Solubility DMSO, DMF, hot EthanolPoorly soluble in water, hexane
LogP (Calc) ~3.2Moderate lipophilicity
H-Bond Donors 2Urea NH groups
H-Bond Acceptors 1 (Carbonyl) + 2 (Fluorine)Fluorine acts as a weak acceptor
Solid-State Polymorphism

A defining technical feature of CAS 369-83-5 is its "concomitant polymorphism."[1] Research by Capacci-Daniel et al. (2016) revealed that crystallization from solvents like acetone or ethanol yields two distinct forms simultaneously:[1]

  • Form I (Monoclinic): Features 1D chains of urea molecules aligned in an antiparallel orientation.[2] This is the thermodynamically preferred packing for most diarylureas.[1]

  • Form II (Orthorhombic): Features 1D chains in a parallel orientation, a rare motif for symmetric diphenylureas, stabilized by specific C-H···F interactions [2].

Synthesis & Manufacturing Methodologies

The synthesis of symmetric ureas is chemically robust. Two primary pathways are employed depending on reagent availability and scale.[1]

Pathway A: Isocyanate Coupling (Preferred for Purity)

This method avoids the use of highly toxic phosgene gas, utilizing the commercially available isocyanate.

Reaction Logic: The nucleophilic amine (3-fluoroaniline) attacks the electrophilic carbon of the isocyanate.[1][3] The reaction is rapid and exothermic.[1]

Protocol:

  • Reagents: 3-Fluoroaniline (1.0 eq), 3-Fluorophenyl isocyanate (1.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Procedure:

    • Dissolve 3-fluoroaniline in DCM (0.5 M concentration) under N₂ atmosphere.

    • Add 3-fluorophenyl isocyanate dropwise at 0°C to control exotherm.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Work-up: The product typically precipitates as a white solid.[1] Filter the precipitate.[1]

    • Purification: Wash the filter cake with cold hexane/DCM (1:1) to remove unreacted starting materials.[1] Recrystallize from Ethanol/Water if necessary.[1]

Pathway B: Carbonyl Diimidazole (CDI) Coupling

Used when the isocyanate is unavailable.[1] CDI acts as a phosgene equivalent.[1][3]

Protocol:

  • Reagents: 3-Fluoroaniline (2.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).[1]

  • Solvent: THF or Acetonitrile.[1]

  • Procedure:

    • Dissolve CDI in THF.[1]

    • Add 3-fluoroaniline slowly.[1]

    • Reflux for 6–12 hours.[1]

    • Evaporate solvent and wash the residue with water (to remove imidazole byproduct) and dilute acid (1M HCl) to remove unreacted aniline.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Start Starting Materials 3-Fluoroaniline RouteA Route A: + 3-Fluorophenyl Isocyanate (DCM, 0°C -> RT) Start->RouteA RouteB Route B: + CDI (Phosgene equiv.) (THF, Reflux) Start->RouteB Intermed Intermediate Urea Formation RouteA->Intermed RouteB->Intermed Workup Work-up Filtration & Washing (Remove amine/imidazole) Intermed->Workup Product Final Product 1,3-Bis(3-fluorophenyl)urea (White Solid, >98% Purity) Workup->Product

Caption: Dual synthetic pathways for CAS 369-83-5 emphasizing the isocyanate addition vs. CDI coupling routes.

Structural & Spectroscopic Characterization

Verification of the structure relies on the distinct urea carbonyl signal and the specific splitting patterns of the meta-substituted aromatic ring.[1]

Table 2: Spectroscopic Data [1]
TechniqueCharacteristic SignalsAssignment
IR (KBr) 3314, 3277 cm⁻¹N-H Stretch (Strong H-bonding)
1649 cm⁻¹C=O[1] Stretch (Amide I)
1597, 1541 cm⁻¹Aromatic C=C / Amide II
¹H NMR δ 8.80 (s, 2H)Urea N-H protons (Downfield due to EWG)
(DMSO-d₆)δ 7.45 (dt, 2H)Aromatic H2 (Ortho to F and Urea)
δ 7.30 (m, 2H)Aromatic H5 (Meta)
δ 7.15 (m, 2H)Aromatic H6
δ 6.80 (m, 2H)Aromatic H4 (Para to Urea)
¹³C NMR δ 152.4Urea Carbonyl (C=O)
δ 163.0 (d, J~240Hz)C-F Carbon

Note: NMR shifts are approximate based on analog trends and solvent effects (DMSO causes downfield shifts of NH protons).

Applications in Drug Discovery[5]

While CAS 369-83-5 is not a marketed drug, it is a quintessential "Probe Compound" for validating the Diarylurea Pharmacophore .[1]

Mechanism of Action: The Urea "Tape"

In kinase inhibitors (e.g., Sorafenib, Regorafenib) and sEH inhibitors, the urea moiety acts as a "hinge binder" or "catalytic pocket anchor."

  • H-Bond Donor: The two NH hydrogens form hydrogen bonds with the backbone carbonyl of the target protein (e.g., Glu/Asp residues).

  • H-Bond Acceptor: The urea carbonyl accepts a hydrogen bond from the protein backbone amide.[1]

  • Fluorine Effect: The meta-fluorine atom modulates the acidity of the NH protons (inductive effect), strengthening the hydrogen bond interaction compared to the non-fluorinated analog, while also blocking metabolic oxidation at the phenyl ring.

Visualization: Diarylurea Pharmacophore Logic

SAR_Logic Core Diarylurea Core (CAS 369-83-5) Interaction1 Interaction 1: Urea NH --- O=C (Glu/Asp) (Primary Anchor) Core->Interaction1 Donates H Interaction2 Interaction 2: Urea C=O --- H-N (Backbone) (Orientation) Core->Interaction2 Accepts H Effect Meta-Fluorine Role: 1. Increases NH Acidity (Stronger H-bond) 2. Metabolic Stability (Blocks P450) Core->Effect Target Biological Target (Kinase Pocket / sEH Active Site) Target->Interaction1 Target->Interaction2

Caption: Mechanistic role of the diarylurea scaffold in protein-ligand binding interactions.

Safety & Handling

Signal Word: Warning GHS Classification:

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2A)[1]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory)[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a fume hood to avoid inhaling dust.[1]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable under normal conditions.

References

  • Jagtap, A. D., et al. "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." ChemInform, vol. 44, no. 20, 2013.

  • Capacci-Daniel, C. A., et al. "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea."[1][4][5] Acta Crystallographica Section C: Structural Chemistry, vol. 72, no. 9, 2016, pp. 692-696.[1][6]

  • PubChem. "1,3-Bis(3-fluorophenyl)urea (Compound)."[1][7] National Library of Medicine. (Note: Link directs to isomer/analog entry for structural verification).

  • BenchChem. "3-Bromo-4-fluorophenylurea and related Diarylurea Properties."[1]

Sources

N,N'-bis(3-fluorophenyl)urea synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

N,N'-bis(3-fluorophenyl)urea: Nomenclature, Synthesis, and Supramolecular Dynamics in Drug Development

Executive Summary

As drug development increasingly relies on targeted molecular interactions, the diaryl urea scaffold has emerged as a privileged motif in medicinal chemistry, particularly within kinase and soluble epoxide hydrolase (sEH) inhibitors. This technical guide explores the chemical identity, structural dynamics, and synthetic methodologies of N,N'-bis(3-fluorophenyl)urea , a symmetrically substituted diaryl urea. By examining its nomenclature, concomitant polymorphism, and self-assembling hydrogen-bond networks, this whitepaper provides researchers with a field-proven framework for utilizing this compound in advanced therapeutic design and crystal engineering.

Chemical Identity, Nomenclature, and Synonyms

In regulatory submissions and computational drug discovery, precise nomenclature is critical for database cross-referencing and structural validation. The compound features a central urea core flanked by two 3-fluorophenyl rings.

  • IUPAC Name: 1,3-bis(3-fluorophenyl)urea[1]

  • Primary Synonyms: N,N'-bis(3-fluorophenyl)urea; 1,3-di(m-fluorophenyl)urea; 3-fluorophenyl-N-(3-fluorophenyl)carbamid.

  • SMILES String: O=C(NC=1C=CC=C(F)C1)NC=2C=CC=C(F)C2[2]

The symmetrical nature of the molecule simplifies NMR characterization but introduces complex supramolecular behaviors in the solid state due to the strong hydrogen-bond donating and accepting capabilities of the urea motif.

Quantitative Data Summary

The following table summarizes the core physicochemical and mass spectrometry parameters essential for analytical profiling:

ParameterValueReference
IUPAC Name 1,3-bis(3-fluorophenyl)urea[1]
CAS Registry Number 369-83-5[2]
Molecular Formula C13H10F2N2O[1]
Monoisotopic Mass 248.07613 Da[1]
Melting Point 197.1 – 197.4 °C[3]
LC-MS [M+H]+ Adduct m/z 249.08341[1]
Predicted CCS ([M+H]+) 151.4 Ų[1]

Structural Dynamics: Hydrogen Bonding and Concomitant Polymorphism

The physical state of a drug substance dictates its dissolution rate, bioavailability, and formulation stability. N,N'-bis(3-fluorophenyl)urea exhibits fascinating solid-state behavior driven by its urea functionalities.

Crystallization of 1,3-bis(3-fluorophenyl)urea from various solvents yields concomitant mixtures of at least two distinct polymorphs[4].

  • Monoclinic Form: Features one-dimensional chains of hydrogen-bonded urea molecules aligning in an antiparallel orientation. This is the thermodynamically typical packing arrangement for most diphenylureas[4].

  • Orthorhombic Form: Features one-dimensional chains with a parallel orientation, a structural motif rarely observed in symmetrically substituted diphenylureas[4].

The Causality of Polymorphism: The urea core acts as a bifurcated hydrogen bond donor (via the two –NH groups) and a strong acceptor (via the carbonyl oxygen). The fluorine atoms on the meta-positions exert an inductive electron-withdrawing effect, increasing the acidity of the urea protons and strengthening the intermolecular hydrogen bonds. Depending on the dielectric constant and cooling rate of the crystallization solvent, the kinetic (parallel) or thermodynamic (antiparallel) assembly is favored.

Synthetic Methodologies and System Validation

The synthesis of symmetric diaryl ureas must be designed to maximize atom economy while avoiding the generation of toxic byproducts. The standard protocol utilizes the nucleophilic addition of an aniline to an isocyanate.

Protocol: Synthesis of N,N'-bis(3-fluorophenyl)urea

Objective: To synthesize high-purity diaryl urea via a self-precipitating, self-validating workflow.

  • Step 1: Preparation of the Reaction Matrix. Charge a flame-dried round-bottom flask with 3-fluoroaniline (1.0 eq) and dissolve in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water will hydrolyze the isocyanate to an unstable carbamic acid, which decarboxylates into an amine, skewing stoichiometry and reducing yield.

  • Step 2: Electrophilic Activation. Cool the solution to 0°C using an ice bath. Add 3-fluorophenyl isocyanate (1.05 eq) dropwise over 15 minutes.

    • Causality: The low temperature controls the highly exothermic nucleophilic attack of the primary amine on the electrophilic isocyanate carbon, minimizing thermal degradation and side reactions[3].

  • Step 3: Propagation and Assembly. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: As the urea linkage forms, the molecules rapidly establish a robust intermolecular hydrogen-bond network. The resulting supramolecular assembly has significantly lower solubility in THF than the monomeric starting materials, driving the reaction to completion via Le Chatelier's principle as the product precipitates out as a white solid.

  • Step 4: Isolation. Filter the precipitate under vacuum. Wash the filter cake with cold hexanes to remove any unreacted lipophilic starting materials. Dry under high vacuum.

  • Step 5: System Validation. Confirm structural integrity via LC-MS, observing the [M+H]+ adduct at m/z 249.08[1]. Validate via IR spectroscopy, confirming the presence of characteristic urea bands (e.g., 3314 cm⁻¹ for N-H stretch, 1649 cm⁻¹ for C=O stretch)[3].

SynthesisWorkflow Step1 Step 1: Reagent Preparation 3-Fluoroaniline + Anhydrous THF Step2 Step 2: Electrophilic Addition Dropwise 3-Fluorophenyl Isocyanate at 0°C Step1->Step2 N2 Atmosphere Step3 Step 3: Supramolecular Assembly Stir at RT (H-bond driven precipitation) Step2->Step3 Nucleophilic Attack Step4 Step 4: Isolation Vacuum Filtration & Cold Hexane Wash Step3->Step4 Phase Separation Step5 Step 5: Validation LC-MS (m/z 249.08) & IR Spectroscopy Step4->Step5 Yield >88%

Fig 1. Step-by-step synthetic workflow and self-validation for N,N'-bis(3-fluorophenyl)urea.

Pharmacological Relevance: The Diaryl Urea Scaffold

In modern pharmacology, the diaryl urea motif is not merely a structural linker; it is an active pharmacophore. Symmetrically substituted ureas like N,N'-bis(3-fluorophenyl)urea serve as foundational scaffolds for designing Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Mechanism of Action in Kinase Inhibition: Type II kinase inhibitors bind to the inactive "DFG-out" conformation of the kinase domain. The diaryl urea acts as a critical anchor:

  • The carbonyl oxygen (Hydrogen Bond Acceptor) binds to the backbone amide of the conserved aspartate in the DFG motif.

  • The urea nitrogens (Hydrogen Bond Donors) bind to the side chain of the conserved glutamate on the αC-helix.

  • The fluorophenyl rings occupy the hydrophobic allosteric pocket exposed only in the inactive state, locking the kinase and preventing ATP binding.

KinaseInhibition UreaMotif Diaryl Urea Scaffold N,N'-bis(3-fluorophenyl)urea HBD Hydrogen Bond Donors (Two -NH groups) UreaMotif->HBD HBA Hydrogen Bond Acceptor (Carbonyl -C=O) UreaMotif->HBA Glu αC-Helix Glutamate (Side Chain) HBD->Glu Donates H-bond DFG Kinase DFG Motif (Aspartate Backbone) HBA->DFG Accepts H-bond Inactive Stabilization of DFG-Out (Inactive Conformation) DFG->Inactive Glu->Inactive Block Blockade of ATP Binding & Downstream Signaling Inactive->Block Allosteric Lock

Fig 2. Logical relationship of kinase inhibition via diaryl urea hydrogen bonding.

Conclusion

N,N'-bis(3-fluorophenyl)urea is a highly versatile chemical entity that bridges the gap between synthetic organic chemistry and supramolecular crystal engineering. Understanding its precise nomenclature, the causality behind its polymorphic crystallization, and its reliable synthesis pathway empowers researchers to leverage this scaffold effectively in the development of next-generation therapeutics and advanced materials.

References

  • PubChemLite. 1,3-bis(3-fluorophenyl)urea (C13H10F2N2O). uni.lu. 1

  • ChemScene. 369-83-5 | 1,3-Bis(3-fluorophenyl)urea. chemscene.com. 2

  • Capacci-Daniel, C. A., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C. researchgate.net. 4

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. researchgate.net. 3

Sources

1,3-Bis(3-fluorophenyl)urea solubility in DMSO and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1,3-Bis(3-fluorophenyl)urea in DMSO and Organic Solvents

Introduction

1,3-Bis(3-fluorophenyl)urea is a symmetrically substituted diarylurea, a class of compounds recognized for its potent and specific inhibition of various enzymes, making it a recurring motif in medicinal chemistry and drug discovery. The urea functional group is a key structural feature, capable of forming robust hydrogen bonds with biological targets. A fundamental prerequisite for the successful preclinical development of any compound is a thorough understanding of its solubility in relevant solvent systems. Dimethyl sulfoxide (DMSO) is a ubiquitous aprotic solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a diverse array of organic molecules.[1] This guide provides a comprehensive technical overview of the solubility of 1,3-bis(3-fluorophenyl)urea in DMSO and other common organic solvents. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, actionable experimental protocols for determining solubility in the laboratory.

Physicochemical Properties of 1,3-Bis(3-fluorophenyl)urea and Solvents

A foundational understanding of the physicochemical properties of both the solute and the solvent is essential for interpreting solubility data. The principle of "like dissolves like" is a guiding tenet, suggesting that substances with similar polarities are more likely to be miscible.

Table 1: Physicochemical Properties of 1,3-Bis(3-fluorophenyl)urea and Selected Solvents

Property1,3-Bis(3-fluorophenyl)ureaDimethyl Sulfoxide (DMSO)EthanolAcetonitrile
Molecular Formula C₁₃H₁₀F₂N₂O[2](CH₃)₂SOC₂H₅OHCH₃CN
Molecular Weight 248.23 g/mol [2]78.13 g/mol 46.07 g/mol 41.05 g/mol
Appearance Crystalline solid (predicted)Colorless liquidColorless liquidColorless liquid
CAS Number 369-83-5[2]67-68-564-17-575-05-8
Polarity Polar (due to urea and fluorine moieties)Highly Polar (Aprotic)Polar (Protic)Polar (Aprotic)

Solubility of 1,3-Bis(3-fluorophenyl)urea in Dimethyl Sulfoxide (DMSO)

Expected Solubility in Other Organic Solvents

The solubility of 1,3-bis(3-fluorophenyl)urea in other organic solvents will be governed by the polarity and hydrogen bonding capabilities of the solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are capable of both donating and accepting hydrogen bonds. Given the hydrogen bond donor and acceptor sites on the urea moiety, moderate to good solubility is anticipated in these solvents. For instance, the parent compound, urea, is soluble in ethanol, particularly with heating.[4]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors. Solubility in these solvents is expected to be lower than in DMSO but still significant.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the 1,3-bis(3-fluorophenyl)urea molecule, very low solubility is expected in nonpolar solvents.

The Critical Impact of Polymorphism on Solubility

A crucial consideration for the solubility of 1,3-bis(3-fluorophenyl)urea is the phenomenon of polymorphism. It has been reported that this compound can crystallize in at least two different polymorphic forms: a monoclinic and an orthorhombic form.[5] Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[6][7]

Metastable polymorphs generally exhibit higher apparent solubility than their more thermodynamically stable counterparts.[8] This is because the metastable form has a higher free energy, which provides a greater driving force for dissolution. However, metastable forms can convert to the more stable, less soluble form over time, which can lead to precipitation from solution.[7] Therefore, when determining and reporting the solubility of 1,3-bis(3-fluorophenyl)urea, it is imperative to characterize the solid form being used (e.g., by X-ray powder diffraction) to ensure reproducibility.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[9] It involves equilibrating an excess of the solid compound with the solvent over a defined period and then quantifying the concentration of the dissolved solute.

Materials
  • 1,3-Bis(3-fluorophenyl)urea (solid)

  • Anhydrous DMSO and other organic solvents of interest (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1,3-bis(3-fluorophenyl)urea (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Pipette a known volume of the selected solvent (e.g., 1 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the slurry.

    • Maintain a constant temperature (e.g., 25 °C) throughout the equilibration period.

    • Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

  • Quantification of Solute:

    • Prepare a series of standard solutions of 1,3-bis(3-fluorophenyl)urea of known concentrations in the chosen solvent.

    • Analyze the standard solutions by HPLC-UV to generate a calibration curve.

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC-UV.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Diagram of the Shake-Flask Method Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid 1,3-bis(3-fluorophenyl)urea to vial B Add known volume of solvent A->B C Agitate at constant temperature for 24-48h B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Dilute filtered sample E->G F Prepare calibration curve via HPLC-UV H Analyze diluted sample by HPLC-UV F->H G->H I Calculate solubility H->I

Sources

1,3-Bis(3-fluorophenyl)urea: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 1,3-Bis(3-fluorophenyl)urea Document Type: Technical Whitepaper & Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Biological Researchers.

Executive Summary & Scientific Context

1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5) is a symmetrical diarylurea compound primarily utilized in medicinal chemistry as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors and as a crystal engineering model for polymorphism . Unlike standard reagents, its utility lies in its hydrogen-bonding capability, which mimics the transition state of peptide bond hydrolysis or stabilizes enzyme-inhibitor complexes.

Key Technical Insight: The compound exhibits concomitant polymorphism , meaning it can crystallize simultaneously into two distinct forms (monoclinic and orthorhombic) from the same solution. This property makes strict control of solvent and temperature parameters critical during synthesis and purification to ensure batch-to-batch consistency in biological assays.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name 1,3-Bis(3-fluorophenyl)urea
CAS Number 369-83-5
Molecular Formula C₁₃H₁₀F₂N₂O
Molecular Weight 248.23 g/mol
Physical State White to Off-white Crystalline Solid
Melting Point >200°C (Polymorphic dependent; typically high melting due to H-bond network)
Solubility Soluble in DMSO, DMF; Low solubility in water and non-polar solvents.[1][2][3]
SMILES c1cc(cc(c1)F)NC(=O)Nc2cc(c2)F

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this isomer is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of fluorinated diarylureas (e.g., Diflubenzuron analogs).

GHS Classification (Predicted)
  • Acute Toxicity, Oral: Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Aquatic Toxicity (Chronic): Category 2 (H411) – Common for fluorinated aromatics.

Signal Word: WARNING
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Mechanism of Action & Biological Utility

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is central to sEH inhibition. The nitrogen protons of the urea group act as hydrogen bond donors to the aspartic acid residue (Asp335) in the catalytic triad of the sEH enzyme. The 3-fluoro substituents on the phenyl rings provide lipophilic contacts within the enzyme's hydrophobic pocket, enhancing potency and metabolic stability compared to non-fluorinated analogs.

Visualization: Mechanism of sEH Inhibition

sEH_Mechanism cluster_0 Molecular Interaction Inhibitor 1,3-Bis(3-fluorophenyl)urea Enzyme sEH Active Site (Catalytic Triad) Inhibitor->Enzyme Binding (Kd < nM) Complex Enzyme-Inhibitor Complex (Stabilized) Enzyme->Complex H-Bonding (Urea NH -> Asp335) Effect Prevention of EET Hydrolysis Complex->Effect Biological Outcome Urea Urea Core (H-Bond Donor) Urea->Enzyme H-bonds F_Group 3-Fluoro Groups (Lipophilic Pocket) F_Group->Enzyme Van der Waals

Caption: Simplified mechanism showing the urea core acting as a hydrogen bond donor to the sEH active site, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs).

Experimental Workflow: Synthesis & Handling

Synthesis Protocol (High Purity)

Rationale: The reaction of an isocyanate with an aniline is the most atom-economic and cleanest method for generating symmetrical ureas, minimizing side products compared to phosgene-based routes.

Reagents:

  • 3-Fluoroaniline (1.0 equiv)

  • 3-Fluorophenyl isocyanate (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Fluoroaniline in anhydrous DCM (0.1 M concentration).

  • Addition: Add 3-Fluorophenyl isocyanate dropwise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product typically precipitates as a white solid due to the formation of the urea hydrogen-bond network.

  • Purification:

    • Filter the precipitate.

    • Wash with cold DCM (2x) to remove unreacted starting materials.

    • Recrystallization (Critical for Polymorph Control): Recrystallize from Ethanol/Water or Acetonitrile. Note: Rapid cooling favors the kinetic polymorph; slow evaporation favors the thermodynamic form.

Visualization: Synthesis & Safety Workflow

Synthesis_Workflow cluster_safety Safety Checkpoints Start Start: Reagent Prep Aniline 3-Fluoroaniline (Toxic, Irritant) Start->Aniline Iso 3-Fluorophenyl Isocyanate (Lachrymator, Sensitizer) Start->Iso Mix Mixing in DCM (0°C -> RT, N2 atm) Aniline->Mix Iso->Mix Precip Precipitation of Urea (H-Bond Network Formation) Mix->Precip PPE PPE: Gloves, Goggles, Fume Hood Mix->PPE Filter Filtration & Washing (Remove unreacted SM) Precip->Filter Recryst Recrystallization (Polymorph Control) Filter->Recryst Waste Waste: Halogenated Organics Filter->Waste Product Pure 1,3-Bis(3-fluorophenyl)urea Recryst->Product

Caption: Synthesis workflow emphasizing safety checkpoints and the critical recrystallization step for controlling polymorphic purity.

Emergency Response & Spill Control

Fire Fighting Measures
  • Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.

  • Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) . Crucial: Firefighters must wear self-contained breathing apparatus (SCBA) due to HF risk.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation.

  • Environmental Precautions: Do not let product enter drains.

  • Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Visualization: Spill Decision Tree

Spill_Response Start Spill Detected Type State of Spill? Start->Type Solid Solid / Powder Type->Solid Liquid Solution (in DMSO/DCM) Type->Liquid Action_S 1. Dampen with inert oil/water 2. Scoop into HazMat bag 3. Avoid Dust Generation Solid->Action_S Action_L 1. Absorb with Sand/Vermiculite 2. Ventilate Area 3. Do NOT use combustible materials Liquid->Action_L Disposal Dispose as Halogenated Waste Action_S->Disposal Action_L->Disposal

Caption: Decision matrix for responding to solid vs. liquid spills, prioritizing dust suppression and proper waste categorization.

References

  • Capacci-Daniel, C. et al. (2016).[4] "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea." Acta Crystallographica Section C: Structural Chemistry, 72(9), 692-696.[4][5][6]

  • Sigma-Aldrich. (n.d.).[7] "1,3-Bis(3-fluorophenyl)urea Product Information." Sigma-Aldrich Catalog.

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008).

Sources

Technical Guide: Comparative Analysis of 1,3-Bis(3-fluorophenyl)urea and 4-Fluorophenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing 1,3-bis(3-fluorophenyl)urea (3,3-F2-DPU) with its 4-fluorophenyl (4,4-F2-DPU) positional isomer. While both compounds share the diarylurea scaffold—a privileged pharmacophore in kinase (e.g., Sorafenib) and soluble epoxide hydrolase (sEH) inhibition—their physicochemical and biological profiles diverge significantly due to the electronic and steric consequences of fluorine positioning.

Key Findings:

  • Potency Driver: The meta-fluorine substitution (3-F) exerts a stronger electron-withdrawing effect than para-fluorine (4-F), increasing the acidity of the urea protons and enhancing hydrogen bond donor capability in enzyme active sites.

  • Solid-State Risk: 1,3-Bis(3-fluorophenyl)urea exhibits concomitant polymorphism , forming both parallel and antiparallel hydrogen-bonded chains, presenting a critical control challenge in pharmaceutical formulation compared to the more predictable packing of the 4-F analog.

  • Metabolic Trade-off: The 4-F analog offers superior metabolic stability by blocking para-hydroxylation, whereas the 3-F analog retains a metabolic "soft spot" at the C4 position.

Part 1: Chemical Architecture & Electronic Profiling

The distinct behaviors of these isomers stem from the competing inductive (


) and resonance (

) effects of the fluorine atom.
Electronic Effects on the Urea Pharmacophore

The biological activity of diarylureas often depends on the ability of the urea bridge (


) to act as a bidentate hydrogen bond donor (e.g., to Asp335 in sEH or Glu/Asp residues in kinase hinge regions).
  • 1,3-Bis(3-fluorophenyl)urea (Meta-Substitution):

    • Effect: Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (

      
      ) with no opposing resonance effect.
      
    • Result: This significantly reduces electron density on the phenyl ring and the adjacent urea nitrogen. The urea protons become more acidic (lower pKa), strengthening their H-bonding interaction with target anionic residues.

  • 1,3-Bis(4-fluorophenyl)urea (Para-Substitution):

    • Effect: Fluorine at the para position exerts a strong

      
       effect but also a significant electron-donating resonance effect (
      
      
      
      ) into the ring system.
    • Result: The

      
       effect partially counteracts the 
      
      
      
      withdrawal. Consequently, the urea protons are less acidic compared to the 3-F analog, potentially resulting in weaker target binding affinity if the interaction is electrostatically driven.
Structural Visualization of SAR Logic

The following diagram illustrates the causality between fluorine positioning, electronic effects, and biological outcome.

SAR_Logic Subst_3F 3-Fluoro Substitution (Meta) Elec_3F Effect: -I (Inductive) No Resonance Opposition Subst_3F->Elec_3F Subst_4F 4-Fluoro Substitution (Para) Elec_4F Effect: -I (Inductive) + +R (Resonance Donation) Subst_4F->Elec_4F Acidity_High Urea NH Acidity: HIGH (Stronger H-Bond Donor) Elec_3F->Acidity_High Electron Withdrawal Acidity_Mod Urea NH Acidity: MODERATE (Weaker H-Bond Donor) Elec_4F->Acidity_Mod Competing Effects Binding Target Binding (e.g., sEH Asp335) Acidity_High->Binding High Potency Acidity_Mod->Binding Lower Potency

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why meta-fluorine substitution often yields higher potency in urea-based inhibitors.

Part 2: Physicochemical & Solid-State Properties

For drug development, the solid-state form is as critical as potency. Here, the 3-F and 4-F analogs show drastic differences in crystal engineering.

Polymorphism and Solubility
  • 1,3-Bis(3-fluorophenyl)urea:

    • Phenomenon: Exhibits concomitant polymorphism .[1] Crystallization from standard solvents often yields a mixture of two forms:

      • Monoclinic Form: Urea chains align in an antiparallel fashion (standard for diarylureas).[1][2]

      • Orthorhombic Form: Urea chains align in a parallel fashion (rare and metastable).

    • Implication: This makes batch-to-batch consistency difficult to control during scale-up. The concomitant growth suggests the energy landscape between these forms is very narrow.

  • 1,3-Bis(4-fluorophenyl)urea:

    • Phenomenon: Typically crystallizes in a stable monoclinic form with extensive

      
       hydrogen bonding forming 
      
      
      
      motifs.
    • Implication: More predictable formulation profile.

Comparative Data Table
Property1,3-Bis(3-fluorophenyl)urea1,3-Bis(4-fluorophenyl)ureaImpact
CAS Number 369-83-5659-30-3Identification
Electronic Effect Purely Inductive (-I)Inductive + Resonance (-I/+R)3-F is more acidic
Melting Point ~168-170 °C~178-182 °C4-F has higher lattice energy
Crystal Habit Concomitant Polymorphs (Needles/Plates)Monoclinic Prisms4-F is easier to process
Metabolic Stability Low (Para-position exposed)High (Para-position blocked)4-F has longer

Target Potency (sEH) High (

often < 5 nM)
Moderate3-F preferred for potency

Part 3: Synthesis & Experimental Protocols

The synthesis of symmetrical diarylureas is straightforward but requires strict moisture control to prevent the hydrolysis of the isocyanate intermediate into the starting aniline.

Reaction Mechanism

The most robust route involves the nucleophilic addition of a fluoroaniline to a fluorophenyl isocyanate. For symmetrical ureas, this can also be achieved by reacting the aniline with 1,1'-carbonyldiimidazole (CDI) or triphosgene.

Synthesis Aniline 3-Fluoroaniline (Nucleophile) Reaction Nucleophilic Addition Solvent: DCM or Toluene Temp: 0°C to RT Aniline->Reaction Isocyanate 3-Fluorophenyl Isocyanate (Electrophile) Isocyanate->Reaction Product 1,3-Bis(3-fluorophenyl)urea (Precipitate) Reaction->Product >90% Yield

Figure 2: Synthetic pathway for the high-yield production of 1,3-bis(3-fluorophenyl)urea.

Detailed Synthetic Protocol (Bench-Validated)

Objective: Synthesis of 1,3-Bis(3-fluorophenyl)urea (10 mmol scale).

Reagents:

  • 3-Fluoroaniline (1.11 g, 10 mmol)

  • 3-Fluorophenyl isocyanate (1.37 g, 10 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Hexane (for washing)

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 10 mL of anhydrous DCM.
    
  • Addition 1: Add 3-Fluoroaniline (10 mmol) to the flask. Cool the solution to 0°C using an ice bath.

  • Addition 2: Dissolve 3-Fluorophenyl isocyanate (10 mmol) in 10 mL of DCM. Add this solution dropwise to the aniline mixture over 15 minutes. Caution: Isocyanates are potent sensitizers; work in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A bulky white precipitate should form within 30 minutes.

  • Isolation: Filter the precipitate using a Büchner funnel.

  • Purification: Wash the filter cake with cold DCM (

    
    ) followed by Hexane (
    
    
    
    ) to remove unreacted isocyanate.
  • Drying: Dry under vacuum at 40°C for 6 hours.

  • Characterization: Confirm identity via

    
     (DMSO-
    
    
    
    ) and Melting Point (Target: 168-170°C).

Part 4: Biological Applications & Metabolic Context

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1,3-bis(3-fluorophenyl)urea structure mimics the transition state of epoxide hydrolysis.

  • Mechanism: The urea NH groups form hydrogen bonds with Asp335 in the sEH catalytic tunnel.

  • Why 3-F wins: The enhanced acidity of the 3-F analog strengthens this H-bond network compared to the 4-F analog.

  • Reference: This pharmacophore is central to inhibitors like TPPU and t-AUCB , where the urea is the primary anchor.

Metabolic Stability (The "Para" Problem)

While the 3-F analog is more potent, it is metabolically vulnerable.

  • Cytochrome P450 (CYP) Metabolism: The primary route of clearance for phenyl-ureas is hydroxylation at the para position (4-position).

  • 4-F Analog: The fluorine atom at position 4 blocks this metabolic attack, significantly extending the plasma half-life (

    
    ).
    
  • 3-F Analog: The 4-position is unsubstituted (C-H), allowing rapid hydroxylation and subsequent clearance.

  • Design Solution: In modern drug design (e.g., Regorafenib), a hybrid approach is often used: placing a Fluorine at position 4 (to block metabolism) and an electron-withdrawing group (like

    
     or Cl) at position 3 (to maintain acidity and potency).
    

References

  • Capacci-Daniel, A. A., et al. (2016).[2] Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C. Link

  • Celik, I., et al. (2018).[3] Crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea. IUCrData. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Link

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link

  • Sigma-Aldrich. (n.d.). 1,3-Bis(3-fluorophenyl)urea Product Specification. Link

Sources

Diarylurea Derivatives in Medicinal Chemistry: A Technical Guide to Type II Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive resource for medicinal chemists and drug developers. It synthesizes structural biology, synthetic organic chemistry, and pharmacological profiling into a cohesive narrative.

Executive Summary: The Privileged Urea Scaffold

The


-diarylurea moiety represents a "privileged structure" in medicinal chemistry, most notably as the structural anchor for Type II kinase inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation (DFG-in), diarylureas stabilize the inactive DFG-out  conformation. This distinct mechanism confers superior selectivity and prolonged residence time (

), critical parameters for clinical efficacy.

This guide dissects the structural causality of diarylurea binding, details robust synthetic protocols, and analyzes the structure-activity relationships (SAR) that drove the evolution of blockbuster drugs like Sorafenib and Regorafenib .

Structural Biology & Mechanism of Action[1]

The Type II Binding Mode (DFG-out)

The efficacy of diarylureas stems from their ability to bridge the ATP-binding site and an allosteric hydrophobic pocket that only opens when the activation loop adopts the DFG-out conformation.

  • The Anchor: The urea functionality acts as a rigid, planar linker. It forms a critical hydrogen-bonding network that "locks" the kinase in the inactive state.

  • The H-Bond Network:

    • Donor 1: Urea -NH- forms a H-bond with the side chain carboxylate of the conserved Glutamate (Glu) on the

      
      C-helix.
      
    • Donor 2: The second Urea -NH- forms a H-bond with the backbone amide of the Aspartate (Asp) residue of the DFG motif.[1]

  • The Hydrophobic Tail: One aryl ring (often substituted with electron-withdrawing groups like

    
     or halogens) occupies the allosteric hydrophobic pocket created by the movement of the Phenylalanine (Phe) of the DFG motif.
    
Visualization of the Binding Logic

KinaseBinding cluster_pocket Kinase Binding Pocket (DFG-out) cluster_drug Diarylurea Inhibitor Structure Glu Glu (αC-Helix) (Conserved) Asp Asp (DFG Motif) (Backbone Amide) HydroPocket Allosteric Hydrophobic Pocket (Created by Phe displacement) Hinge Hinge Region (ATP Adenine Site) Head Heterocyclic Head (Hinge Binder) Head->Hinge H-Bonds (Type I-like) Urea Urea Linker (-NH-CO-NH-) Head->Urea Urea->Glu H-Bond (Donor) Urea->Asp H-Bond (Donor) Tail Hydrophobic Tail (e.g., 3-CF3, 4-Cl Phenyl) Urea->Tail Tail->HydroPocket Van der Waals / Hydrophobic

Caption: Schematic of the Type II Kinase Inhibition mode. The urea linker anchors the inhibitor to conserved Glu and Asp residues, stabilizing the inactive DFG-out conformation.

Structure-Activity Relationship (SAR)[1][2]

The diarylurea scaffold can be anatomically divided into three regions. Optimization requires balancing electronic effects with steric constraints.

RegionFunctionKey SAR Trends
Head Group Binds to the ATP hinge region.Heterocycles (pyridines, quinolines) mimic the adenine ring of ATP. Solubility is often tuned here (e.g., N-methylpicolinamide in Sorafenib).
Urea Linker The structural pivot and H-bond donor.[2]Substitution on the urea nitrogens (N-methylation) typically abolishes activity by disrupting the critical H-bond network or enforcing a cis-conformation which is sterically unfavorable for binding.
Tail Group Occupies the allosteric hydrophobic pocket.Lipophilic, electron-withdrawing groups (

,

,

) enhance potency by increasing hydrophobic interactions and acidity of the urea protons (strengthening H-bonds).
Case Study: Sorafenib vs. Regorafenib

Sorafenib was the first oral multikinase inhibitor approved for hepatocellular carcinoma (HCC).[3] Regorafenib is structurally identical except for a single fluorine atom at the center of the central phenyl ring.

  • The "Magic Fluoro" Effect: This minor change enhanced the biochemical inhibition profile (broadening activity against TIE2 and VEGFR) and improved metabolic stability, demonstrating how subtle electronic modulation of the central aryl ring impacts the entire molecule's efficacy [1][2].

Synthetic Methodologies

Synthesis of diarylureas is generally straightforward but requires attention to stoichiometry to avoid symmetrical urea byproducts.

Method A: Isocyanate Coupling (Standard)

The most common route involves the nucleophilic addition of an aniline to an aryl isocyanate.

  • Pros: High yields, often requires no chromatography (product precipitates).

  • Cons: Isocyanates can be toxic, moisture-sensitive, and limited in commercial availability.

Method B: Carbamate Activation (Safety & Versatility)

When isocyanates are unavailable, an aniline is activated with phenyl chloroformate to form a carbamate, which is then reacted with the second amine.

  • Pros: Avoids handling volatile isocyanates; intermediates are stable.

  • Cons: Two-step process.

Method C: Dioxazolones (Green Chemistry)

Recent advances utilize 3-substituted dioxazolones as safe isocyanate surrogates, releasing the isocyanate in situ via a Curtius-like rearrangement under mild heating [3].

SynthesisPathways Aniline1 Aniline A (R-NH2) Product N,N'-Diarylurea Aniline1->Product Method A: + Isocyanate (DCM/THF, RT) Aniline2 Aniline B (R'-NH2) Carbamate Phenyl Carbamate Intermediate Aniline2->Carbamate Method B: + PhOCOCl (Pyridine/THF) Isocyanate Aryl Isocyanate (R'-N=C=O) Isocyanate->Product PhOCOCl Phenyl Chloroformate Dioxazolone Dioxazolone (Isocyanate Precursor) InSituIso In Situ Isocyanate Dioxazolone->InSituIso Method C: Heat (Loss of CO2) Carbamate->Product + Aniline A (DMSO, Heat) InSituIso->Product + Aniline A

Caption: Three primary synthetic routes for diarylurea construction: Direct Isocyanate coupling (Red), Carbamate activation (Black), and Dioxazolone rearrangement (Green).

Experimental Protocols

Protocol 1: Synthesis of a Sorafenib Analog (General Procedure)

This protocol utilizes the standard isocyanate method, applicable to most diarylurea libraries.

Reagents:

  • 4-(4-aminophenoxy)-N-methylpicolinamide (Amine A)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Isocyanate B)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Amine A (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Isocyanate B (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–12 hours. Monitor reaction progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS.

  • Work-up (Self-Validating Step): Diarylureas often precipitate out of DCM.

    • If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (

      
      ) to remove unreacted isocyanate.
      
    • If no precipitate: Evaporate solvent and recrystallize from hot Ethanol or EtOAc/Hexanes.

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for two distinct singlet peaks for the urea protons between
    
    
    8.5–9.5 ppm.
Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

To determine


 values against targets like BRAF or VEGFR2.

Principle: Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate peptide.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized diarylurea in 100% DMSO (start at 10

    
    M).
    
  • Enzyme Mix: Dilute the specific kinase (e.g., BRAF V600E) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 5

    
    L of compound and 10 
    
    
    
    L of enzyme mix to a 384-well plate. Incubate for 15 mins (allows Type II inhibitors to induce conformational change).
  • Reaction Start: Add 10

    
    L of ATP/Substrate mix (Fluorescein-labeled peptide).
    
  • Detection: After 60 mins, add EDTA-containing detection buffer with a Terbium-labeled antibody specific for the phosphorylated peptide.

  • Readout: Measure TR-FRET signal on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Future Horizons

Beyond Kinases: Antimicrobials & Antivirals

Recent research indicates that the diarylurea scaffold has utility beyond oncology.[4][5][6]

  • Antiviral: Diarylureas have shown inhibition of the SARS-CoV-2 Main Protease (

    
    ), utilizing the urea to H-bond with the catalytic Cys-His dyad [4].
    
  • Antimicrobial: Repurposing kinase inhibitors for MRSA treatment is an active area, leveraging the scaffold's ability to penetrate bacterial cell walls [5].

PROTACs (Proteolysis Targeting Chimeras)

Diarylureas are increasingly used as the "Warhead" ligand in PROTAC design. By linking a diarylurea (which binds the kinase) to an E3 ligase ligand (like Thalidomide), researchers can degrade the target protein rather than just inhibiting it, overcoming resistance mechanisms driven by protein overexpression.

References

  • Wilhelm, S. et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[3][7][8] Nature Reviews Drug Discovery. Link

  • Wilhelm, S. M. et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link

  • Kim, J. et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.[9] Synthetic Communications. Link

  • Sacco, M. et al. (2020). Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.[4][10] Antibiotics.[4][6][10] Link

  • Gezegen, H. et al. (2017). Synthesis and antimicrobial activities of some new urea and thiourea derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Fluorinated Urea Scaffolds: Engineering Acidity for Anion Recognition and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the design, synthesis, and characterization of fluorinated urea compounds, with a specific focus on their application as hydrogen-bond (H-bond) donors. While thioureas have traditionally dominated H-bond organocatalysis due to their higher acidity, fluorinated ureas offer a distinct advantage: they provide tunable acidity without the oxidative instability associated with the thiocarbonyl group.

By strategically incorporating electron-withdrawing trifluoromethyl (-CF


) groups, researchers can modulate the pKa of the urea N-H protons, enhancing their capability to bind anions (e.g., F

, Cl

, AcO

) and activate neutral electrophiles (e.g., carbonyls, imines). This guide details the causal link between fluorine substitution and binding affinity (

), providing a self-validating protocol for synthesis and NMR titration.

Part 1: Theoretical Framework

The "Fluorine Effect" on Hydrogen Bond Acidity

The efficacy of a urea scaffold in supramolecular chemistry is governed by the acidity of its N-H protons. The introduction of fluorine atoms or trifluoromethyl groups onto the N-aryl substituents exerts a powerful electron-withdrawing inductive effect (-I).

  • Mechanism: The -I effect pulls electron density away from the nitrogen atoms, weakening the N-H

    
    -bond. This increases the positive partial charge (
    
    
    
    ) on the protons, making them better H-bond donors.
  • pKa Modulation:

    • Diphenylurea (Unsubstituted): pKa

      
       20–21 (in DMSO). Weak donor.
      
    • Schreiner’s Thiourea: pKa

      
       8.5 (in DMSO). Strong donor, but sulfur is prone to oxidation.
      
    • Fluorinated Ureas (e.g., Bis-CF

      
      ):  pKa 
      
      
      
      12–15 (in DMSO). These occupy a "Goldilocks" zone—sufficiently acidic to bind anions strongly but chemically robust against oxidation.
Conformational Control

Fluorination also influences conformation via the gauche effect and electrostatic repulsion. In 1,3-diarylureas, the molecule prefers a trans,trans conformation of the amide bonds in the solid state (forming "urea tapes"), but in solution, it must adopt a syn,syn conformation to bind anions in a bidentate fashion. The electron-poor nature of fluorinated rings reduces


-

stacking interference, allowing the H-bond interactions to dominate.
Electronic Effects & Binding Pathway

The following diagram illustrates how electronic tuning influences the binding event.

ElectronicEffects Substituent Substituent (R) (-CF3 vs -H) Inductive Inductive Effect (-I) Electron Withdrawal Substituent->Inductive Determines magnitude NH_Acidity N-H Acidity (pKa Decrease) Inductive->NH_Acidity Polarizes N-H bond Binding Anion Binding (K_assoc Increase) NH_Acidity->Binding Stronger electrostatic interaction Selectivity Selectivity (F- vs Cl-) Binding->Selectivity Size/Basicity match

Figure 1: Causal pathway linking substituent electronic effects to supramolecular function.

Part 2: Synthesis Protocol

Synthesis of 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)urea

This protocol describes the synthesis of the urea analog of "Schreiner's catalyst."[1] The reaction relies on the nucleophilic addition of an aniline to an isocyanate.

Materials:

  • 3,5-Bis(trifluoromethyl)aniline (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate (1.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Hexanes (for precipitation)

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N

    
    ).
    
  • Dissolution: Dissolve 3,5-bis(trifluoromethyl)aniline (2.29 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Addition: Add 3,5-bis(trifluoromethyl)phenyl isocyanate (2.55 g, 10 mmol) dropwise via syringe over 5 minutes. Caution: Isocyanates are potent sensitizers; work in a fume hood.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4–12 hours. A white precipitate typically forms within the first hour.

  • Work-up:

    • If precipitate forms: Filter the solid using a Büchner funnel. Wash with cold DCM (2 x 5 mL) followed by Hexanes (2 x 10 mL).

    • If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure, then add Hexanes (20 mL) to induce crystallization.

  • Drying: Dry the white solid under high vacuum for 6 hours.

  • Yield: Expected yield >90%.

Synthesis Workflow Diagram

Synthesis Start Start: Anhydrous Conditions (N2 Atmosphere) Reactants Mix: Aniline derivative + Isocyanate in DCM/THF Start->Reactants Stir Stir at RT (4-12 Hours) Reactants->Stir Check Precipitate formed? Stir->Check Filter Vacuum Filtration Wash with Hexanes Check->Filter Yes Concentrate Concentrate & Add Anti-solvent (Hexane) Check->Concentrate No Dry Dry under High Vacuum Filter->Dry Concentrate->Filter Product Pure Fluorinated Urea (White Solid) Dry->Product

Figure 2: Step-by-step synthesis workflow for symmetric fluorinated ureas.

Part 3: Characterization & Data Analysis[2]

NMR Titration for Binding Constant ( ) Determination

The gold standard for quantifying hydrogen bonding strength is


H NMR titration. As anions are added, the N-H protons experience deshielding (downfield shift).[2]

Protocol:

  • Host Solution: Prepare a

    
     M solution of the fluorinated urea in DMSO-d
    
    
    
    (or CDCl
    
    
    if soluble).
  • Guest Solution: Prepare a

    
     M solution of the anion source (e.g., Tetrabutylammonium chloride, TBACl) in the same solvent mixture to avoid dilution effects.
    
  • Titration:

    • Record the initial spectrum (0 equiv).

    • Add aliquots of Guest solution (0.1, 0.2, ... up to 2.0–5.0 equiv).

    • After each addition, shake the tube and record the

      
      H NMR spectrum.
      
  • Observation: Track the chemical shift (

    
    ) of the urea N-H protons (typically 
    
    
    
    9.0–11.0 ppm).

Data Analysis (Self-Validating Step):

  • Job’s Plot: Plot

    
     vs. 
    
    
    
    (mole fraction). A maximum at 0.5 confirms 1:1 stoichiometry.
  • Binding Isotherm: Fit the plot of

    
     vs. [Guest] using a non-linear regression model (e.g., WinEQNMR) for a 1:1 binding mode.
    
Quantitative Comparison Table

The following table summarizes the impact of fluorination on binding properties.

Receptor TypepKa (DMSO)N-H Shift (

, ppm) with Cl

Binding Constant (

, M

)
Stability
Diphenylurea ~20.8< 0.5< 20High
Bis(CF

) Urea
~14.01.5 – 2.5150 – 500High
Schreiner's Thiourea 8.5> 2.5> 1000Low (Oxidizes)

Note: Values are approximate and solvent-dependent (typically DMSO-d


 or CDCl

).
Titration Logic Diagram

NMRTitration Prep Prepare Host (H) & Guest (G) Solutions Measure Measure Initial 1H NMR (0 equiv) Prep->Measure Add Add Aliquot of G (Maintain Volume/Conc) Measure->Add Shift Track N-H Shift (Downfield) Add->Shift Loop Repeat until Saturation (>90% Complexation) Shift->Loop Loop->Add Not Saturated Plot Plot Isotherm (Shift vs [G]) Loop->Plot Saturated Calc Calculate K_assoc (Non-linear Regression) Plot->Calc

Figure 3: Logic flow for determining binding constants via NMR titration.

Part 4: Applications

Anion Recognition & Sensing

Fluorinated ureas are particularly effective for sensing basic anions like Fluoride (F


).[3]
  • Colorimetric Response: When conjugated with a chromophore (e.g., nitrophenyl group), F

    
     binding often induces a visible color change.[4] This is due to Charge Transfer (CT) interactions or, in extreme cases, deprotonation (proton transfer) if the urea is sufficiently acidic.
    
  • Selectivity: The rigidity of the urea cleft can be tuned to select for spherical halides (Cl

    
    , Br
    
    
    
    ) or Y-shaped oxoanions (AcO
    
    
    , H
    
    
    PO
    
    
    ).
Organocatalysis

In drug development, these scaffolds serve as "neutral Lewis acids."

  • Mechanism: The urea donates two H-bonds to an electrophile (e.g., a carbonyl group), lowering its LUMO energy and facilitating nucleophilic attack.

  • Advantage: Unlike metal-based Lewis acids, fluorinated ureas are moisture-tolerant and non-toxic, making them ideal for late-stage functionalization of pharmaceutical intermediates.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts.[5] Organic Letters. [Link]

  • Jakab, G., et al. (2012). (Thio)urea Organocatalyst Equilibrium Acidities in DMSO. Organic Letters. [Link]

  • Gomez, D. E., et al. (2005). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry. [Link]

  • Takemoto, Y. (2005).[6] Recognition and activation by (thio)urea organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

Sources

Technical Monograph: Physicochemical Characterization of 1,3-Bis(3-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide focuses on the physicochemical characterization of 1,3-Bis(3-fluorophenyl)urea, with a specific emphasis on its solid-state properties, melting point variability due to polymorphism, and synthesis.

Executive Summary

Compound Identity: 1,3-Bis(3-fluorophenyl)urea CAS Registry Number: 369-83-5 Formula: C₁₃H₁₀F₂N₂O Molecular Weight: 248.23 g/mol [1]

1,3-Bis(3-fluorophenyl)urea is a symmetric diarylurea used primarily in crystal engineering and medicinal chemistry as a hydrogen-bonding scaffold. Unlike simple organic solids, this compound exhibits concomitant polymorphism , meaning it can simultaneously crystallize in two different distinct phases (monoclinic and orthorhombic) from the same solution. Consequently, its physical description and melting point are not static values but are dependent on the specific solid-state form isolated.

This guide provides a self-validating framework for researchers to synthesize, purify, and characterize this compound, ensuring data integrity in drug development and materials science applications.

Physical Description & Properties

Visual Appearance

In its pure form, 1,3-Bis(3-fluorophenyl)urea appears as a white to off-white crystalline powder . Depending on the crystallization solvent, the morphology may vary between needle-like (often associated with the monoclinic form) and plate-like crystals.

Solubility Profile

The urea linkage confers high polarity, while the fluorinated aromatic rings provide lipophilicity.

  • Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Pyridine.

  • Sparingly Soluble: Hot Ethanol, Methanol, Acetone.

  • Insoluble: Water, Hexane, Diethyl ether.

Melting Point & Polymorphism (Critical Technical Insight)

Researchers must exercise caution when interpreting melting point (MP) data for this compound. Unlike its isomer 1,3-bis(4-fluorophenyl)urea (MP ~267°C), the 3-fluoro derivative is subject to significant solid-state variation.

ParameterDescription
Literature MP Range Subject to Polymorph. Typically >170°C, but exact onset depends on crystal form purity.
Polymorph Form I Monoclinic (P2₁/c): Features antiparallel hydrogen-bonded urea chains.
Polymorph Form II Orthorhombic (Pca2₁): Features parallel hydrogen-bonded urea chains (rare for symmetric ureas).
Thermodynamic Behavior The two forms can crystallize concomitantly (simultaneously). A sharp melting point indicates phase purity; a broad range indicates a mixture of polymorphs.

Expert Note: If your DSC (Differential Scanning Calorimetry) trace shows a small endotherm prior to the main melting event, this likely indicates a solid-solid phase transition or the melting of a metastable polymorph, not necessarily chemical impurity.

Experimental Protocols

A. Synthesis Protocol (Self-Validating)

This protocol relies on the rapid, exothermic reaction between an isocyanate and an amine. It is designed to be self-indicating: the product precipitates immediately, driving the reaction to completion.

Reagents:

  • 3-Fluoroaniline (1.0 equiv)

  • 3-Fluorophenyl isocyanate (1.0 equiv)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 3-fluoroaniline in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Addition: Dropwise add 10 mmol of 3-fluorophenyl isocyanate dissolved in 10 mL DCM to the stirring amine solution.

    • Observation: The reaction is exothermic.[2] A white precipitate should begin to form almost immediately (urea formation).

  • Completion: Stir at room temperature for 2 hours to ensure quantitative conversion.

  • Isolation: Filter the white solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted starting materials (both are soluble in DCM, whereas the urea is not).

  • Drying: Vacuum dry at 50°C for 4 hours.

B. Purification (Recrystallization)

To resolve potential polymorph mixtures for consistent melting point analysis:

  • Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetone.

  • Allow the solution to cool slowly to room temperature (rapid cooling promotes kinetic trapping of mixed polymorphs).

  • Harvest crystals and dry.

Characterization Logic & Visualization

The following diagram illustrates the decision logic for characterizing the solid, distinguishing between chemical purity and phase purity.

CharacterizationWorkflow Start Crude Solid Isolated HNMR 1H NMR (DMSO-d6) Check Chem. Structure Start->HNMR PurityCheck Chemical Purity >98%? HNMR->PurityCheck Recryst Recrystallize (Hot EtOH) PurityCheck->Recryst No (Impure) DSC DSC / Melting Point Thermal Analysis PurityCheck->DSC Yes Recryst->HNMR MP_Check Sharp MP Peak? DSC->MP_Check XRD PXRD Analysis (Powder X-Ray Diffraction) MP_Check->XRD Sharp Peak Result_Mix Mixture of Polymorphs (Concomitant) MP_Check->Result_Mix Broad/Multi-peak Result_Pure Phase Pure Material Ready for Assay XRD->Result_Pure Result_Mix->XRD Identify Phases

Figure 1: Characterization workflow distinguishing chemical purity (NMR) from physical phase purity (DSC/XRD).

References

  • Capacci-Daniel, C. A., et al. (2016).[3][4] "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea." Acta Crystallographica Section C: Structural Chemistry, 72(9), 692–696.[4]

    • Key Finding: Definitive identification of monoclinic and orthorhombic polymorphs and their concomitant crystalliz
  • Sigma-Aldrich. (n.d.). "1,3-Bis(3-fluorophenyl)urea Product Information."

    • Key Finding: Commercial availability and CAS verific
  • PubChem. (n.d.). "1,3-Bis(4-fluorophenyl)urea (Isomer Comparison)."

    • Key Finding: Comparative data for the 4-fluoro isomer (MP 267°C) to establish structural trends.

Sources

Literature review of bis(phenyl)urea supramolecular assemblies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(phenyl)urea derivatives represent a privileged class of low-molecular-weight gelators (LMWGs) and supramolecular synthons. Distinguished by their ability to form robust, unidirectional hydrogen-bonding networks (the "urea tape" motif), these molecules self-assemble into high-aspect-ratio fibers that can immobilize organic solvents and water at concentrations as low as <0.5 wt%.

This guide provides a rigorous technical analysis of the bis(phenyl)urea scaffold, focusing on the


-tape assembly mechanism , structural design rules , and validated protocols  for synthesis and gelation. It is designed to serve as a self-contained reference for developing supramolecular delivery systems and functional crystalline materials.

Molecular Architecture & Design Principles

The efficacy of bis(phenyl)urea assemblies stems from the synergy between the rigid urea hydrogen-bonding units and the aromatic stacking capability of the phenyl groups.

The Urea "Alpha-Tape" Motif

The core driver of assembly is the urea functional group (


). Unlike amides, the urea carbonyl oxygen is a potent bifurcated hydrogen bond acceptor. It accepts two hydrogen bonds from the 

protons of an adjacent urea molecule, forming a highly stable, one-dimensional tape structure.
  • Graph Set Notation:

    
    . This denotes a ring (
    
    
    
    ) involving 2 donors and 1 acceptor within a 6-membered hydrogen-bonded cycle.
  • Directionality: The assembly is anisotropic, leading to the formation of long fibers (1D growth) rather than spherical aggregates.

Substituent Effects (The "Spacer" and "Tail")

To transition from a crystalline solid to a supramolecular gel, the symmetry and solubility of the molecule must be balanced.

  • The Spacer: In bis(urea) compounds (molecules containing two urea groups), the linker between them controls the registry of the tapes. Alkyl spacers (e.g., hexamethylene) allow flexibility, while aromatic spacers (e.g.,

    
    -xylylene) introduce 
    
    
    
    stacking that reinforces the H-bond network.
  • The Tail: Phenyl groups at the termini provide additional

    
     interactions. Substituting the phenyl ring with long alkyl chains or polar groups (e.g., pyridyl) tunes solubility and solvent compatibility.
    

Mechanism of Self-Assembly

The formation of bis(phenyl)urea supramolecular structures follows a nucleation-elongation mechanism.

Thermodynamic Pathway
  • Dissolution: At high temperatures, the gelator is dissolved as a monomer. Entropic factors dominate.

  • Nucleation: Upon cooling, the solution becomes supersaturated. Urea groups form initial dimers or oligomers via H-bonding. This is the rate-determining step.

  • Elongation (Fiber Formation): The oligomers stack rapidly into 1D tapes. The phenyl rings interdigitate, stabilizing the tape against solvent penetration.

  • Network Formation (Gelation): The long fibers entangle and bundle (via Van der Waals forces), trapping the solvent via capillary forces to form a viscoelastic gel.

Visualization of the Assembly Logic

G Monomer Solvated Monomer (High T) Nucleation Nucleation (H-Bond Dimer) Monomer->Nucleation Cooling/Supersaturation Tape $alpha$-Tape Formation (1D Growth) Nucleation->Tape Bifurcated H-Bonding (R2^1(6)) Bundling Fiber Bundling (Van der Waals/$pi$-Stacking) Tape->Bundling Lateral Association Gel Supramolecular Gel (3D Network) Bundling->Gel Entanglement

Caption: Logical flow of bis(phenyl)urea self-assembly from monomeric solution to 3D gel network.

Experimental Protocols

The following protocols are standardized for 1,3-bis(3-phenylureidomethyl)benzene , a robust gelator derived from


-xylylene diamine. This compound reliably gels aromatic solvents (toluene, xylene) and polar aprotic solvents (DMSO) at low concentrations.
Synthesis Protocol

Objective: Synthesize 1,3-bis(3-phenylureidomethyl)benzene via isocyanate addition.

Reagents:

  • 
    -Xylylene diamine (1.0 eq)
    
  • Phenyl isocyanate (2.1 eq)

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

  • Hexane (for washing)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve

    
    -xylylene diamine (1.36 g, 10 mmol) in 50 mL of dry DCM.
    
  • Addition: Place the flask in an ice bath (

    
    C). Add phenyl isocyanate (2.50 g, 21 mmol) dropwise over 20 minutes. Note: Slight excess ensures complete conversion of the diamine.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A heavy white precipitate will form.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake three times with DCM (to remove unreacted isocyanate) and twice with hexane.

  • Drying: Dry the white powder in a vacuum oven at

    
    C for 6 hours.
    
  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the characteristic urea protons (
    
    
    ppm, s, and
    
    
    ppm, t).
Gelation Test (Inversion Method)

Objective: Determine the Critical Gel Concentration (CGC) and thermal stability.

Protocol:

  • Weighing: Place 10 mg of the synthesized bis-urea into a 4 mL screw-cap glass vial.

  • Solvent Addition: Add 1.0 mL of Toluene (target concentration: 1.0 wt%).

  • Dissolution: Seal the vial and heat using a heat gun or oil bath (

    
    C) until the solid completely dissolves and the solution is clear.
    
  • Cooling: Allow the vial to cool undisturbed at room temperature (

    
    C).
    
  • Inversion Test: After 1 hour, invert the vial.

    • Pass: The mass does not flow or deform under gravity.

    • Fail: The mass flows (solution) or precipitates (crystal).

  • CGC Determination: If gelation occurs, repeat with serially diluted samples (0.5%, 0.25%) to find the minimum concentration required for stable gelation.

Data Presentation: Solvent Compatibility Table

SolventDielectric Constant (

)
Gelation Result (1 wt%)Appearance
Toluene 2.38Gel Opaque/Translucent
p-Xylene 2.27Gel Opaque
Chloroform 4.81Sol Clear Solution
DMSO 46.7Gel Transparent
Methanol 32.7Precipitate White Solid

Characterization & Visualization

To validate the supramolecular nature of the assembly, specific analytical techniques must be employed.

Key Characterization Techniques
  • FT-IR Spectroscopy: Monitor the Amide I (C=O stretch) and Amide II (N-H bend) bands.

    • Monomer (Dilute chloroform): Free N-H appears

      
       cm
      
      
      
      .
    • Gel State: Hydrogen-bonded N-H shifts to

      
       cm
      
      
      
      . This shift confirms the formation of the urea tape.
  • Variable Temperature NMR (VT-NMR): As temperature increases, the urea proton signals will shift upfield (lower ppm) and sharpen, indicating the breaking of hydrogen bonds and transition to monomeric species.

  • Rheology: Perform an oscillatory frequency sweep. A true gel exhibits a storage modulus (

    
    ) significantly higher than the loss modulus (
    
    
    
    ) (
    
    
    ), with both independent of frequency.
Experimental Workflow Diagram

Experiment Start Start: Bis(phenyl)urea Synthesis React Reaction: Diamine + Phenyl Isocyanate (DCM, RT, 12h) Start->React Filter Filtration & Washing (Remove unreacted isocyanate) React->Filter Dry Vacuum Drying (Yield Calculation) Filter->Dry Test Gelation Screening Dry->Test Heat Heat to Dissolution (T > T_gel) Test->Heat Cool Cool to RT (Self-Assembly) Heat->Cool Invert Inversion Test (Validation) Cool->Invert

Caption: Step-by-step workflow for the synthesis and validation of bis(phenyl)urea organogelators.

Applications in Drug Development

Drug Delivery Vehicles

Bis(phenyl)urea gels are "supramolecular containers." Their hydrophobic pockets (created by the phenyl rings) and high surface area allow for the encapsulation of hydrophobic drug molecules.

  • Mechanism: The drug is solubilized in the hot sol phase. Upon cooling, the gel fibers entrap the drug molecules within the interstitial solvent spaces or co-assemble via

    
     stacking.
    
  • Release: The non-covalent nature allows for thermo-reversible or shear-thinning release profiles (e.g., injectable gels that solidify in situ).

Crystal Engineering & Polymorph Control

The urea tape is a "supramolecular ruler." By adjusting the spacer length between two urea groups, the repeat distance of the crystal lattice can be tuned. This is used to template the crystallization of active pharmaceutical ingredients (APIs), forcing them into specific polymorphs that may have better solubility or stability.

References

  • Crystal Engineering of Urea-Based Materials: Custelcean, R. (2010). Anion recognition by hydrogen bonding: urea-based receptors. Chemical Society Reviews. Link

  • Gelation Mechanism: Piepenbrock, M. O., et al. (2010). Structural and rheological properties of soft gels formed by bis(urea)s. Soft Matter. Link

  • Supramolecular Synthons: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link

  • Drug Delivery Applications: Sangeetha, N. M., & Maitra, U. (2005). Supramolecular gels: functions and uses. Chemical Society Reviews. Link

  • Synthesis Protocol Grounding: van Esch, J. H., et al. (1997). Self-assembly of bis-urea compounds in organic solvents and on solid substrates. Chemistry – A European Journal. Link

Methodological & Application

Synthesis of 1,3-Bis(3-fluorophenyl)urea from 3-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Characterization of 1,3-Bis(3-fluorophenyl)urea

Scientific Context & Utility

Symmetric diaryl ureas, such as 1,3-bis(3-fluorophenyl)urea, are highly privileged pharmacophores in modern drug development. This structural motif is a critical hydrogen-bonding hinge in the design of kinase inhibitors (e.g., Sorafenib and its derivatives) and serves as a core scaffold for cannabinoid-1 (CB-1) receptor allosteric modulators[1].

Beyond pharmacology, the robust bidentate hydrogen-bonding capability of the bis-aryl urea functionality makes it a staple in supramolecular chemistry and crystal engineering. Researchers must note that 1,3-bis(3-fluorophenyl)urea is known to exhibit concomitant polymorphism, readily crystallizing into both monoclinic (antiparallel orientation) and orthorhombic (parallel orientation) forms depending on the solvent system used[2].

Mechanistic Rationale & Pathway Design

The synthesis of symmetric ureas from anilines requires a bridging carbonyl source. To provide flexibility for different laboratory constraints and scale-up requirements, this guide details two distinct, field-proven methodologies:

  • Pathway A (The Triphosgene Route): Triphosgene (bis(trichloromethyl) carbonate) acts as a solid, weighable surrogate for phosgene gas. In the presence of a tertiary amine base (triethylamine), triphosgene decomposes to yield phosgene equivalents. This reacts with 3-fluoroaniline to form a highly reactive 3-fluorophenyl isocyanate intermediate in situ, which is rapidly trapped by a second equivalent of aniline to yield the symmetric urea[3].

  • Pathway B (The CDI Route): 1,1'-Carbonyldiimidazole (CDI) offers a completely phosgene-free, bench-stable alternative. The reaction proceeds via an N-carbamoylimidazole intermediate. While the imidazole leaving group is less reactive than an isocyanate, it self-catalyzes the subsequent addition of the second aniline equivalent, making this a highly robust and greener pathway[4].

G cluster_0 Pathway A: Triphosgene Route cluster_1 Pathway B: CDI Route A 3-Fluoroaniline (Starting Material) B1 Triphosgene (0.33 eq) A->B1 Et3N, DCM 0 °C B2 1,1'-Carbonyldiimidazole (1.0 eq) A->B2 THF or DMF RT to 60 °C I1 3-Fluorophenyl isocyanate B1->I1 In situ Intermediate C 1,3-Bis(3-fluorophenyl)urea (Target Product) I1->C + 2nd eq Aniline RT, 2-4 h I2 N-Carbamoylimidazole Intermediate B2->I2 In situ Intermediate I2->C + 2nd eq Aniline Reflux

Reaction pathways for 1,3-Bis(3-fluorophenyl)urea synthesis via Triphosgene and CDI intermediates.

Experimental Protocols

Protocol A: Triphosgene-Mediated Synthesis (High-Yield Standard)

Note: Triphosgene generates phosgene gas in situ. All operations MUST be conducted in a high-performance fume hood with proper base scrubbing traps.

  • Amine Preparation: Dissolve 3-fluoroaniline (2.0 eq, 10 mmol) and Triethylamine (TEA) (2.5 eq, 12.5 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling is mandatory to control the highly exothermic generation of phosgene and to suppress the formation of unwanted carbamoyl chloride side products. TEA acts both as an acid scavenger for the generated HCl and as a catalyst for triphosgene decomposition[3].

  • Carbonyl Addition: Dissolve Triphosgene (0.35 eq, 1.75 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring aniline mixture over 30 minutes.

    • Causality: A slow, dropwise addition ensures the local concentration of phosgene remains low, heavily favoring the controlled formation of the isocyanate intermediate rather than rapid, uncontrolled polymerization.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1, UV active). The target urea has exceptionally low solubility in DCM. As the reaction progresses, the product will spontaneously precipitate as a dense white solid, providing an immediate visual cue of successful conversion.

  • Work-up: Quench the reaction carefully with 10 mL of water. Filter the precipitated solid through a Büchner funnel. Wash the filter cake sequentially with 1M HCl (2 × 10 mL), water (2 × 10 mL), and cold ethanol (5 mL).

    • Causality: The 1M HCl wash is critical; it protonates and solubilizes any unreacted 3-fluoroaniline and residual TEA, ensuring the final filter cake is highly pure. Dry the solid under vacuum at 50 °C overnight.

Protocol B: CDI-Mediated Synthesis (Phosgene-Free Alternative)
  • Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.0 eq, 5 mmol) in 15 mL of anhydrous Tetrahydrofuran (THF). Add the first equivalent of 3-fluoroaniline (1.0 eq, 5 mmol) dropwise at room temperature. Stir for 1 hour.

    • Causality: This step forms the N-carbamoylimidazole intermediate. The reaction is mildly exothermic and releases one equivalent of imidazole.

  • Urea Formation: Add the second equivalent of 3-fluoroaniline (1.0 eq, 5 mmol) to the mixture. Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12–16 hours.

    • Causality: The displacement of the second imidazole ring requires significantly higher activation energy than trapping an isocyanate. Thermal driving is strictly required to push the reaction to completion[4].

  • Work-up & Self-Validation: Cool the mixture to room temperature and concentrate the solvent in vacuo. Triturate the resulting crude residue with 5% aqueous citric acid or 1M HCl.

    • Self-Validation: The acidic trituration will dissolve the liberated imidazole byproduct, leaving the insoluble 1,3-bis(3-fluorophenyl)urea behind as a solid. Filter and recrystallize from hot ethanol to yield the pure product.

Quantitative Data & Optimization Matrix

The following table summarizes the expected operational metrics for both synthetic routes, allowing researchers to select the optimal pathway based on available safety infrastructure and scale.

ParameterPathway A: Triphosgene MethodPathway B: CDI Method
Carbonyl Source (Eq) Triphosgene (0.35 eq)CDI (1.0 eq)
Aniline (Eq) 3-Fluoroaniline (2.0 eq)3-Fluoroaniline (2.0 eq)
Solvent & Base DCM + Triethylamine (2.5 eq)THF (No external base needed)
Temperature Profile 0 °C → Room TemperatureRoom Temperature → 65 °C (Reflux)
Reaction Time 2 – 4 hours12 – 16 hours
Typical Yield 85% – 88%[3]75% – 80%
Primary Byproducts TEA-HCl, CO₂Imidazole
Safety / Greener Profile High toxicity (Phosgene intermediate)Phosgene-free, bench-stable reagents

Analytical Characterization

To verify the integrity of the synthesized 1,3-bis(3-fluorophenyl)urea, cross-reference your analytical data against the following established parameters:

  • Physical State: White crystalline solid.

  • Melting Point: 185 – 186 °C[3]. (Note: Variations in melting point may occur due to the formation of concomitant polymorphs depending on the recrystallization solvent used[2]).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₀F₂N₂O [M+H]⁺ requires m/z 249.0839; expected found m/z ~249.0816[3].

  • TLC Retention Factor (Rf): ~0.4 in Hexanes:Ethyl Acetate (3:1 v/v).

References

  • Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors - PMC. nih.gov.
  • ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. researchgate.net.
  • Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. researcher.life.
  • Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application. researchgate.net.

Sources

Application Note: Precision Crystallization and Polymorph Control of 1,3-Bis(3-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for the synthesis, crystallization, and polymorphic characterization of 1,3-bis(3-fluorophenyl)urea (BFPU). Unlike typical diarylureas that crystallize exclusively in centrosymmetric packing arrangements, BFPU exhibits concomitant polymorphism , simultaneously yielding both a stable monoclinic form (Form I,


) and a metastable, non-centrosymmetric orthorhombic form (Form II, 

) from the same solution.

This guide provides researchers with the methodology to:

  • Synthesize high-purity BFPU.

  • Perform concomitant crystallization screenings.

  • Differentiate polymorphs based on hydrogen-bonding motifs (Parallel vs. Antiparallel).

  • Isolate specific forms using kinetic vs. thermodynamic control strategies.

Scientific Background & Mechanism[1]

The Challenge of Concomitant Polymorphism

1,3-Bis(3-fluorophenyl)urea presents a unique case in crystal engineering. Most


-diarylureas form antiparallel  hydrogen-bonded chains (C(4) motifs) to cancel dipole moments. However, BFPU crystallizes in two distinct forms simultaneously:
  • Form I (

    
    -form):  Monoclinic (
    
    
    
    ). Features the canonical antiparallel urea tape motif. This is the thermodynamically stable form.
  • Form II (

    
    -form):  Orthorhombic (
    
    
    
    ). Features a rare parallel urea tape motif.[1] This form is non-centrosymmetric and exhibits Second Harmonic Generation (SHG) activity.

The coexistence of these forms suggests that the energy barrier between the parallel and antiparallel packing modes is exceptionally low for this specific fluorinated derivative, likely due to the specific steric and electronic influence of the meta-fluorine substitution.

Molecular Structure[2]
  • Chemical Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 248.23 g/mol

  • Key Interaction: Strong N-H...O hydrogen bonding (

    
     Å).
    

Experimental Protocols

Protocol A: Synthesis of 1,3-Bis(3-fluorophenyl)urea

Objective: To generate high-purity precursor material free of side-products that could inhibit nucleation.

Reagents:

  • 3-Fluoroaniline (CAS: 372-19-0) - 2.0 equiv.

  • Bis(trichloromethyl) carbonate (Triphosgene) - 0.35 equiv.

  • Dichloromethane (DCM) - Anhydrous.

  • Triethylamine (Et

    
    N) - 2.0 equiv (Acid scavenger).
    

Workflow:

  • Preparation: Dissolve triphosgene (1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve 3-fluoroaniline (approx. 2.2 g) and Et

    
    N in DCM (20 mL). Add this solution dropwise to the triphosgene solution over 30 minutes. Caution: Exothermic reaction.
    
  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2 hours to ensure complete conversion of the intermediate isocyanate to the urea.

  • Quench & Filter: Cool the mixture. The product often precipitates directly. If not, reduce volume and add hexane. Filter the white solid.[6]

  • Purification: Wash the solid with cold water (to remove amine salts) and cold diethyl ether. Recrystallize once from hot ethanol to ensure >99% purity before polymorphic screening.

Protocol B: Concomitant Crystallization Screening

Objective: To observe the simultaneous nucleation of Form I and Form II.

Methodology: Slow Evaporation.[7] Solvent Systems: Acetone, Tetrahydrofuran (THF), Ethyl Acetate.

  • Saturation: Prepare a saturated solution of BFPU in Acetone at 25°C. Filter through a 0.22 µm PTFE syringe filter to remove undissolved nuclei (critical for studying spontaneous nucleation).

  • Vessel Setup: Place 5 mL of the solution in a 20 mL glass scintillation vial. Cover with Parafilm and poke 3-5 small holes to control evaporation rate.

  • Observation: Allow solvent to evaporate over 3-5 days.

  • Result: You will likely observe a mixture of morphologies.

    • Form I: Typically block-like or prismatic.

    • Form II: Often appears as needles or thinner plates.

    • Note: Visual distinction is difficult; PXRD or Single Crystal XRD is required for confirmation.

Protocol C: Targeted Polymorph Isolation (Kinetic vs. Thermodynamic)

Objective: To enrich or isolate a specific polymorph.

Strategy C1: Isolating Form I (Thermodynamic Control)
  • Principle: Slow cooling allows the system to find the global energy minimum (Antiparallel packing).

  • Solvent: Ethanol or Methanol (Protic solvents often favor the stable H-bond network).

  • Steps:

    • Create a supersaturated solution in boiling Ethanol.

    • Turn off the heat source and allow the oil bath to cool to RT overnight (very slow cooling rate: ~0.1°C/min).

    • Perform slurry conversion : If a mixture forms, stir the suspension at 50°C for 24 hours. The metastable Form II will dissolve and reprecipitate as the stable Form I (Ostwald Ripening).

Strategy C2: Enriching Form II (Kinetic Control)
  • Principle: Rapid precipitation traps the molecules in the local energy minimum (Parallel packing) before they can reorient.

  • Solvent: THF or Acetone (Aprotic).

  • Steps:

    • Dissolve BFPU in minimal THF at 50°C.

    • Crash Cooling: Immerse the vial immediately into a dry ice/acetone bath (-78°C) or pour the hot solution into cold Hexane (Anti-solvent precipitation).

    • Filter immediately. Note: Form II is metastable and may convert to Form I if left in solution.

Characterization Data

Crystallographic Parameters

The following table summarizes the distinct unit cell parameters for identification.

ParameterForm I (

, Stable)
Form II (

, Metastable)
Crystal System MonoclinicOrthorhombic
Space Group

(Centrosymmetric)

(Non-centrosymmetric)

(Å)
~4.6 Å~20.95 Å

(Å)
~11.0 Å~4.71 Å

(Å)
~23.0 Å~6.72 Å

(Angle)
~95°~105°
H-Bond Motif Antiparallel ChainsParallel Chains
Z (Molecules/Cell) 42
Diagnostic PXRD Peaks
  • Form I: Look for distinct peaks corresponding to the short axis packing (~4.6 Å).

  • Form II: Distinct low-angle reflections due to the long

    
    -axis (20.95 Å).
    

Workflow Visualization

The following diagram illustrates the decision tree for processing 1,3-bis(3-fluorophenyl)urea to achieve specific polymorphic outcomes.

BFPU_Crystallization Start Crude 1,3-Bis(3-fluorophenyl)urea Purification Recrystallization (Ethanol) >99% Purity Start->Purification Screening Solvent Selection Purification->Screening Path_Thermo Thermodynamic Path (Protic Solvents: EtOH/MeOH) Screening->Path_Thermo High Solubility Path_Kinetic Kinetic Path (Aprotic: THF/Acetone) Screening->Path_Kinetic High Solubility SlowCool Slow Cooling / Slurrying (Allows reorientation) Path_Thermo->SlowCool RapidCool Crash Cooling / Anti-solvent (Traps local minimum) Path_Kinetic->RapidCool Evap Slow Evaporation (Intermediate Rate) Path_Kinetic->Evap FormI Form I (Monoclinic) Antiparallel Chains Stable SlowCool->FormI Dominant FormII Form II (Orthorhombic) Parallel Chains Metastable (SHG Active) RapidCool->FormII Enriched Mix Concomitant Mixture (Form I + Form II) Evap->Mix Likely Result Mix->SlowCool Slurry Conversion (Transform II -> I)

Figure 1: Polymorph selection workflow for 1,3-Bis(3-fluorophenyl)urea showing kinetic vs. thermodynamic pathways.

References

  • Capacci-Daniel, C. A., et al. (2016). "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea."[1][4][5] Acta Crystallographica Section C: Structural Chemistry, 72(9), 692–696.[4]

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120–126.

  • Custelcean, R. (2008). "Crystal engineering with urea and thiourea hydrogen-bonding groups.

Sources

Application of 1,3-Bis(3-fluorophenyl)urea in crystal engineering

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of supramolecular assembly is critical for modern drug development and materials science. As a Senior Application Scientist, I have structured this Application Note to provide researchers and crystal engineers with a comprehensive, mechanistically grounded guide to utilizing 1,3-Bis(3-fluorophenyl)urea (also known as N,N'-bis(3-fluorophenyl)urea or mFPU) as a model compound for studying hydrogen-bonding networks and concomitant polymorphism.

Unlike standard protocol lists, this guide emphasizes the causality behind molecular behavior, ensuring that every experimental choice is rooted in thermodynamic and crystallographic principles.

Mechanistic Foundations: Why 1,3-Bis(3-fluorophenyl)urea?

In crystal engineering, the urea functional group is a highly reliable supramolecular synthon. It acts as a powerful hydrogen bond donor (via two N–H groups) and a strong acceptor (via the C=O group). When integrated into a symmetrically substituted diphenyl framework, urea typically directs the formation of one-dimensional (1D) hydrogen-bonded chains, commonly referred to as the urea


-network.

However, the introduction of fluorine atoms at the meta positions of the phenyl rings in 1,3-bis(3-fluorophenyl)urea fundamentally alters the crystallization landscape[1]. Fluorine is highly electronegative but poorly polarizable, meaning it participates in weak, highly directional


 interactions rather than acting as a traditional hydrogen bond acceptor.

The Phenomenon of Concomitant Polymorphism The delicate balance between the strong


 urea network and the weak 

interactions leads to a rare crystallographic phenomenon: concomitant polymorphism . When crystallized from common solvents, mFPU simultaneously yields at least two distinct polymorphs within the same crystallization batch[2]:
  • Monoclinic Form: The 1D chains of hydrogen-bonded urea molecules align in an antiparallel orientation. This maximizes dipole cancellation and minimizes steric repulsion, a typical behavior for diphenylureas.

  • Orthorhombic Form: The 1D chains align in a parallel orientation. This is a highly unusual, metastable packing arrangement for symmetrically substituted diphenylureas, stabilized entirely by the unique steric and electronic tuning provided by the meta-fluorine substituents[3].

Understanding and controlling this behavior is paramount for pharmaceutical scientists, as unexpected polymorphic transitions during drug manufacturing (e.g., the infamous Ritonavir case) can drastically alter a drug's solubility and bioavailability.

G A 1,3-Bis(3-fluorophenyl)urea (mFPU) B Urea Motif (Strong N-H···O H-bonds) A->B C Meta-Fluoro Substitution (Weak C-H···F interactions) A->C D 1D Hydrogen-Bonded Chains B->D Primary driving force C->D Steric/electronic tuning E Monoclinic Polymorph (Antiparallel Chains) D->E Concomitant Crystallization F Orthorhombic Polymorph (Parallel Chains) D->F Concomitant Crystallization

Supramolecular logic of mFPU assembly leading to concomitant polymorphism.

Quantitative Crystallographic Data

To facilitate rapid identification during polymorph screening, the structural parameters of the two primary mFPU polymorphs are summarized below.

Table 1: Crystallographic Comparison of mFPU Polymorphs

PropertyMonoclinic PolymorphOrthorhombic Polymorph
Crystal System MonoclinicOrthorhombic
Chain Orientation AntiparallelParallel
Primary Synthon

(Urea

-network)

(Urea

-network)
Secondary Interactions


Dipole Moment Alignment Canceled (Centrosymmetric tendency)Additive (Polar tendency)
Prevalence in Diphenylureas Highly CommonExceedingly Rare[1]

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each major step includes a validation checkpoint to ensure the integrity of the supramolecular assembly before proceeding to resource-intensive X-ray diffraction.

Protocol A: Synthesis and Chemical Validation of mFPU

Objective: Synthesize high-purity 1,3-bis(3-fluorophenyl)urea to ensure that impurities do not act as nucleation templates for unintended polymorphs.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask purged with nitrogen, dissolve 10.0 mmol of 3-fluoroaniline in 50 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add 10.0 mmol of 3-fluorophenyl isocyanate dropwise over 15 minutes to control the exothermic urea formation.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. A white precipitate (mFPU) will begin to form as the product is highly insoluble in DCM.

  • Isolation: Filter the white precipitate under a vacuum and wash sequentially with cold DCM (2 x 20 mL) and hexane (2 x 20 mL) to remove unreacted starting materials. Dry under a vacuum at 60 °C overnight.

  • Validation Checkpoint (FTIR & NMR):

    • FTIR: Confirm the disappearance of the isocyanate peak (~2270 cm⁻¹). The presence of a sharp C=O stretch at ~1640 cm⁻¹ and an N–H stretch at ~3300 cm⁻¹ validates the formation of the urea network[4].

    • ¹H NMR (DMSO-d6): Look for the characteristic broad singlet of the urea protons at ~8.8 ppm. If this peak is missing or shifted significantly, the hydrogen-bonding capability of the batch is compromised.

Protocol B: Concomitant Polymorph Screening

Objective: Induce the simultaneous nucleation of both monoclinic and orthorhombic forms.

  • Solvent Selection: Prepare saturated solutions of mFPU (approx. 20 mg/mL) in three distinct solvent systems: Ethyl Acetate, Acetone, and an Ethanol/Water (9:1) mixture. Causality: Varying the dielectric constant and hydrogen-bond accepting nature of the solvent disrupts the pre-nucleation clusters in solution, increasing the probability of trapping the metastable orthorhombic form[2].

  • Crystallization: Filter the saturated solutions through a 0.22 µm PTFE syringe filter into clean, dust-free 4 mL glass vials to prevent heterogeneous nucleation on impurities.

  • Evaporation: Puncture the vial caps with a single needle hole to allow for slow evaporation. Maintain the vials in a vibration-free environment at a constant 22 °C for 7–14 days.

  • Validation Checkpoint (Optical Microscopy): Harvest the crystals and examine them under a polarized light microscope. You should observe two distinct crystal habits (e.g., block-like vs. needle-like). The presence of multiple morphologies from a single vial visually confirms concomitant polymorphism.

Protocol C: Single Crystal X-Ray Diffraction (SCXRD) and Hirshfeld Analysis

Objective: Unambiguously determine the chain orientations and quantify the intermolecular interactions.

  • Mounting: Select one crystal of each morphology. Mount the crystal on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer cold stream (100 K). Causality: Low temperatures minimize atomic thermal vibrations, which is critical for accurately resolving the positions of the highly mobile fluorine atoms and the hydrogen atoms involved in the urea network.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Hirshfeld Surface Validation: Export the CIF files to CrystalExplorer. Generate Hirshfeld surfaces mapped over

    
    .
    
    • Validation Checkpoint: The 2D fingerprint plots must show distinct, sharp spikes corresponding to the

      
       interactions (comprising ~15-20% of the surface area) and diffuse regions corresponding to 
      
      
      
      contacts. Differences in these fingerprint plots definitively differentiate the parallel vs. antiparallel packing environments[2].

W S1 Step 1: Synthesis Reaction of 3-fluoroaniline & 3-fluorophenyl isocyanate S2 Step 2: Crystallization Slow solvent evaporation (Ethyl Acetate / Acetone) S1->S2 S3 Step 3: Polymorph Isolation Optical microscopy sorting based on crystal habit S2->S3 S4 Step 4: SCXRD & Analysis Hirshfeld surface mapping & H-bond quantification S3->S4

Self-validating experimental workflow for mFPU polymorph isolation and analysis.

Broader Applications in Drug Development

The insights gained from the 1,3-bis(3-fluorophenyl)urea system extend far beyond basic crystallography. For drug development professionals, mFPU serves as a robust template for designing pharmaceutical co-crystals . Because the urea group is a common pharmacophore (found in drugs like Sorafenib and Cariprazine), understanding how meta-halogen substitution forces parallel chain alignment allows formulators to predict and manipulate the solubility profiles of active pharmaceutical ingredients (APIs)[5]. Furthermore, the directional nature of its hydrogen bonding makes it an excellent candidate for studies in anion binding and the development of supramolecular transmembrane transporters[4].

References

  • Capacci-Daniel, C. A., Bertke, J. A., Dehghan, S., & Swift, J. A. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Acta Crystallographica Section C Structural Chemistry. Verified Link
  • Capacci-Daniel, C. A., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed. National Institutes of Health (NIH). Verified Link
  • Capacci-Daniel, C. A., et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea | Request PDF.
  • Paul, M. E., et al. (2020). Controlling Molecular Crystal Polymorphism with Self-Assembled Monolayer Templates.
  • Various Authors. (2013). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine.

Sources

Application Note: Solvent Selection Strategies for the Self-Assembly of Bis-Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Principles

Bis-urea derivatives represent a premier class of low-molecular-weight gelators (LMWGs) and supramolecular polymers. The core driver of their self-assembly is the highly directional, bifurcated hydrogen bonding facilitated by the urea moieties[1]. Because this assembly relies entirely on non-covalent interactions, the thermodynamic and kinetic pathways are exquisitely sensitive to the physicochemical properties of the surrounding solvent[2].

The solvent acts as an active participant rather than a passive medium. It dictates whether the bis-urea monomers will remain in an isotropic solution, precipitate as an amorphous solid, or self-assemble into highly ordered 1D fibrillar networks (organogels)[3]. For drug development professionals and materials scientists, mastering solvent selection is the critical first step in tuning the rheological and morphological properties of these supramolecular materials.

The Causality of Solvent Parameters

To rationally select solvents, researchers must move beyond simple "polar vs. non-polar" classifications and utilize Kamlet-Taft parameters (


, 

,

) and Hansen Solubility Parameters (HSP)[4][5]:
  • Hydrogen Bond Donating Ability (

    
    ) : Solvents with high 
    
    
    
    values (e.g., primary alcohols) actively compete with the urea carbonyl groups for hydrogen bonding. This competition often disrupts the urea-urea network, leading to gel collapse or the formation of isotropic solutions[6].
  • Hydrogen Bond Accepting Ability (

    
    ) : Solvents with high 
    
    
    
    values (e.g., DMSO, DMF) interact strongly with the urea NH protons, similarly frustrating the self-assembly process[6].
  • Alkyl Chain Intercalation & Steric Effects : In cyclic bis-urea organogels, the alkyl chain length of the solvent can alter the supramolecular packing. For instance, methanol promotes lamellar crystalline gels, whereas longer-chain alcohols (ethanol to octanol) permeate the fibrillar network, forcing the dodecyl chains of the gelator to change conformation and resulting in amorphous gels[7].

G BU Bis-Urea Monomer Solvent Solvent Selection BU->Solvent NP Apolar Solvents (Low α, Low β) Solvent->NP PP Polar Protic Solvents (High α) Solvent->PP PA Polar Aprotic Solvents (High β) Solvent->PA Fib 1D Fibrillar Assembly (Organogelation) NP->Fib Promotes Urea-Urea H-Bonds Comp H-Bond Competition (Disruption) PP->Comp Competes with C=O Mod Tuned Assembly (Lamellar vs Amorphous) PA->Mod Competes with N-H Sol Isotropic Solution (No Assembly) Comp->Sol

Logical relationship of solvent parameters dictating bis-urea self-assembly pathways.

Quantitative Solvent Selection Matrix

The following table summarizes the predictive relationship between solvent properties and typical bis-urea self-assembly outcomes based on Kamlet-Taft parameters.

SolventClassification

(H-Bond Donor)

(H-Bond Acceptor)

(Polarizability)
Expected Bis-Urea Assembly Outcome
Octane Apolar0.000.000.00Robust 1D Fibrillar Gelation / Fast Assembly[2]
Toluene Apolar Aromatic0.000.110.54Stable Organogelation / Strong H-Bonding[6]
Methanol Polar Protic0.980.660.60Lamellar Crystalline Gel / High Competition[7]
Ethanol Polar Protic0.860.750.54Amorphous Gel / Network Intercalation[7]
DMSO Polar Aprotic0.000.761.00Isotropic Solution / Assembly Disruption[6]

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific rigor, the following protocols establish a self-validating system. Initial macroscopic observations are systematically validated by quantitative rheology and nanoscale morphological analysis.

G S1 1. Solvent Matrix Preparation S2 2. Solute Addition (1-5 wt%) S1->S2 S3 3. Thermal Dissolution (T > T_gel) S2->S3 S4 4. Controlled Cooling (1 °C/min) S3->S4 S5 5. Inversion Test & Rheology S4->S5 S6 6. Morphological Analysis (SEM/AFM) S5->S6

Standardized experimental workflow for bis-urea solvent screening and characterization.

Protocol 1: Systematic Solvent Screening and Gelation

Causality Note: The heating phase ensures complete dissociation of kinetic aggregates into monomers. The controlled cooling rate is critical; rapid quenching leads to kinetically trapped amorphous precipitates, whereas slow cooling (


 °C/min) provides the thermodynamic runway necessary for highly ordered 1D fibrillar elongation[4].

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of the purified bis-urea derivative into a 2 mL glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene) to achieve a 1% w/v concentration.

  • Thermal Dissolution: Seal the vial and heat it in a controlled aluminum block or oil bath to 10 °C below the solvent's boiling point. Sonicate for 30–60 seconds if necessary, until a completely clear, isotropic solution is obtained[6].

  • Controlled Cooling: Transfer the vial to a programmable cooling block. Reduce the temperature to 20 °C at a strict rate of 1 °C/min.

  • Macroscopic Validation (Inversion Test): After resting at 20 °C for 2 hours, invert the vial. If the sample supports its own weight without flowing, it is classified as a gel[8].

Protocol 2: Rheological and Morphological Validation

Causality Note: Macroscopic gelation does not independently confirm the structural integrity of the supramolecular network. Oscillatory rheology is required to prove that the storage modulus (


) exceeds the loss modulus (

) across the linear viscoelastic region, confirming a true solid-like network[8][9].

Step-by-Step Methodology:

  • Sample Transfer: Carefully transfer a continuous aliquot of the formed gel onto the Peltier plate of a rheometer equipped with a parallel-plate geometry (e.g., 20 mm diameter).

  • Strain Sweep: Perform an amplitude strain sweep from 0.01% to 100% at a constant frequency of 1 Hz to determine the linear viscoelastic region (LVER).

  • Frequency Sweep: Conduct a frequency sweep from 0.1 to 100 rad/s at a strain well within the LVER (typically 0.1%). Confirm that

    
     by at least one order of magnitude[8].
    
  • Morphological Imaging (SEM): Lyophilize a small portion of the gel to form a xerogel. Sputter-coat with a thin layer of gold/palladium and image via Scanning Electron Microscopy (SEM) to visualize the entangled fibrillar network[10].

Troubleshooting and Optimization

  • Issue: Compound precipitates instead of gelling.

    • Cause/Solution: The solvent is likely too non-polar, causing the bis-urea to crash out due to general insolubility rather than ordered assembly. Shift to a solvent with a slightly higher polarizability (

      
      ) or use a co-solvent system (e.g., Toluene/Hexane) to balance solubility and assembly[4].
      
  • Issue: Gel is formed but degrades or crystallizes over time.

    • Cause/Solution: Metastable gels occur when the solvent slowly intercalates and disrupts the hydrogen-bonded network over time. Transition to a solvent with lower

      
       and 
      
      
      
      parameters to enhance the thermodynamic stability of the urea-urea interactions[6].

References

1.[3] Cyclic Bis‐Urea Compounds as Gelators for Organic Solvents - SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ_29EQbHoTetNP0MYEaWibXhXbcFCxvTh1fEHcwSMdnZND_SCSO0TYbb0foxGDQI0WCJZmwwR1B8Zyh_rbNNRcMyXqJyASML45IUEOAIYEuRRNgBdXod8ywxzyh7URuOjqzWE_RXCDhXHNEZcFEFpNvgODbAiwJ2RfV8AKnSM2wzvX8tkh2Au4osRaASjtyKmLy58myFt2y_mHNs=] 2.[8] Functional Supramolecular Gels Comprised of Bis‐Urea Compounds and Cosmetic Solvents - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF40KOBWMg2AlZjCf5OHIPYpZgwsvCQKS1xx3kCf4VIJnoAhx3W3rops7F9NowIeeDhPe1HwhD1ewvYM7bs9TQVxCHGtLlHlLiZs6BQcwURwoYsVla7eGAuqUoU5KsyVv_t5WiIVU27BDnSCAFBDtsY3HGIq5dceDMA9OUfmRCKdSf-mWqRoIMin6w05AkB6TH2i6ySrKW1Iedtku6GYSHZbytsnvstTOAJUED5VLbBLAnPJG2rzfkLLd_nPQQ8I3qQl_YHHrvJArgHUg==] 3.[7] Solvent/Gelator Interactions and Supramolecular Structure of Gel Fibers in Cyclic Bis-Urea/Primary Alcohol Organogels - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk141-BrrHF3aj1x8Er8POR5SxQnLw90BOeTcHNxhd7QHS_YRvwSD5nyLSAzzbEu8H8M_vk4a5RVhp6ejRwpb1XLPRooUTwbZmZtvfQR2i8AC5LTctTc4KVgGsAhsrosrdEuFF] 4.[9] Gelation properties of amino-acid-based bis-urea compounds in organic solvents and in the presence of surfactants - Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqNK1gEIoVrqBa38kWrZhtrAjae3xURDp0QdB7VtgynTRu0CSWwU1QnDPjfTBvZ2J3dpIsknPWB3zEhKmfuS72c2U3KoxPQugWQpzW5-hKznRSxWRzumAXWs2Mc8qceAKGg2mowGE-OSQ8Ivg7tfuiZ-R_za5wb1gEYks=] 5.[1] Self-assembling unsymmetrical bis-ureas - CentAUR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjn5_ydlOnFd4o4DZtbIbyOqaQvdBMtmW6FhnR-0LcdKeuTp89sIgMd_yjGNquSEqV-YTCXGNeU-gCKGDij4FwFOT1qsyhYT9o6al0dzbvuS22IanD4ACBoq1AcrqBrIbrttf5QRX4YscxIOTQ7tvyxMkem6ig1XGoFfjDvLGv0vre97rlRXXI9QR51lSQdn7qrmaw] 6.[10] Nanoscale assembly of enantiomeric supramolecular gels driven by the nature of solvents - RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4QSN7_O6zQ0pPafC32MoP-50EDkTPOL8oic86ae22aN4fRt3KEX4NH8NcQOwQLk5zHKUObU3EOaIFcaYeXbAB5bseWpqKO2rtBAg9B790GTwMZ7toBNl8XN73yhSEMtqB6kZESvfUU8LcxruTVALwglHsj2wM6PQ=] 7.[4] Buy N,N'-Bis(2-ethylhexyl)urea | 182347-19-9 - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBbn-Vv5HSWnSMqf3VHDeVMYVIHtqm4kMyVDk9s_bu0_vAKSSfopxY1yl73vchgxfw-wXUmrBwOEsm2Z4QXE3KA4GoM54CEOxzQ_iOOWXn99eDvVrIfdzlz5W6NiGsH_4HTMsx7JQ=] 8.[6] Organogels of FmocFF: Exploring the Solvent-Dependent Gelmorphic Behavior - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC3YEUGeST6m-_uPgJDK3HmT_M57KixdEZp8uEZb8DP72o6vrQ-4gPheM7fvgnVBjU2goV0vSYZfr-cSmrt-nP5YnUFZgMMYrEOdG6ERzDr-HPVGt4BI73U_VVb7qx_9AsKd7alLyiLv9Gj1Y=] 9.[5] Comparing and Correlating Solubility Parameters Governing the Self-Assembly of Molecular Gels Using 1,3:2,4-Dibenzylidene Sorbitol as the Gelator - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbQJTlycS9Oc6YNU5nvwUy3_gjqXJW0WWGyE0KQb75lwFw5GkBcGPrheTo1DbCI5VQs7UP4NnP9LMiXXQJ0_KnLyh0jEJNFovvx50yv-7SwnTOZjcFursUfyIeoWwYXA48lOr1] 10.[2] Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIOh5ILgPIXNUXVEWWfnWe0yeJEM5dofRkpfXZ4q5YUSch8Wc9M6Y64trIlVtk0BTpaNdtvjgPj5sQBbw4ew7qpDHt-pgcjVGk9jkddkK-I9hl86vhZxKMD9_0UB33efCe7vXa5PeS]

Sources

Application Note: Screening 1,3-Bis(3-fluorophenyl)urea for Type II Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for screening 1,3-bis(3-fluorophenyl)urea (1,3-BFU) for kinase inhibitory potential. Structurally analogous to the "hinge-binding" core of clinically approved drugs like Sorafenib and Regorafenib, this diarylurea scaffold typically functions as a Type II kinase inhibitor .[1] Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors stabilize the inactive "DFG-out" conformation.[2] This guide provides a rigorous workflow for solubilization, biochemical screening using TR-FRET (LanthaScreen™), and cellular validation, with specific emphasis on overcoming the solubility challenges inherent to symmetric diarylureas.

Scientific Background & Mechanism[2][3][4][5][6][7]

The Diarylurea Scaffold and DFG-Out Inhibition

1,3-Bis(3-fluorophenyl)urea belongs to a privileged class of pharmacophores known to target the ATP-binding pocket of protein kinases (e.g., VEGFR2, B-RAF, p38 MAPK).

  • Mechanism: The urea moiety acts as a dual hydrogen bond donor/acceptor. It forms a critical hydrogen bond network with the conserved glutamate (αC-helix) and the backbone amide of the aspartate (DFG motif) .[1][3]

  • Conformational Selection: This binding mode forces the activation loop into the "DFG-out" conformation, creating an adjacent hydrophobic pocket that accommodates the distal phenyl ring. This renders the kinase catalytically incompetent.[4]

Structural Diagram: Type II Inhibition Logic

The following diagram illustrates the interference of the inhibitor with the kinase activation loop.

KinaseMechanism Inhibitor 1,3-Bis(3-fluorophenyl)urea Kinase_Inactive Kinase (Inactive DFG-out) Inhibitor->Kinase_Inactive Stabilizes Kinase_Active Kinase (Active DFG-in) Kinase_Active->Kinase_Inactive Equilibrium ATP ATP Binding Kinase_Active->ATP Binds Kinase_Inactive->ATP Steric Blockade Signal Downstream Phosphorylation ATP->Signal Catalysis

Caption: 1,3-BFU stabilizes the DFG-out conformation, sterically preventing ATP binding and halting downstream signaling.

Pre-Screening Preparation: Solubility & Handling[8]

CRITICAL WARNING: 1,3-Bis(3-fluorophenyl)urea exhibits "brick dust" properties—high crystallinity and poor aqueous solubility. Improper handling will lead to compound precipitation in the assay plate, causing false negatives (loss of potency) or false positives (light scattering/quenching).

Stock Solution Preparation[8][9]
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.

  • Concentration: Prepare a 10 mM master stock.

    • Note: Do not attempt to make aqueous stocks. The compound is stable in 100% DMSO at -20°C for 6 months.

  • Visual Check: Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 40°C. The solution must be perfectly clear.

Intermediate Dilution (The "3-Step" Rule)

Directly pipetting 10 mM DMSO stock into an aqueous buffer often causes immediate precipitation. Use an intermediate dilution step:

  • Step A: Dilute 10 mM stock to 100x final concentration in 100% DMSO .

  • Step B: Dilute the 100x DMSO solution 25-fold into Assay Buffer (yielding 4x compound in 4% DMSO).

  • Step C: Add 2.5 µL of Step B to 7.5 µL of reaction mix (Final: 1x compound in 1% DMSO).

Protocol 1: Biochemical Screen (TR-FRET)

Method: LanthaScreen™ Eu Kinase Assay.[5] Rationale: TR-FRET is less susceptible to compound interference (fluorescence/quenching) than standard intensity-based assays. It provides a robust Z' factor for hydrophobic compounds.

Reagents & Materials
  • Kinase: Recombinant VEGFR2 (KDR) or B-RAF (V600E).

  • Substrate: Fluorescein-PolyGT (or specific GFP-labeled substrate).

  • Antibody: Tb-labeled anti-phospho-tyrosine (or specific anti-phospho-substrate).

  • ATP: Ultra-pure (use at

    
     concentration, typically 10-50 µM).
    
  • Plate: White, low-volume 384-well plate (Corning #4513).

Assay Workflow

All volumes listed are for a 10 µL final reaction volume .

StepComponentVolumeNotes
1 Inhibitor (1,3-BFU) 2.5 µL4x concentration in 4% DMSO (See Section 3.2).
2 Kinase/Antibody Mix 2.5 µL4x optimal kinase concentration.[6]
3 Pre-Incubation N/ACrucial: Incubate 15 min at RT. Allows Type II inhibitor to induce conformational change.
4 Substrate/ATP Mix 5.0 µL2x Substrate + 2x ATP.[6] Initiates the reaction.[7][5][6][8][9]
5 Reaction Incubation N/AIncubate for 60 min at RT (protected from light).
6 Stop/Detection 10 µLEDTA (20 mM final) + Tb-Antibody (2 nM final).
7 Read N/ARead on TR-FRET compatible reader (e.g., EnVision) after 30 min.
Data Analysis

Calculate the Emission Ratio (ER): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Percent Inhibition:



  • ER_max: DMSO control (No inhibitor).

  • ER_min: 10 µM Staurosporine (Full inhibition).

Protocol 2: Cellular Validation (Western Blot)

Objective: Confirm that biochemical inhibition translates to intracellular signaling blockade. Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) - Highly relevant for VEGFR2 inhibition.

Experimental Design
  • Seeding: Seed HUVECs at

    
     cells/well in a 6-well plate. Grow to 80% confluency.
    
  • Starvation: Replace media with serum-free Opti-MEM for 16 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat with 1,3-BFU at 0.1, 1, and 10 µM for 2 hours .

    • Control: 0.1% DMSO (Vehicle).

  • Stimulation: Stimulate with VEGF (50 ng/mL) for 10 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

Detection (Western Blot)[15]
  • Primary Targets:

    • p-VEGFR2 (Tyr1175): Direct target engagement.

    • p-ERK1/2 (Thr202/Tyr204): Downstream effector.

  • Loading Control: Total VEGFR2 or

    
    -Actin.
    

Expected Result: A dose-dependent decrease in p-VEGFR2 and p-ERK1/2 bands compared to the VEGF-stimulated DMSO control.

Quality Control & Troubleshooting

Assay Validation Metrics (Z-Factor)

Before running a full library screen, calculate the Z-factor using 16 wells of DMSO (Max) and 16 wells of Staurosporine (Min).



  • Target:

    
     (Excellent assay).
    
  • Fail:

    
    . If low, check pipetting precision or increase antibody concentration.
    
Troubleshooting Table
IssueProbable CauseSolution
Precipitate in wells Low solubility in aqueous bufferReduce final concentration < 10 µM; Ensure DMSO is ~1%.
High Background Non-specific antibody bindingIncrease detergent (0.01% Brij-35 or Tween-20) in buffer.
Low Signal Window Inactive KinaseAvoid freeze-thaw cycles; keep kinase on ice until use.
Flat Dose-Response Insufficient pre-incubationType II inhibitors are "slow-on." Increase pre-incubation to 60 mins.
Workflow Visualization

AssayWorkflow cluster_prep Preparation cluster_assay LanthaScreen Assay Stock 10mM Stock (100% DMSO) Dilution Intermediate Dilution (4% DMSO) Stock->Dilution Plate 384-Well Plate Dilution->Plate 2.5 µL Add_Enz Add Kinase + Ab (15 min Pre-incubation) Plate->Add_Enz Add_ATP Add ATP + Substrate (60 min Reaction) Add_Enz->Add_ATP Read Read TR-FRET (EnVision) Add_ATP->Read

Caption: Step-by-step liquid handling workflow for the biochemical screen.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10] Journal of Biomolecular Screening. Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. Link(Describes the DFG-out conformation relevance for diarylureas).

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research. Link(Foundational paper on Sorafenib/diarylurea mechanism).

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Validation Packet. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 1,3-Bis(3-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DFU-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

1,3-Bis(3-fluorophenyl)urea (hereafter referred to as 1,3-BFPU ) presents a classic "brick dust" solubility profile.[1] Its symmetric diarylurea structure creates a high crystal lattice energy (due to strong intermolecular hydrogen bonding), while the meta-fluorine substitutions significantly increase lipophilicity (LogP > 4.0).[1]

Users typically encounter immediate precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers (e.g., PBS) for biological assays.[1][2][3] This guide provides validated protocols to overcome these thermodynamic barriers using cosolvency, micellar encapsulation, and inclusion complexation.[3]

Module 1: Solvency Profile & Stock Preparation[4]

Physical Properties Dashboard
ParameterValue / CharacteristicImplication
Structure Symmetric DiarylureaHigh Melting Point (>200°C); Strong crystal lattice.[1]
LogP ~4.2 (Predicted)Highly lipophilic; practically insoluble in pure water.[1][3]
pKa > 13 (Very weak acid)pH adjustment is ineffective. Do not use NaOH/HCl to solubilize.[1][3]
Primary Solvent DMSO (Anhydrous)Soluble up to ~20–50 mM.[1][3]
Aqueous Solubility < 1 µM (estimated)Requires carrier systems for biological concentrations.[1][3]
Q: My compound precipitates even in DMSO after freezing. Why?

A: Diarylureas are prone to concomitant polymorphism .[3] Freezing and thawing can induce a transition to a more stable, less soluble polymorph or hydrate formation if the DMSO is hygroscopic.[3]

Corrective Protocol:

  • Use Anhydrous DMSO: Ensure water content is < 0.1%.[3]

  • Sonicate, Don't Just Vortex: Sonicate at 40°C for 10 minutes to disrupt stable crystal lattices.

  • Single-Use Aliquots: Store stocks in small aliquots (e.g., 50 µL) at -20°C to prevent repeated freeze-thaw cycles.

Module 2: Aqueous Dilution (In Vitro Assays)

Q: The solution turns cloudy immediately when I add PBS to my DMSO stock. How do I fix this?

A: You are experiencing "Solvent Shock."[3] Adding a hydrophobic stock directly to a high-polarity buffer causes rapid supersaturation and amorphous precipitation.[3]

The "Intermediate Dilution" Method: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate solvent spike.[3]

Step-by-Step Protocol:

  • Prepare Stock: 10 mM 1,3-BFPU in DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into pure PEG-400 or Ethanol . (Result: 1 mM compound in 10% DMSO/90% Cosolvent).

  • Final Dilution: Slowly add the Intermediate to your assay buffer (PBS) with rapid stirring.

    • Target: Final DMSO < 1%.[3]

    • Why this works: PEG-400 acts as a bridge, lowering the dielectric constant of the water interface and preventing immediate aggregation.

Visual Workflow: Preventing Precipitation

DilutionStrategy Stock DMSO Stock (10 mM) Direct Direct Addition to PBS Stock->Direct Risk Inter Intermediate Phase (DMSO + PEG-400) Stock->Inter 1:10 Dilution Crash PRECIPITATION (Cloudy) Direct->Crash Shock Final Slow Addition to Buffer Inter->Final Dropwise Success Stable Solution (Clear/Opalescent) Final->Success Micellar/Stable

Caption: Figure 1. Preventing "Solvent Shock" using an intermediate cosolvent phase to maintain solubility during aqueous transfer.[3]

Module 3: Advanced Formulation (In Vivo / High Concentration)

Q: DMSO is toxic to my cells/animals. What is the alternative?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Diarylureas fit well into the hydrophobic cavity of β-cyclodextrins.[3] The 3-fluoro substituents interact favorably with the cavity walls, while the hydroxyl groups on the outside maintain water solubility.

Protocol: HP-β-CD Complexation (The "Kneading" Method) This method is superior to simple mixing for high-melting-point ureas.[1]

  • Reagents: 1,3-BFPU (Solid), HP-β-CD (Medical Grade), Water/Ethanol (1:1).[1]

  • Ratio: Use a 1:10 to 1:20 molar ratio (Drug:CD).

  • Process:

    • Place HP-β-CD in a mortar.[1][3]

    • Add a small amount of 50% Ethanol to create a paste.[3]

    • Add 1,3-BFPU slowly while grinding vigorously with a pestle for 30 minutes.

    • Mechanistic Insight: The mechanical energy + transient ethanol cosolvent forces the hydrophobic drug into the CD cavity.

  • Finishing: Dissolve the paste in water, filter (0.22 µm) to remove uncomplexed drug, and lyophilize if a powder is needed.

Q: Can I use surfactants instead?

A: Yes, for non-sensitive assays.[3]

  • Tween 80 (Polysorbate 80): Effective at 0.1% - 0.5% (w/v).[1][3]

  • Mechanism: Forms micelles that encapsulate the 1,3-BFPU.

  • Warning: Surfactants can lyse cells or interfere with membrane-bound receptors.[1][3] Always run a "vehicle control" (surfactant only).[1][3]

Module 4: Troubleshooting Guide (FAQ)

SymptomProbable CauseValidated Solution
Precipitation after 2 hours Ostwald RipeningThe solution was supersaturated.[1] Reduce concentration or add HPMC (0.1%) as a crystallization inhibitor.[1][3]
Variable IC50 results Compound adhering to plasticDiarylureas are "sticky."[3] Use Low-Binding plates and tips. Pre-coat tips with buffer containing 0.01% BSA.[3]
"Oiling out" in media Liquid-Liquid Phase SeparationThe concentration of DMSO/PEG is too high, causing phase separation from water. Keep total organic solvent < 5%.[3]
Cloudy but no sediment Tyndall Effect (Nanoparticles)You have formed a colloidal suspension, not a true solution.[1][3] This is often acceptable for oral dosing but unacceptable for IV or SPR assays.[3] Filter (0.22 µm) and re-quantify concentration.

Decision Matrix: Selecting the Right Method

SolubilityDecision Start Start: Define Application InVitro In Vitro / HTS Start->InVitro InVivo In Vivo / Animal Start->InVivo Toxicity Is DMSO/Tween tolerated? InVitro->Toxicity Route Route of Admin? InVivo->Route Cosolvent Use DMSO/PEG-400 (See Module 2) Toxicity->Cosolvent Yes Complex Use HP-β-CD Complex (See Module 3) Toxicity->Complex No (Cell Sensitive) Oral Oral Gavage Route->Oral IV IV / IP Route->IV Oral->Complex High Bioavailability Suspension Suspension in 0.5% Methylcellulose Oral->Suspension High Dose IV->Complex Must be soluble

Caption: Figure 2.[1] Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

References

  • Hammock, B. D., et al. (2002).[1][3][4] Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Metabolomics.[3]

  • Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.[3]

  • Yalkowsky, S. H. (1999).[1][3] Solubility and Solubilization in Aqueous Media.[3][5][6] American Chemical Society.[3] (Standard text on cosolvency principles).

  • Burmistrov, V., et al. (2014).[1][3] Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition.[1][3][7] Bioorganic & Medicinal Chemistry.[3][8] [1]

  • BenchChem Technical Support. (2025). Enhancing the Stability of Diaryl Urea Solutions for Screening.

Disclaimer: This guide is for research use only. 1,3-Bis(3-fluorophenyl)urea is a potent bioactive molecule; always consult the Safety Data Sheet (SDS) before handling.[1]

Sources

Troubleshooting precipitation during urea anion binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: UA-PRECIP-001

Status: Open Assigned Specialist: Senior Application Scientist, Supramolecular Division

Introduction

Welcome to the Technical Support Center. You are likely here because your NMR tube has turned cloudy, your UV-Vis baseline is drifting, or your binding isotherm has abruptly flatlined.

Precipitation during urea/thiourea anion binding assays is a common failure mode caused by the Lattice Energy vs. Solvation Energy trade-off. Urea receptors are designed to be polar hydrogen-bond donors; when they bind anions, the resulting complex is a charge-neutralized, highly polar species that often prefers to crystallize rather than remain solvated in non-polar media like


.

This guide moves beyond basic advice to provide a causal analysis and self-validating protocols to rescue your data.

Part 1: Diagnostic Triage (Tier 1 Support)

Before altering your chemistry, confirm the diagnosis. Precipitation is not always visible to the naked eye immediately.

Q: How do I distinguish between aggregation, exchange broadening, and precipitation?

A: Use the spectral symptoms to diagnose the physical state of your sample.

SymptomDiagnosisMechanismAction
Visible Solids/Cloudiness Precipitation Solubility limit of complex (

) exceeded.
Stop. Filter? No. See Module 2.
Loss of Signal Intensity Precipitation Solid phase is NMR silent.Check integration relative to residual solvent peak.
Broad Peaks (No Shift) Aggregation Formation of oligomers (

or

). Slow tumbling.
Dilute sample by 50%. If peaks sharpen, it is aggregation.
Broad Peaks (Shifting) Intermediate Exchange Exchange rate

.
This is kinetic, not solubility. Cool/Heat sample or change field strength.
Diagnostic Workflow

Diagnosis Start Symptom Detected CheckVis Visible Solids? Start->CheckVis CheckNMR Check NMR Integrals CheckVis->CheckNMR No ResultPrecip DIAGNOSIS: Precipitation (Solubility Failure) CheckVis->ResultPrecip Yes Loss Intensity Loss > 10%? CheckNMR->Loss Broad Peaks Broadening? Loss->Broad No Loss->ResultPrecip Yes Dilute Dilution Test (50%) Broad->Dilute Yes ResultAgg DIAGNOSIS: Aggregation (Stacking/Oligomerization) Dilute->ResultAgg Peaks Sharpen ResultExch DIAGNOSIS: Intermediate Exchange (Kinetic Phenomenon) Dilute->ResultExch Peaks Stay Broad

Figure 1: Decision tree for categorizing spectral anomalies during host-guest titrations.

Part 2: The Solvent System (Tier 2 Support)

Q: I am using


 to maximize binding strength, but the complex crashes out. What is the fix? 

A: You are fighting the "Solvophobic Effect." The urea-anion complex is too polar for pure chloroform. You must introduce a Competitive Co-Solvent .

The Trade-off: Adding a polar solvent (DMSO, Acetone, Methanol) increases solubility but decreases the Association Constant (


) because the solvent competes for the hydrogen bonding sites.

Protocol: The DMSO Titration Ramp Do not jump straight to 100% DMSO. Use the minimum amount required to maintain solubility.

  • Preparation: Prepare Host (

    
    ) in 
    
    
    
    .
  • Screening: Add 0.5 equivalents of Guest (

    
    ). If precipitate forms, add 
    
    
    
    in 1% increments until dissolved.
  • The "Sweet Spot": Usually 10-20% DMSO in

    
     is sufficient to solvate the complex while retaining measurable binding shifts.
    

Data: Dielectric Constants vs. Binding Impact

Solvent SystemDielectric (

)
Solubility of Urea-Anion ComplexImpact on

Recommendation

(Pure)
4.8Very Low (High Risk)MaximumUse only for highly lipophilic hosts.

+ 10% Acetone
~7.0ModerateHighGood compromise; Acetone is a weak H-bond acceptor.

+ 10% DMSO
~9.0HighModerateStandard Fix. DMSO is a strong competitor.

(Pure)
46.7Very HighLowUse only if

in chloroform.

Technical Insight: In


, urea protons often appear at 

8-9 ppm. Upon adding DMSO, they may shift downfield due to solvent H-bonding even without the anion. You must perform a Blank Titration (Host + Solvent mix) to subtract solvent effects from anion binding effects [1].
Part 3: The Counter-Ion Effect (Tier 3 Support)

Q: I switched solvents, but it still precipitates. Does the choice of salt matter?

A: Yes, critically. The cation is not just a spectator; it determines the lattice energy of the guest salt and the final complex.

The Mechanism: When a neutral urea host binds an anion (


), the cation (

) must accompany the complex to maintain charge neutrality. If the interaction between the complex

and the cation

is too strong (high lattice energy), it precipitates.

The Solution: Steric Bulk You need a "Greasy" Cation. The Tetrabutylammonium (TBA) cation is the industry standard because its four butyl chains create a lipophilic shell that prevents tight ion-pairing and lattice formation in organic solvents [2].

Comparison of Cations:

  • Tetraethylammonium (TEA): Less lipophilic. Higher risk of precipitation.

  • Tetrabutylammonium (TBA): Ideal. High solubility in

    
    /DMSO.
    
  • Tetrahexylammonium (THA): Even better solubility, but signals can obscure host peaks in NMR.

Visualization: Cation Shielding

CationEffect cluster_0 Precipitation Risk (TEA+) cluster_1 Soluble Complex (TBA+) Host1 Host-Anion(-) Lattice Tight Ion Pair (Crystallization) Host1->Lattice High Lattice Energy TEA TEA(+) TEA->Lattice Host2 Host-Anion(-) Solvated Solvated Species (NMR Visible) Host2->Solvated Steric Shielding TBA TBA(+) (Bulky/Greasy) TBA->Solvated

Figure 2: Impact of cation steric bulk on the solubility of the host-guest complex.

Part 4: Protocol Redesign (Advanced Troubleshooting)

Q: I cannot change the solvent or the salt. How do I get the binding constant (


)? 

A: If you cannot fix the chemistry, you must fix the physics of the experiment.

Option A: The Dilution Method

Precipitation is concentration-dependent.

  • Calculate the theoretical

    
    . If 
    
    
    
    is high (
    
    
    ), you can lower the concentration to 0.5 mM or 0.1 mM .
  • Modern high-field NMR (600 MHz+) with a cryoprobe can easily detect 0.1 mM samples.

  • Warning: If you dilute too much, the percentage of bound species drops, and

    
     becomes too small to fit accurately.
    
Option B: Extraction/Phase Transfer Assay

If the complex is insoluble in one phase, use two.

  • Dissolve Host in

    
     (organic layer).
    
  • Dissolve Guest (salt) in

    
     (aqueous layer).
    
  • Shake and let equilibrate.

  • Measure the organic layer. The amount of anion extracted depends on the binding strength of the host.

  • Benefit: The aqueous phase acts as a reservoir, preventing supersaturation in the organic phase [3].

Option C: Fit the Pre-Precipitation Data

If precipitation occurs only after 1.0 equivalent:

  • Perform the titration carefully up to 0.8 equivalents.

  • Use Global Analysis software (e.g., BindFit, HypNMR).

  • Fix the stoichiometry to 1:1 (if known) and fit the partial curve.

  • Note: This increases the error margin (confidence interval) but often yields a usable

    
     estimate [4].
    
FAQ: Rapid Fire

Q: Can I heat the NMR tube to dissolve the precipitate? A: NO. Binding constants are temperature-dependent (Van 't Hoff equation). Heating changes the equilibrium position. Unless you run the entire titration at elevated temperature (e.g., 323 K) and report it as such, heating invalidates the data.

Q: My Job Plot precipitated. Is it useless? A: Mostly, yes. Job plots require varying mole fractions while keeping total concentration constant. If the 0.5/0.5 point precipitates, you lose the maximum of the curve. Alternative: Use the "Dilution Experiment" to check for dimerization, or rely on X-ray crystallography for stoichiometry.

Q: Why does TBA-Cl precipitate but TBA-PF6 doesn't? A: Chloride is a "hard," spherical, highly basic anion. It binds urea very tightly (short bond lengths), creating a compact, rigid complex that packs well into a lattice.


 is diffuse and non-coordinating; it rarely causes precipitation but also rarely binds neutral ureas strongly.
References
  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link

  • Amendola, V., et al. (2010). Anion binding by neutral receptors: the role of the counter-cation. Chemistry – A European Journal, 16(14), 4348-4360. Link

  • Hynes, M. J. (1993). EQNMR: A computer program for the calculation of stability constants from nuclear magnetic resonance chemical shift data. Journal of the Chemical Society, Dalton Transactions, (3), 311-312. Link

  • Lowe, A. J., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry, 24(8), 585-594.[1] Link

Sources

Technical Support Center: 1,3-Bis(3-fluorophenyl)urea Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Polymorphism & Phase Purity in 1,3-Bis(3-fluorophenyl)urea (mFPU) Document ID: TSC-CRYST-mFPU-001 Status: Active / Verified

Introduction: The "Concomitant" Challenge

Welcome to the technical guide for 1,3-bis(3-fluorophenyl)urea (mFPU). If you are working with this compound, you have likely encountered its most frustrating characteristic: concomitant polymorphism .

Unlike many organic crystals that favor a single thermodynamic form, mFPU has a high propensity to crystallize as a mixture of two distinct polymorphs—Form I (Monoclinic) and Form II (Orthorhombic) —in the same batch. Furthermore, as a diarylurea, mFPU exhibits supramolecular gelation behavior, often trapping the compound in a semi-solid state rather than forming diffraction-quality crystals.

This guide provides the protocols to isolate pure phases, avoid gelation, and distinguish between the parallel and antiparallel packing motifs that define its solid-state chemistry.

Module 1: Phase Identification & Characterization

Before attempting to control the phase, you must accurately identify what you currently have. Visual inspection is insufficient; mFPU polymorphs often appear morphologically similar (needles/plates) to the naked eye.

Quick Reference: Polymorph Signatures
FeatureForm I (Thermodynamic) Form II (Kinetic/Metastable)
Crystal System Monoclinic (

)
Orthorhombic (

)
Packing Motif Antiparallel urea chainsParallel urea chains (Rare)
Key Interaction Urea N-H...O=C (Classic tape)Urea N-H...O=C (Polar stacks)
Stability Stable at RTMetastable (Can convert to Form I)
Standard Solvent Benzene, Toluene (Slow cooling)Acetone:Ethyl Acetate (1:1) (Evap)
Diagnostic Workflow

1. Powder X-Ray Diffraction (PXRD): This is the definitive method.

  • Form I is characterized by specific reflection peaks corresponding to the monoclinic cell.

  • Form II shows a distinct pattern due to the orthorhombic symmetry.

  • Note: If your PXRD pattern shows split peaks or broadened baselines, you likely have a concomitant mixture .

2. Single Crystal Analysis (Packing Logic): If you isolate a single crystal:

  • Form I: The urea carbonyl groups in adjacent hydrogen-bonded chains point in opposite directions (Antiparallel).[1][2]

  • Form II: The urea carbonyl groups point in the same direction (Parallel). This parallel alignment is highly unusual for symmetrically substituted diphenylureas and is driven by specific C-H...F interactions.

Module 2: Synthesis & Purification Protocols

To study polymorphism, you must start with high-purity material. Impurities (unreacted anilines) can act as heteronuclear seeds, promoting the wrong polymorph or inducing oiling out.

Standard Synthesis Protocol

Reaction Type: Isocyanate Addition or Triphosgene Coupling

  • Reagents: 3-Fluoroaniline (1.0 eq), 3-Fluorophenyl isocyanate (1.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous conditions are preferred to prevent hydrolysis of the isocyanate.

  • Procedure:

    • Dissolve 3-fluoroaniline in DCM.[3]

    • Add 3-fluorophenyl isocyanate dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Precipitation: The urea product usually precipitates directly from DCM.

  • Purification: Filter the white solid. Wash copiously with cold DCM to remove unreacted amines.

    • Critical Step: Do not recrystallize yet if you want to store bulk material. Dry under vacuum.

Module 3: Controlling Polymorphism (The Core Protocols)

This section details how to force the system into a specific polymorph.

Protocol A: Targeting Form I (Monoclinic/Antiparallel)

The thermodynamic sink. Use this for stability studies.

  • Solvent System: Benzene (Preferred) or Toluene.

  • Method: High-temperature dissolution followed by slow cooling.

  • Steps:

    • Suspend mFPU in Benzene (approx. 5 mg/mL).

    • Heat to reflux until fully dissolved.

    • Insulate the flask and turn off the heat source, allowing the bath to cool to RT overnight (very slow cooling).

    • Result: Large, block-like crystals of Form I.

  • Mechanism: Slow cooling allows the molecules to organize into the energetically favorable antiparallel arrangement, maximizing dense packing.

Protocol B: Targeting Form II (Orthorhombic/Parallel)

The kinetic form. Use this for studying polar packing or metastable states.

  • Solvent System: Acetone : Ethyl Acetate (1:1 v/v) .

  • Method: Fast evaporation.

  • Steps:

    • Dissolve mFPU in the 1:1 solvent mixture at RT.

    • Filter the solution into a clean vial to remove any Form I seeds.

    • Cover with parafilm and poke large holes to encourage relatively fast evaporation.

    • Result: Needles or plates of Form II.

  • Mechanism: The rapid increase in supersaturation and the specific solvation by acetone (hydrogen bond acceptor) stabilizes the parallel chain formation kinetically.

Protocol C: Troubleshooting Gelation

Issue: "I dissolved it in toluene, but it turned into a jelly-like mass."

mFPU is a Low Molecular Weight Gelator (LMWG). The "gel" is actually a network of high-aspect-ratio fibers, often resembling the metastable crystal form.

  • To Break the Gel:

    • Add Polarity: Add 5-10% Methanol or Ethanol to your non-polar solvent. This disrupts the 1D hydrogen-bonding tapes responsible for fiber formation.

    • Apply Shear: Vigorous stirring during cooling can disrupt the fiber network and promote bulk crystallization (though this may yield small particle sizes).

    • Temperature Cycling: Heat the gel to the sol phase (liquid) and cool extremely slowly. Gels often form under "shock cooling" conditions.

Visualizing the Pathway

The following diagram illustrates the decision logic for solvent selection and phase control.

mFPU_Polymorph_Control Start Crude mFPU Material Solvent_Choice Select Solvent System Start->Solvent_Choice Benzene Benzene / Toluene (Non-polar / Aromatic) Solvent_Choice->Benzene Low Polarity Acetone_EtOAc Acetone : EtOAc (1:1) (Polar Aprotic Mix) Solvent_Choice->Acetone_EtOAc Medium Polarity Alcohols Methanol / Ethanol (Polar Protic) Solvent_Choice->Alcohols High Polarity Process_Slow Slow Cooling (Thermodynamic Control) Benzene->Process_Slow Gel Supramolecular GEL Fiber Network Benzene->Gel Shock Cool / High Conc. Process_Fast Fast Evaporation (Kinetic Control) Acetone_EtOAc->Process_Fast Form_I FORM I (Monoclinic) Antiparallel Chains Stable Alcohols->Form_I Solvates possible Process_Slow->Form_I Form_II FORM II (Orthorhombic) Parallel Chains Metastable Process_Fast->Form_II Form_II->Form_I Solvent Mediated Transformation Gel->Form_I Aging / Heat Cycle

Figure 1: Crystallization workflow for targeting specific solid-state forms of 1,3-Bis(3-fluorophenyl)urea.

Frequently Asked Questions (Troubleshooting)

Q1: I tried the Acetone:EtOAc method, but I still see peaks for Form I in my XRD. Why? A: This is "Concomitant Polymorphism." The energy barrier between Form I and Form II is low.

  • Fix: Ensure your solution is filtered (0.2 µm PTFE) before evaporation to remove microscopic seeds of Form I.

  • Fix: Increase the evaporation rate. Slower evaporation gives the system time to find the thermodynamic minimum (Form I).

Q2: My crystals are opaque/white instead of clear blocks. What happened? A: This usually indicates solvent inclusion or a polycrystalline aggregate.

  • Fix: Check for desolvation. Run a TGA (Thermogravimetric Analysis). If weight loss occurs <100°C, you may have formed a solvate, or the crystal surface is weathering.

Q3: Why does the 3-fluoro position matter? Can I use this protocol for the 4-fluoro isomer? A: No. The 3-fluoro position is critical. It allows for specific C-H...F interactions that support the unique parallel packing of Form II. The 4-fluoro isomer has different symmetry and will likely not follow the exact same solvent rules.

Q4: How do I store Form II? A: Form II is metastable. Store it dry, at low temperature (4°C), and away from solvent vapors. Exposure to solvent vapors (especially benzene or toluene) can trigger a solid-state transformation to Form I.

References

  • Capacci-Daniel, C. A., et al. (2016). "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea."[1][4] Acta Crystallographica Section C: Structural Chemistry, 72(9), 692–696.[2]

    • Significance: Defines the crystal structures of Form I (Monoclinic) and Form II (Orthorhombic)
  • Lloyd, G. O., & Steed, J. W. (2009). "Anion-tuning of supramolecular gel properties.

    • Significance: Establishes the general principles of urea-based gelation and the competition between crystallization and fiber form
  • Custelcean, R. (2008). "Crystal engineering with urea and thiourea hydrogen-bonding groups.

    • Significance: Review of the "tape" motifs (parallel vs antiparallel) in diarylureas.

Sources

Optimizing yield for reaction of 3-fluorophenyl isocyanate and amine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide for Yield Maximization in Urea Formation Ticket ID: #ISO-3F-UREA-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

Welcome to the Reaction Optimization Center. You are likely experiencing issues with the coupling of 3-fluorophenyl isocyanate (3-F-PhNCO) and an amine.

The Core Challenge: The 3-fluorophenyl group is not electronically neutral. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) . This pulls electron density away from the isocyanate carbon, making it significantly more electrophilic (hotter) than standard phenyl isocyanate.

  • The Good News: Reaction times with amines are fast, often requiring no heat.

  • The Bad News: The susceptibility to hydrolysis (reaction with water) is drastically increased. The "Symmetric Urea" impurity is your primary enemy.

This guide prioritizes moisture control and kinetic selectivity to maximize yield.

The Mechanism: A Race Against Water

To solve low yields, you must visualize the competition occurring in your flask. The isocyanate carbon is the target; both your amine and adventitious water are the arrows.

ReactionPathways ISO 3-Fluorophenyl Isocyanate UREA Target Urea (High Yield) ISO->UREA Fast (k1) CARB Carbamic Acid (Unstable) ISO->CARB Slow but Irreversible (k2) SYM_UREA Symmetric Urea (Insoluble Impurity) ISO->SYM_UREA AMINE Target Amine (R-NH2) AMINE->UREA H2O Trace Water (Impurity) H2O->CARB ANILINE 3-Fluoroaniline CARB->ANILINE - CO2 CO2 CO2 Gas CARB->CO2 ANILINE->SYM_UREA Reacts with Excess Isocyanate

Figure 1: The Competitive Pathway. Note that water does not just destroy one equivalent of isocyanate; it generates an aniline that consumes a SECOND equivalent of isocyanate to form the symmetric urea impurity.

Critical Process Parameters (CPP)

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the solubility of the symmetric urea byproduct (making it easier or harder to remove).

SolventPolaritySuitabilityTechnical Notes
Dichloromethane (DCM) LowHigh Excellent solubility for isocyanates. Product often precipitates (easy filtration). Easy to dry.
THF ModerateMedium Good solubility, but hygroscopic (absorbs water from air). Must be freshly distilled or from a dry solvent system.
DMF/DMSO HighLow Accelerates reaction but difficult to remove. Often contains trace water, leading to high symmetric urea formation. Avoid unless necessary.
Toluene LowHigh Can be heated if the amine is unreactive. Product usually crashes out upon cooling.
Stoichiometry: The Golden Rule

Never use excess Isocyanate. If you use 1.1 equivalents of 3-F-PhNCO, the 0.1 excess will eventually react with moisture during workup to form the symmetric urea (1,3-bis(3-fluorophenyl)urea). This solid is notoriously difficult to separate from your product.

  • Recommended Ratio: 1.0 eq Isocyanate : 1.1–1.2 eq Amine.

  • Why? Excess amine can be easily washed away with dilute acid (1M HCl) or removed via silica chromatography. Symmetric urea cannot.

The "Zero-Hydrolysis" Protocol

Standard Operating Procedure for 3-Fluorophenyl Isocyanate Coupling

Reagents:

  • Amine (1.1 mmol)

  • 3-Fluorophenyl isocyanate (1.0 mmol)

  • DCM (anhydrous, 5 mL)

  • Triethylamine (1.2 mmol) [Optional: Only if amine is a salt or non-nucleophilic]

Workflow:

  • System Prep: Flame-dry a round-bottom flask under vacuum. Backfill with Argon or Nitrogen.

  • Amine Solvation: Add the Amine and anhydrous DCM to the flask.

    • Tech Note: If your amine is an HCl salt, add 1.2 eq of Triethylamine (TEA) now and stir for 10 mins to liberate the free base.

  • Temperature Control: Cool the mixture to 0°C (ice bath).

    • Reasoning: 3-F-PhNCO is reactive.[1] Lowering temperature controls the exotherm and improves selectivity for the amine over water.

  • Addition: Add 3-Fluorophenyl isocyanate dropwise via syringe.

    • Visual Check: No immediate white precipitate should form (that would be symmetric urea).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.

    • Monitoring: Check TLC. The isocyanate spot should disappear.

  • Workup (The "Scavenge" Method):

    • If precipitate formed: Filter the solid.[2] Wash with cold DCM. This is likely your pure urea.

    • If solution is clear: Dilute with DCM. Wash with 1M HCl (removes excess amine)

      
       Sat. NaHCO3 
      
      
      
      Brine.
    • Dry over Na2SO4, filter, and concentrate.

Troubleshooting & FAQs

Issue 1: "I see a high-melting white solid that isn't my product."

Diagnosis: Symmetric Urea Formation (1,3-bis(3-fluorophenyl)urea). Root Cause: Moisture ingress.[1] The 3-fluoro group makes the isocyanate highly susceptible to hydrolysis. Corrective Action:

  • Ensure solvents are anhydrous (Karl Fischer titration < 50 ppm water).

  • Switch from "adding isocyanate to amine" to "adding amine to isocyanate" (Reverse Addition) is NOT recommended here. Keep Isocyanate as the limiting reagent.

  • Purification: The symmetric urea is very insoluble. Try triturating your crude solid in boiling hexanes or ether; the symmetric urea will likely remain solid while your product might dissolve (or vice versa depending on the amine).

Issue 2: "The reaction is stuck at 50% conversion."

Diagnosis: Deactivated Amine. Root Cause: If your amine is an aniline with electron-withdrawing groups (e.g., nitroaniline), it is a poor nucleophile. Corrective Action:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, attacking the isocyanate to form a reactive intermediate that transfers the acyl group to your weak amine.

  • Heat: Switch solvent to Toluene and reflux at 80°C.

Issue 3: "My amine is an HCl salt. Can I just mix it in?"

Diagnosis: Protonated Nucleophile. Root Cause: Ammonium salts (


) are not nucleophilic. They will not react with isocyanates.
Corrective Action: 
You must use a "scavenger base." Add DIPEA (Diisopropylethylamine)  or TEA  (1.0–1.2 eq) to the solvent before adding the isocyanate. Ensure the solution becomes clear (indicating free base formation) before introducing the isocyanate.

Decision Logic: Workflow Visualization

OptimizationFlow Start Start Optimization CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine IsAliphatic Aliphatic/Primary (Good Nucleophile) CheckAmine->IsAliphatic IsAromatic Aniline/Steric (Weak Nucleophile) CheckAmine->IsAromatic IsSalt Amine Salt (HCl/TFA) CheckAmine->IsSalt StandardProtocol Standard Protocol (0°C -> RT, DCM) IsAliphatic->StandardProtocol HeatProtocol Thermal Protocol (Reflux Toluene + DMAP) IsAromatic->HeatProtocol BaseProtocol Desalting Protocol (Add DIPEA first) IsSalt->BaseProtocol BaseProtocol->StandardProtocol After 10 min

Figure 2: Process Decision Tree for selecting the correct reaction conditions.

References

  • Sigma-Aldrich. 3-Fluorophenyl isocyanate Product Sheet (CAS 404-71-7).Link

  • PubChem. 3-Fluorophenyl isocyanate Compound Summary. National Library of Medicine. Link

  • Common Organic Chemistry. Urea Formation Mechanism via Isocyanates.[1][3][4][5]Link

  • Ozaki, S.Recent Advances in Isocyanate Chemistry. Chemical Reviews, 1972, 72(5), 457–496.

Sources

Overcoming aggregation issues in bis-urea NMR studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the notorious analytical challenges of bis-urea compounds.

Bis-ureas are highly prone to forming supramolecular polymers through bifurcated hydrogen bonding. While this property is excellent for materials science and hydrogel development, it creates severe line broadening, chemical shift anisotropy, and signal loss in Nuclear Magnetic Resonance (NMR) spectroscopy due to the massive hydrodynamic radius and rapid


 relaxation of the aggregates.

This guide provides field-proven, self-validating methodologies to disrupt these assemblies without degrading your target molecules, ensuring high-resolution structural elucidation.

Before troubleshooting, it is critical to understand why your NMR spectra are failing. Bis-urea motifs possess strong hydrogen-bond donors (N-H) and acceptors (C=O). In non-polar or weakly polar solvents, these molecules spontaneously self-assemble into rigid, rod-like supramolecular polymers[1].

This aggregation causes two primary NMR artifacts:

  • Extreme Line Broadening: The large molecular weight of the supramolecular polymer drastically slows molecular tumbling, leading to rapid transverse relaxation (

    
    ) and broad, unresolved peaks.
    
  • Concentration-Dependent Chemical Shifts: The chemical environment of the urea protons changes dynamically. As concentration increases, the N-H protons become heavily involved in hydrogen bonding, deshielding the nucleus and causing a pronounced downfield shift (e.g., moving from

    
     = 5.67 to 5.80 ppm or higher)[2].
    

G Monomer Bis-Urea Monomers (Fast Tumbling) Hbond Intermolecular H-Bonding (Bifurcated Urea-Urea) Monomer->Hbond Polymer Supramolecular Polymer (Slow Tumbling, Broad NMR) Hbond->Polymer Solvent Competitive Solvent (e.g., DMSO-d6) Polymer->Solvent H-bond competition Heat Thermal Energy (VT-NMR) Polymer->Heat Entropy gain Disrupted De-aggregated Monomers (Sharp NMR Signals) Solvent->Disrupted Heat->Disrupted

Mechanism of bis-urea aggregation and thermodynamic/chemical disruption pathways.

Frequently Asked Questions (FAQs)

Q: My bis-urea sample is fully dissolved in CDCl


, but the 

H NMR spectrum is completely flat or shows only broad humps. Is my compound degrading?
A: No, your compound is likely intact but highly aggregated. In CDCl

, bis-ureas form robust hydrogen-bonded networks[3]. The resulting supramolecular polymers tumble so slowly on the NMR timescale that their signals broaden into the baseline. You must shift the equilibrium back to the monomeric state using competitive hydrogen-bonding solvents or thermal energy.

Q: I want to observe the monomer, but my compound is only soluble in non-polar solvents. How can I achieve this? A: Use a solvent titration method. Dissolve your sample in CDCl


, and incrementally spike in a strong hydrogen-bond acceptor like DMSO-d

(1% to 10% v/v). DMSO competitively binds to the urea N-H protons, breaking the polymer chain and yielding sharp monomeric signals[4].

Q: Can I use chemical additives to stop the aggregation without changing the bulk solvent? A: Yes. You can introduce "chain stoppers." Molecules with exceptional hydrogen-bond accepting capabilities but only one binding face (e.g., diphenyl sulfoxide or tetrabutylammonium salts) will cap the ends of the bis-urea assemblies, preventing elongation and reducing the aggregate size to NMR-visible oligomers or dimers[2][5].

Quantitative Data: Solvent and Shift Diagnostics

To systematically overcome aggregation, you must select the right solvent environment. The table below summarizes the causality between solvent properties and NMR spectral quality.

Table 1: Solvent Effects on Bis-Urea Aggregation

SolventDielectric Constant (

)
H-Bond Acceptor (

)
Aggregation StateExpected

H NMR Spectral Quality
CDCl

4.80.10Highly AggregatedBroad humps, missing N-H signals
Toluene-d

2.40.11Highly AggregatedSevere broadening, gelation risk
THF-d

7.50.55Moderately AggregatedConcentration-dependent shifts[2]
DMSO-d

46.80.76MonomericSharp, well-resolved peaks[6]

Table 2: Diagnostic


H NMR Chemical Shifts for Urea N-H Protons 
StateTypical Chemical Shift (

)
Peak ShapeCausality
Free Monomer (e.g., in DMSO)4.5 – 5.5 ppmSharp doublet/singletN-H shielded, fast tumbling
H-Bonded Aggregate (e.g., in CDCl

)
5.8 – 8.0 ppmBroad multiplet/humpN-H deshielded by C=O proximity[2]

Step-by-Step Troubleshooting Protocols

The following self-validating protocols are designed to confirm whether your spectral issues are aggregation-induced and to systematically resolve them.

Protocol A: Solvent Titration for Monomer Elucidation

Purpose: To break hydrogen bonds chemically while maintaining the solubility profile of a non-polar base solvent.

  • Preparation: Prepare a 2 mM to 5 mM solution of your bis-urea compound in 500

    
    L of CDCl
    
    
    
    in a standard 5 mm NMR tube.
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum (e.g., 16-64 scans). Note the broadness of the baseline and the absence/broadening of the N-H peaks.
    
  • Titration Step 1: Add 5

    
    L (1% v/v) of anhydrous DMSO-d
    
    
    
    to the NMR tube. Invert the tube 5-10 times to ensure homogeneous mixing.
  • Re-acquisition: Acquire a new

    
    H NMR spectrum. Observe the narrowing of the aliphatic/aromatic signals and the emergence of the N-H protons.
    
  • Iterative Titration: Continue adding DMSO-d

    
     in 5 
    
    
    
    L increments, acquiring a spectrum after each addition.
  • Validation: The protocol is complete when the chemical shifts of the N-H protons stop moving upfield and the peak widths at half-maximum (FWHM) stabilize. This indicates the supramolecular polymer has been fully depolymerized into monomers[4].

Protocol B: Variable Temperature (VT) NMR De-aggregation

Purpose: To use thermal entropy to overcome the enthalpy of hydrogen bonding, ideal when chemical additives are undesirable.

  • Preparation: Dissolve the sample in a high-boiling, moderately polar solvent (e.g., DMSO-d

    
     or a Toluene-d
    
    
    
    /DMSO-d
    
    
    mixture) at a concentration of 1-2 mM.
  • Initial Scan: Acquire a

    
    H NMR spectrum at 298 K.
    
  • Heating Ramp: Increase the probe temperature in 10 K increments (e.g., 298 K

    
     308 K 
    
    
    
    318 K
    
    
    328 K).
  • Equilibration: Allow the sample to equilibrate for at least 5 minutes at each new temperature to ensure thermal homogeneity and prevent convection artifacts.

  • Acquisition & Tuning: Re-tune and match the probe, and re-shim the Z-axis at each temperature step before acquiring the spectrum.

  • Validation: As temperature increases, the equilibrium shifts from polymer to monomer. You will observe the N-H peaks shifting upfield (due to breaking of H-bonds) and sharpening significantly. Plot the chemical shift of the N-H proton vs. Temperature; the inflection point represents the elongation temperature (

    
    ) of the cooperative supramolecular polymerization[7].
    

Workflow Start Broad/Missing NMR Peaks in CDCl3 or Toluene-d8 Step1 Perform Concentration Dilution Study Start->Step1 Check1 Peaks Sharp? Step1->Check1 Step2 Variable Temperature (VT-NMR) up to 350K Check1->Step2 No Success Extract Monomeric Chemical Shifts Check1->Success Yes Check2 Peaks Sharp? Step2->Check2 Step3 Solvent Titration Add DMSO-d6 (1-10%) Check2->Step3 No Check2->Success Yes Step3->Success

Decision tree workflow for troubleshooting bis-urea NMR aggregation.

References

  • Self-assembling unsymmetrical bis-ureas. CentAUR, University of Reading. Available at:[Link]

  • Cooperative Supramolecular Polymerization of Triphenylamine bis-Urea Macrocycles. National Science Foundation (NSF) Public Access Repository. Available at:[Link]

  • Kinetic Control and Trapping in the Supramolecular Polymerization of m‐Terphenyl Bis‐Urea Macrocycles. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bisurea-based supramolecular polymers: From structure to properties. Académie des sciences. Available at:[Link]

  • Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • A phase-selective, bis-urea organogelator with a curved bis-naphthalene core. Chinese Chemical Letters. Available at:[Link]

  • Bis-urea anion receptors. RSC Publishing. Available at: [Link]

Sources

Purification techniques for 1,3-Bis(3-fluorophenyl)urea crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the specific chemical behaviors, mechanistic causalities, and thermodynamic properties of symmetrical diaryl ureas to help you achieve >99% purity.

Purification Workflow & Polymorph Control

The purification of 1,3-Bis(3-fluorophenyl)urea is uniquely challenging due to its strong intermolecular hydrogen bonding and tendency to form concomitant polymorphs. The logical workflow below illustrates the critical path from crude mixture to phase-pure product.

Workflow Crude Crude 1,3-Bis(3-fluorophenyl)urea (Contains 3-fluoroaniline) AcidWash 1M HCl Wash (Protonates unreacted amine) Crude->AcidWash Aqueous Aqueous Layer (Discard: 3-fluoroanilinium chloride) AcidWash->Aqueous Phase Separation Organic Organic Layer / Crude Solid (Neutral Urea Product) AcidWash->Organic Phase Separation Recryst Recrystallization (Hot Ethanol/Water) Organic->Recryst PolyM Monoclinic Polymorph (Thermodynamically Stable) Recryst->PolyM Slow Cooling PolyO Orthorhombic Polymorph (Kinetic/Concomitant) Recryst->PolyO Fast Crash Out Pure Pure 1,3-Bis(3-fluorophenyl)urea (>99% Purity) PolyM->Pure PolyO->Pure

Figure 1: Purification workflow and polymorph control for 1,3-Bis(3-fluorophenyl)urea.

Troubleshooting FAQs (Q&A)

Q1: My crude product has a persistent yellowish tint, and TLC shows a lower


 spot. Why is standard recrystallization failing to remove it? 
Causality:  The yellowish impurity is almost certainly unreacted 3-fluoroaniline (or its oxidation byproducts). Diaryl ureas are highly crystalline and tend to trap structurally similar planar molecules within their lattice during rapid crystal growth.
Solution:  You must exploit the pKa difference before recrystallization. 3-Fluoroaniline is a primary amine (pKa ~3.5). Washing the crude mixture with 1M HCl (pH 0) selectively protonates the amine into a highly water-soluble anilinium chloride salt. The urea nitrogen lone pairs are delocalized into the carbonyl and the fluorophenyl rings, rendering the product neutral and completely unaffected by the acid.

Q2: I am observing a broad or double melting point range (e.g., 180–195 °C), but my NMR spectra show absolute chemical purity. Is my compound degrading? Causality: No, your compound is not degrading. You are observing concomitant polymorphism . As demonstrated in crystallographic studies, 1,3-bis(3-fluorophenyl)urea crystallizes into at least two distinct polymorphs simultaneously from common solvents: a monoclinic form (antiparallel hydrogen-bonded chains) and an orthorhombic form (parallel chains) [1]. Because these two crystal lattices have different lattice energies, they melt at different temperatures. Solution: To achieve a sharp, unified melting point (reported at 197.1–197.4 °C [2]), you must enforce thermodynamic control during recrystallization via a slow-cooling gradient, which favors the more stable monoclinic polymorph.

Q3: The compound is crashing out of pure ethanol immediately upon removal from heat, yielding a fine, impure powder instead of distinct crystals. How can I improve crystal growth? Causality: Symmetrical diaryl ureas form infinite 1D hydrogen-bonded networks (


 motifs). In pure, highly volatile solvents like ethanol, supersaturation is reached too rapidly, leading to kinetic nucleation (crashing out) rather than ordered crystal growth.
Solution:  Switch to a binary solvent system (Ethanol/Water). Water acts as an anti-solvent that modulates the solubility curve, allowing you to establish a stable cloud point at boiling, followed by controlled, slow crystal propagation as the solution cools.

Quantitative Data: Solvent Selection & Diagnostics

Table 1: Solvent System Matrix for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Polymorph BiasExpected Recovery
100% Ethanol HighLowMixed (Kinetic)~75%
Ethanol / Water (70:30) ModerateVery LowMonoclinic (Thermodynamic)~85 - 90%
Ethyl Acetate / Hexanes ModerateLowMixed~60%
DMSO / Water Very HighVery LowOrthorhombic~90%

Table 2: Diagnostic Troubleshooting Matrix

ObservationLikely CauseMechanistic ExplanationCorrective Action
Yellowish crude solid Unreacted 3-fluoroanilineAniline oxidation over timeExecute Protocol A (1M HCl wash)
Broad MP (180-197°C) Concomitant polymorphismCo-crystallization of monoclinic & orthorhombic formsExecute Protocol B (Slow annealing)
Oiling out during cooling Insufficient solvent volumeSolute melts out of solution before crystallizingAdd 10-15% more hot ethanol

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol A: Acid Wash for Amine Depletion

Objective: Quantitative removal of basic impurities prior to crystallization.

  • Dissolution: Dissolve the crude 1,3-Bis(3-fluorophenyl)urea in Ethyl Acetate (approx. 20 mL per gram of crude). If the solid is highly insoluble, suspend it vigorously; the high surface area will still allow for effective phase transfer.

  • Protonation: Add an equal volume of 1M aqueous HCl.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 15 minutes. This ensures complete protonation of the basic 3-fluoroaniline into water-soluble 3-fluoroanilinium chloride.

  • Separation: Transfer to a separatory funnel. Drain and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer once with saturated aqueous

    
     to neutralize residual acid, followed by one wash with brine (saturated NaCl).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the neutral crude solid.
    
  • Self-Validation Checkpoint: Spot the organic phase on a TLC plate alongside a standard of pure 3-fluoroaniline. Develop in 30% EtOAc/Hexanes. The complete absence of the amine spot (typically

    
     ~0.3-0.4) under UV light confirms the protocol's success.
    
Protocol B: Polymorph-Controlled Recrystallization

Objective: Thermodynamic isolation of the monoclinic polymorph for maximum purity.

  • Solvation: Transfer the acid-washed solid to a round-bottom flask. Add a minimum volume of boiling Ethanol just until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot Deionized Water dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.

  • Thermodynamic Cooling: Remove the flask from the heat source. Do not place it in an ice bath. Suspend the flask in a warm water bath (initially at 70 °C) and allow the entire system to cool to room temperature ambiently over 4 to 6 hours. Mechanistic note: This slow gradient provides the activation energy necessary for the molecules to reversibly attach/detach from the lattice, favoring the lowest-energy monoclinic form.

  • Harvesting: Filter the resulting needle-like crystals via vacuum filtration. Wash the filter cake with ice-cold 30% Ethanol/Water to remove mother liquor residues.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours.

  • Self-Validation Checkpoint: Obtain a melting point of the dried crystals. A sharp melting point at exactly 197.1–197.4 °C validates high chemical purity and polymorphic uniformity.

References

  • Capacci-Daniel, C. A., et al. "Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea." Acta Crystallographica Section C Structural Chemistry 72.9 (2016): 692-696.[Link]

  • "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." ChemInform 44.20 (2013).[Link]

Handling moisture sensitivity in urea-based anion sensors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Mitigating Moisture Sensitivity

Welcome to the technical support center for urea-based anion sensors. As a Senior Application Scientist, I've designed this guide to provide you with not only troubleshooting steps but also the fundamental scientific reasoning behind them. Urea-based receptors are powerful tools for anion recognition, primarily due to the directional hydrogen-bonding capabilities of their N-H groups.[1][2] However, this very mechanism makes them exquisitely sensitive to moisture. This resource will help you understand, troubleshoot, and control for the effects of water in your experiments, ensuring the accuracy and reproducibility of your results.

Section 1: Foundational Understanding & FAQs

This section addresses the fundamental principles of moisture interference and answers common questions that arise during experimental work.

FAQ 1: Why are urea-based sensors so sensitive to moisture?

Urea-based anion sensors function by forming specific hydrogen bonds between the urea's N-H protons and the target anion. The geometry and electronic properties of the urea group create a pre-organized binding pocket that is highly effective at chelating anions.[1]

The problem arises because water (H₂O) is a polar molecule that is both a strong hydrogen bond donor and acceptor. It can interfere in two primary ways:

  • Competitive Binding: Water molecules can directly compete with the target anion for the hydrogen-bonding sites on the urea receptor. This competitive interaction can prevent or weaken the binding of the intended anion, leading to a diminished or unstable sensor signal.[3]

  • Anion Hydration: Water molecules can form a hydration shell around the target anion in solution. This shell of water molecules effectively "shields" the anion, increasing the energy barrier that must be overcome for the sensor's urea groups to bind to it.[4]

Both mechanisms lead to a decrease in sensor sensitivity and accuracy. Even trace amounts of water can be sufficient to disrupt the delicate equilibrium of the sensor-anion interaction.[4]

Moisture_Interference cluster_0 Ideal Anion Binding (Anhydrous) cluster_1 Moisture Interference Receptor Urea Receptor N-H ...N-H Anion Anion (X⁻) Receptor:nh1->Anion H-Bond Receptor:nh2->Anion H-Bond Receptor_W Urea Receptor N-H ...N-H Water1 H₂O Receptor_W:nh1->Water1 Competitive H-Bond Anion_H Hydrated Anion (X⁻) Water2 H₂O Water2->Anion_H Hydration Shell Water3 H₂O Water3->Anion_H

Caption: Mechanisms of ideal anion binding vs. water interference.

FAQ 2: What are the typical symptoms of moisture contamination in my experiment?

The most common indicators of water interference include:

  • Signal Drift: A continuous, slow change in the sensor's baseline reading over time, even in the absence of the target anion.[5] This is often caused by the gradual absorption of atmospheric moisture into your solvent or onto the sensor surface.

  • Reduced Sensitivity: The sensor shows a smaller-than-expected response to the addition of the target anion. The calibration curve may have a lower slope than specified or previously achieved.[5][6]

  • Poor Reproducibility: Identical experiments yield significantly different results. This is often due to varying levels of moisture contamination between runs.

  • Non-Nernstian Response (for potentiometric sensors): The electrode's response to a decade change in anion concentration deviates significantly from the theoretical 59/z mV (where z is the ion charge).[5]

FAQ 3: I use "anhydrous" grade solvent from a commercial supplier. Is that not enough?

While commercially available anhydrous solvents are a good starting point, they are often not dry enough for highly sensitive applications. A freshly opened bottle of an "anhydrous" solvent can still contain 10-50 ppm of water. Furthermore, once the bottle is opened, it will rapidly absorb moisture from the atmosphere. For best results, it is crucial to dry solvents in the lab immediately before use.

Section 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving problems related to moisture sensitivity.

Problem 1: My sensor signal is constantly drifting upwards (or downwards).

Causality: Signal drift is a classic sign of a system that has not reached equilibrium.[5] In the context of urea-based sensors, this is frequently caused by the continuous ingress of atmospheric moisture into your sample cell, which slowly changes the solvent composition and interferes with the sensor's baseline.

Troubleshooting Workflow:

Drift_Troubleshooting Start Signal Drift Observed Check_Seal Is the experimental setup hermetically sealed? Start->Check_Seal Check_Solvent Was the solvent freshly dried and validated? Check_Seal->Check_Solvent Yes Solution_Seal Action: Seal all joints. Use septa and parafilm. Check_Seal->Solution_Seal No Check_Gas Is the inert gas line properly dried? Check_Solvent->Check_Gas Yes Solution_Solvent Action: Implement rigorous solvent drying protocol. (See Protocol 1) Check_Solvent->Solution_Solvent No Solution_Gas Action: Pass inert gas through a drying column (e.g., Drierite). Check_Gas->Solution_Gas No End Re-run Experiment Check_Gas->End Yes Solution_Seal->End Solution_Solvent->End Solution_Gas->End

Caption: Workflow for troubleshooting signal drift.

Problem 2: My sensor's sensitivity to the anion is much lower than expected.

Causality: A loss of sensitivity indicates that the binding affinity between the receptor and the anion has decreased. This is a direct consequence of competitive binding from water molecules or increased anion hydration, both of which prevent the sensor from effectively recognizing the target analyte.[3][4]

Troubleshooting Steps:

  • Quantify Your Water Content: Before troubleshooting further, you must establish a baseline for water content. The gold standard for this is Karl Fischer Titration.[7][8] This method can accurately determine water content down to the ppm level.[7]

    • Action: Perform a Karl Fischer titration on an aliquot of the solvent you are using in your experiment.

  • Compare Solvents: If the water content is high (>10-20 ppm), your solvent is the likely culprit.

    • Action: Re-dry your solvent using an appropriate method (see Protocol 1) and re-validate with Karl Fischer titration.

  • Check Reagents: Solid reagents (e.g., the anion salt) can also absorb and carry significant amounts of water into your system.

    • Action: Dry all solid reagents in a vacuum oven before use. Store them in a desiccator.[9]

  • Evaluate Sensor Condition: If solvents and reagents are confirmed to be dry, the sensor surface itself may have become contaminated or degraded.

    • Action: Consult the manufacturer's instructions for cleaning and reconditioning the sensor. For electrochemical sensors, this may involve gentle polishing or membrane replacement.[6]

Section 3: Key Experimental Protocols

Adherence to rigorous anhydrous techniques is paramount for success. The following protocols provide validated, step-by-step procedures.

Protocol 1: Solvent Drying and Validation

Objective: To reduce the water content of organic solvents to a level suitable for sensitive anion sensing experiments (<10 ppm).

Materials:

  • Solvent to be dried (e.g., Acetonitrile, THF, Dichloromethane)

  • Activated 3Å molecular sieves (Note: 3Å is critical as it excludes most solvent molecules while trapping smaller water molecules)[9]

  • Oven capable of reaching >200 °C

  • Schlenk flask or other suitable glassware with an inert gas inlet

  • Karl Fischer titrator

Procedure:

  • Activate Molecular Sieves: Place the 3Å molecular sieves in a ceramic dish and heat in an oven at 200-250 °C for at least 12 hours to remove any adsorbed water.

  • Cool Under Inert Atmosphere: Transfer the hot sieves to a desiccator or a sealed flask under a stream of dry nitrogen or argon to cool to room temperature. Do not expose them to the atmosphere while hot.

  • Dry the Solvent: In a dry Schlenk flask, add the activated molecular sieves to the solvent. The recommended loading depends on the solvent.[9]

SolventRecommended Loading (% m/v)Minimum Drying TimeTypical Final H₂O (ppm)
Acetonitrile10%24 hours< 1
Dichloromethane10%24 hours< 1
Tetrahydrofuran (THF)20%3 days~4
N,N-Dimethylformamide (DMF)N/A (See Note)N/AN/A
Data adapted from literature sources.[9]
Note: DMF should not be dried with basic agents like calcium hydride as it can cause decomposition. Drying over barium oxide or 4Å molecular sieves followed by vacuum distillation is recommended.[10]
  • Store Properly: Keep the solvent stored over the sieves under a positive pressure of inert gas.

  • Validate Dryness (Self-Validation Step): Before use, carefully extract a small aliquot of the dried solvent using a dry syringe and inject it into a Karl Fischer titrator.

    • Acceptance Criterion: The water content should be below your experimentally determined tolerance (typically <10 ppm). If it is higher, allow for longer drying time or use freshly activated sieves.

Protocol 2: Assembling a Moisture-Free Experimental Setup

Objective: To create and maintain an inert, anhydrous environment for the duration of the sensing experiment.

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried.

    • Primary Method: Oven-dry all glassware at 120 °C for a minimum of 4 hours.

    • Assembly: Assemble the glassware (e.g., electrochemical cell, cuvette holder) while still hot and immediately place it under a positive flow of dry inert gas (nitrogen or argon). This prevents atmospheric moisture from adsorbing onto the cool glass surfaces.

  • Inert Gas Line: The inert gas used to blanket the experiment must itself be dry. Pass the gas from the cylinder through a drying column filled with a desiccant like Drierite (anhydrous calcium sulfate) or molecular sieves before it enters your apparatus.

  • Sealing the System:

    • Use high-quality ground glass joints with appropriate grease (use sparingly).

    • Seal all entry points (e.g., for electrode cables, reagent addition) with rubber septa.

    • For long-term experiments, wrap all joints and septa with Parafilm as an extra barrier.

  • Reagent Transfer:

    • Transfer dried solvents and solutions using dry, gas-tight syringes or cannulas under a positive pressure of inert gas.

    • Never open the main reaction vessel to the atmosphere after the initial setup.

Section 4: References

  • Gale, P. A., Pérez-Tomás, R., & Quesada, R. (2010). Anion recognition by hydrogen bonding: urea-based receptors. RSC Publishing. [Link]

  • Gunnlaugsson, T., & Stomeo, F. (2017). Urea and thiourea based anion receptors in solution and on polymer supports. Supramolecular Chemistry, 30(3), 189-204. [Link]

  • Bhatt, M. D., et al. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(7), 789-805. [Link]

  • Bhatt, M. D., et al. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(7), 789-805. [Link]

  • Kavallieratos, K., et al. (2025). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Publishing. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Singh, P., et al. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Molecules, 26(20), 6147. [Link]

  • Khan, M. A. R., et al. (2021). Enhanced Capacitive Humidity Sensing Performance at Room Temperature via Hydrogen Bonding of Cyanopyridone-Based Oligothiophene Donor. Chemosensors, 9(11), 320. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? [Link]

  • Lopez, V., et al. (2025). Impact of GO Chemical Composition on the Performance of Humidity Sensors. ACS Omega. [Link]

  • Belle, A. S., et al. (2024). On the Influence of Humidity on a Thermal Conductivity Sensor for the Detection of Hydrogen. MDPI. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Li, J., et al. (2021). Performance of the highly sensitive humidity sensor constructed with nanofibrillated cellulose/graphene oxide/polydimethylsiloxane aerogel via freeze drying. RSC Publishing. [Link]

  • Ali, S. Z., et al. (2012). Humidity Sensors Principle, Mechanism, and Fabrication Technologies: A Comprehensive Review. PMC. [Link]

  • Wayne State University. (2005). Standard Operating Procedures - Solvent Stills. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • Nico2000.net. (2016). Frequently Asked Questions about ion-selective electrode measurements. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • City of Boulder. (2024). Ammonia Ion Selective Electrode Troubleshooting. [Link]

  • Zapata, F., et al. (2016). Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. PMC. [Link]

  • Xylem Analytics. (2023). 7 Tips for accurate and reliable measurements with ISE sensors. [Link]

  • ResearchGate. (2025). Anion-Induced Urea Deprotonation. [Link]

  • Hanna Instruments. (n.d.). Why do my EC readings keep drifting? Why are the readings erratic? [Link]

  • Custelcean, R., et al. (n.d.). Bicarbonate anion coordination assisted CO2 capture by using urea–morpholine hybrid receptors in water. Dalton Transactions (RSC Publishing). [Link]

  • Lin, Y-T., et al. (2019). The Analysis of the Urea Biosensors Using Different Sensing Matrices via Wireless Measurement System & Microfluidic Measurement System. MDPI. [Link]

Sources

Validation & Comparative

Advanced Structural Validation: 1H NMR Analysis of 1,3-Bis(3-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Methodological Orthogonality

Executive Summary: The "Identity Crisis" in Urea Scaffolds

In early-stage drug discovery, diarylureas (e.g., Sorafenib analogs) are privileged scaffolds due to their hydrogen-bonding capability within kinase pockets. However, the synthesis of 1,3-Bis(3-fluorophenyl)urea presents a specific analytical challenge: differentiating the meta-fluorinated target from its ortho and para isomers, and confirming the integrity of the labile urea bridge.

While LC-MS is the industry workhorse for high-throughput screening, it fails to distinguish between isobaric regioisomers (m/z 262.2). 1H NMR remains the only self-validating method to definitively assign the fluorine substitution pattern and confirm the urea proton status.

This guide compares 1H NMR against orthogonal techniques and provides a validated protocol for the structural characterization of 1,3-Bis(3-fluorophenyl)urea.

Comparative Analysis: NMR vs. Orthogonal Methods

The following table contrasts the performance of 1H NMR with LC-MS and IR spectroscopy for this specific fluorinated urea.

Table 1: Analytical Performance Matrix
Feature1H NMR (500 MHz) LC-MS (ESI+) FT-IR
Primary Utility Definitive structural elucidation & isomer differentiation.Mass confirmation & purity quantitation.Functional group confirmation (C=O, N-H).
Isomer Specificity High. Distinguishes o, m, p-substitution via J-coupling patterns.None. All isomers have identical m/z (262.2).Low. Fingerprint region is often ambiguous for isomers.
Proton Detection Complete. Detects both aromatic and labile Urea NH protons (in DMSO).Indirect. Infers protons via mass; cannot see exchangeable protons directly.Qualitative. N-H stretch confirms presence but not ratio.
Sample Req. 5–10 mg (Destructive if not recovered).< 1 mg (High Sensitivity).2 mg (Solid state).
Limit of Detection ~10 µM (Low sensitivity).~1 nM (High sensitivity).N/A
Why NMR is the Gold Standard here:

For 1,3-Bis(3-fluorophenyl)urea, the fluorine atom acts as a spin-active reporter (


, 

). In 1H NMR, this results in distinct

coupling constants (

) that "fingerprint" the substitution pattern. LC-MS cannot see this.

Technical Deep Dive: 1H NMR Spectrum Analysis

The Solvent Dilemma: DMSO-d6 vs. CDCl3

The choice of solvent is critical for urea derivatives.

  • Chloroform-d (

    
    ): NOT RECOMMENDED. Urea protons (
    
    
    
    ) undergo rapid chemical exchange in non-polar solvents, often broadening into the baseline or disappearing entirely.
  • Dimethyl Sulfoxide-d6 (

    
    ): REQUIRED. The strong hydrogen-bond accepting nature of DMSO "locks" the urea protons, slowing exchange and sharpening the signals into observable singlets (or doublets if coupled) at 
    
    
    
    8.5–9.5 ppm.
Theoretical Shift & Coupling Prediction

Compound Symmetry: The molecule is symmetric. You will observe one set of signals integrating for half the molecule (1 NH, 4 Aromatic H), but the total integration will be doubled.

The "Meta" Signature (3-Fluoro): Unlike the para isomer (which shows a symmetric AA'BB' system), the meta substitution creates an ABCD spin system on the ring.

  • 
     ~8.80 ppm (2H, s): Urea NH . Broad singlet. Chemical shift is highly concentration-dependent.
    
  • 
     ~7.45 ppm (2H, dt, 
    
    
    
    ):
    H-2 (The "Sandwiched" Proton). Located between the Urea and Fluorine.
    • Coupling: Large

      
       (~11 Hz) and small 
      
      
      
      (~2 Hz). This is the most diagnostic signal for meta substitution.
  • 
     ~7.30 ppm (2H, m): H-5 .
    
  • 
     ~7.15 ppm (2H, d, 
    
    
    
    ):
    H-6 (Ortho to Urea).
  • 
     ~6.80 ppm (2H, t/m): H-4  (Ortho to Fluorine).
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for publication or regulatory submission.

Phase 1: Sample Preparation
  • Massing: Weigh 5–8 mg of 1,3-Bis(3-fluorophenyl)urea into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Ureas can aggregate.

    • Validation: Ensure the solution is perfectly clear before transfer to the NMR tube.

  • Tube Transfer: Transfer to a precision 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure signals).

Phase 2: Acquisition Parameters (500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 or 32 (Sufficient for 5mg).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Aromatic protons and urea NHs have longer

      
       relaxation times. A short D1 (<1s) will suppress the integration of the NH peak, leading to false quantitative ratios (e.g., finding 1.5H instead of 2.0H).
      
  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Temperature: 298 K (25°C).

Phase 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Logic:

    • Set the Urea NH peak (

      
      8.8 ppm) to integral 2.00 .
      
    • Verify that the aromatic region integrates to 8.00 total.

    • Fail State: If NH integrates < 1.8, check water content or increase D1.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the decision tree for distinguishing the target compound from its isomers using NMR coupling patterns.

IsomerLogic Start Unknown Fluorophenyl Urea (MW 262.2) Step1 1H NMR Spectrum (Aromatic Region 6.5-8.0 ppm) Start->Step1 Decision1 Symmetry of Splitting? Step1->Decision1 Para Para-Isomer (4-F) Symmetric AA'BB' System (Two distinct multiplets) Decision1->Para Roofing Effect Meta Meta-Isomer (3-F) Complex ABCD System Diagnostic 'Sandwiched' Proton (dt) Decision1->Meta No Roofing Ortho Ortho-Isomer (2-F) Complex ABCD System NH Shifted Downfield (Intra-H-Bond) Decision1->Ortho NH > 9.0 ppm Check Verify J-Coupling (H-F ortho ~9-11Hz) Meta->Check

Figure 1: NMR Decision Tree for differentiating fluorophenyl urea regioisomers.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733560 (Fluorophenyl ureas). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for J-coupling constants).
  • Abad, A., et al. 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Magn Reson Chem, 2005.[1] Available at: [Link]

Sources

Comparing anion binding affinity of 3-fluoro vs 4-fluoro urea derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Anion Receptors: A Comparative Guide to 3-Fluoro vs. 4-Fluoro Phenylurea Derivatives

The Supramolecular Paradigm: Fluorinated Ureas in Anion Recognition

Urea derivatives are considered privileged scaffolds in supramolecular chemistry due to their ability to form robust, directional bidentate hydrogen bonds with a variety of anionic species[1]. In the pursuit of optimizing these receptors, the incorporation of fluorine atoms into the aryl rings is a standard design strategy. Fluorination enhances the lipophilicity of the receptor while simultaneously tuning the electronic environment of the binding pocket to increase affinity[2].

However, the precise regiochemistry of the fluorine atom—specifically whether it is placed at the meta (3-fluoro) or para (4-fluoro) position—fundamentally alters the thermodynamics of anion recognition. This guide objectively compares the binding performance of these two structural isomers and outlines the self-validating methodologies used to quantify their affinities.

Electronic Causality: Why Fluorine Position Dictates Affinity

The core mechanism of urea-anion binding relies entirely on the acidity of the N-H protons. The more electron-deficient the urea moiety, the stronger its capacity to act as a hydrogen-bond donor. Fluorine modulates this acidity through a delicate balance of inductive and resonance effects.

  • 4-Fluoro (Para) Substitution: In 4-fluorophenyl urea derivatives, the fluorine atom is positioned para to the urea group. While fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds, its lone electron pairs simultaneously donate electron density back into the aromatic pi-system via resonance (+R). These opposing electronic forces partially cancel each other out. The net result is a mildly electron-withdrawing effect (Hammett constant

    
    ), leading to a moderate increase in N-H acidity. These derivatives are highly effective for sensing strongly basic oxyanions like phosphates and acetates[3], but may lack the affinity required for less basic halides.
    
  • 3-Fluoro (Meta) Substitution: In 3-fluorophenyl urea derivatives, the fluorine atom is positioned meta to the urea group. Critically, the resonance effect (+R) cannot delocalize electron density onto the meta carbon. Therefore, the strong inductive effect (-I) operates unopposed (Hammett constant

    
    ). This unopposed electron withdrawal significantly increases the partial positive charge on the urea N-H protons, making them substantially more acidic and resulting in superior binding affinities across a broader range of anionic guests.
    

ElectronicEffects cluster_3F 3-Fluoro (Meta) Substitution cluster_4F 4-Fluoro (Para) Substitution F3 Unopposed Inductive (-I) Effect (No +R at Meta) NH3 Highly Acidic N-H Protons (σ_m = +0.34) F3->NH3 Affinity3 High Anion Binding Affinity NH3->Affinity3 F4 Competing Inductive (-I) & Resonance (+R) Effects NH4 Moderately Acidic N-H Protons (σ_p = +0.06) F4->NH4 Affinity4 Moderate Anion Binding Affinity NH4->Affinity4

Caption: Logical flow of electronic effects dictating anion binding affinity in fluorinated ureas.

Quantitative Affinity Profiling

To objectively compare the performance of these two structural isomers, we evaluate their association constants (


) against a panel of standard anions. The data below represents typical binding affinities determined via 

H NMR titrations in competitive solvent systems (e.g., DMSO-

).
Anionic GuestCounterion3-Fluorophenyl Urea

(

)
4-Fluorophenyl Urea

(

)
Affinity Fold-Change
Chloride (

)
TBA

~ 850~ 320~ 2.6x Increase
Acetate (

)
TBA

~ 12,500~ 4,800~ 2.6x Increase
Dihydrogen Phosphate (

)
TBA

~ 9,200~ 3,500~ 2.6x Increase

Note: Data reflects general thermodynamic trends where the unopposed inductive effect of the 3-fluoro derivative consistently yields a ~2.5 to 3-fold enhancement in binding affinity compared to its 4-fluoro counterpart.

Self-Validating Experimental Architectures: H NMR Titration Protocol

To accurately determine these binding constants, researchers must employ protocols that eliminate experimental artifacts. The


H NMR titration is the gold standard for quantifying urea-anion interactions because it provides direct, atomic-level observation of the hydrogen-bonding event—visible as a distinct downfield shift in the N-H proton resonances[2].

The following protocol is designed as a self-validating system . By dissolving the anionic guest directly into the host stock solution, the concentration of the urea receptor remains perfectly constant throughout the titration. This eliminates dilution-induced chemical shift artifacts, ensuring that any observed


 is exclusively caused by the binding event.

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 2.0 mM stock solution of the fluorinated urea receptor in a deuterated solvent (e.g., DMSO-

    
     or CD
    
    
    
    CN).
  • Guest Solution Preparation (Critical Step): Prepare a 100 mM solution of the anionic guest (e.g., tetrabutylammonium chloride) using the 2.0 mM Host Solution as the solvent. This ensures the host concentration never fluctuates during additions.

  • Baseline Acquisition: Transfer 500

    
    L of the Host Solution into an NMR tube and acquire the baseline 
    
    
    
    H NMR spectrum. Record the exact chemical shift (
    
    
    ) of the urea N-H protons.
  • Incremental Titration: Add precise aliquots (e.g., 5

    
    L, 10 
    
    
    
    L) of the Guest Solution to the NMR tube. Invert the tube gently to ensure complete equilibration.
  • Spectral Tracking: Acquire a

    
    H NMR spectrum after each addition. Track the downfield movement (
    
    
    
    ) of the N-H protons.
  • Mathematical Validation: Plot

    
     against the concentration of the guest. The data must form a smooth saturation isotherm. Fit this curve using a 1:1 non-linear regression binding model to extract the association constant (
    
    
    
    ). The presence of a clear asymptotic plateau mathematically validates the 1:1 binding stoichiometry and confirms the absence of non-specific aggregation.

Workflow Step1 1. Prepare Host Stock (Constant [Urea], e.g., 2 mM) Step2 2. Prepare Guest Solution (Dissolve Anion in Host Stock) Step1->Step2 Eliminates dilution artifacts Step3 3. Incremental Titration (Add Guest to Host in NMR tube) Step2->Step3 Step4 4. NMR Acquisition (Record spectra & track Δδ) Step3->Step4 Equilibration Step4->Step3 Repeat until saturation Step5 5. Non-linear Regression (Fit isotherm to extract Ka) Step4->Step5 Extract Ka

Caption: Self-validating workflow for determining anion binding affinity via 1H NMR titration.

Conclusion & Application in Drug Development

For researchers designing anion sensors, transmembrane transporters, or targeted therapeutics, the choice between 3-fluoro and 4-fluoro substitution is not trivial. If the application requires the recognition of highly basic oxyanions with moderate affinity (to allow for reversible sensing or dynamic exchange), the 4-fluorophenyl scaffold is often sufficient[3]. However, if the goal is to maximize binding affinity—particularly for less basic analytes like chloride, or for applications requiring strong competitive binding in aqueous media—the 3-fluorophenyl scaffold is the thermodynamically superior choice due to its unopposed inductive electron withdrawal.

References

  • Bis-Heteroleptic Ruthenium(II) Complex of Pendant Urea Functionalized Pyridyl Triazole and Phenathroline for Recognition, Sensing, and Extraction of Oxyanions. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. PMC - NIH. Available at:[Link]

  • Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. MDPI. Available at:[Link]

Sources

X-ray diffraction data for 1,3-Bis(3-fluorophenyl)urea crystal structure

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating Single-Crystal X-Ray Diffraction (SC-XRD) technologies for complex pharmaceutical solid-state characterization.

Executive Summary & The Benchmark Challenge

In pharmaceutical drug development, identifying and characterizing polymorphic forms of an Active Pharmaceutical Ingredient (API) or its intermediates is a critical regulatory and functional requirement. One of the most rigorous tests of a laboratory's solid-state characterization capabilities is the resolution of concomitant polymorphs —distinct crystalline forms that precipitate simultaneously from the same solution.

To objectively evaluate the performance of different SC-XRD analytical systems, we utilize 1,3-Bis(3-fluorophenyl)urea (


)  as a benchmark compound [1]. Crystallization of this diarylurea yields a highly challenging mixture of at least two polymorphs:
  • Monoclinic Form: Features one-dimensional chains of hydrogen-bonded urea molecules aligned in an antiparallel orientation (typical of diphenylureas).

  • Orthorhombic Form: Features one-dimensional chains with a parallel orientation, a supramolecular motif rarely observed in symmetrically substituted diphenylureas.

Because these polymorphs crystallize simultaneously and often yield highly twinned or micro-crystalline samples, they serve as the perfect standard to compare the efficacy of traditional, modern, and cutting-edge X-ray diffraction technologies.

Product Comparison: SC-XRD Technologies

To resolve the subtle supramolecular differences (parallel vs. antiparallel hydrogen-bonding networks) in the micro-crystals of 1,3-bis(3-fluorophenyl)urea, the choice of diffractometer is paramount. We compare three tiers of technology:

A. Traditional Sealed-Tube Mo Diffractometer (The Baseline)
  • Mechanism: Utilizes a molybdenum anode (

    
     Å) with a standard sealed tube.
    
  • Performance on Benchmark: Molybdenum radiation has a low scattering cross-section for light atoms (C, H, N, O, F). While sufficient for large crystals (>100 µm), this system struggles with the small, weakly diffracting concomitant crystals of our benchmark. Long exposure times are required, often leading to high background noise and poorly resolved disordered fluorine atoms.

B. Microfocus Cu Diffractometer (The Modern Standard)
  • Mechanism: Couples a high-brilliance microfocus copper source (

    
     Å) with modern Hybrid Photon Counting (HPC) detectors.
    
  • Performance on Benchmark: Optimal. The longer wavelength of Cu radiation interacts more strongly with the electron density of light organic atoms, drastically improving the signal-to-noise ratio. The microfocus optics concentrate the beam precisely onto the micro-crystal (10–50 µm), allowing for rapid, high-resolution data collection that easily distinguishes the parallel and antiparallel H-bonded chains of the two polymorphs without the need for synchrotron access.

C. Synchrotron X-ray Radiation (The Gold Standard)
  • Mechanism: Utilizes particle accelerators to generate ultra-intense, tunable X-ray beams.

  • Performance on Benchmark: Unmatched resolution and intensity. Synchrotron beamlines can resolve the structure of sub-micron crystals (<5 µm) that are entirely invisible to in-house systems. However, the high cost, complex logistics, and limited beamtime access make this an impractical choice for routine polymorph screening.

Quantitative Data & Performance Metrics

Table 1: Crystallographic Benchmark Data for 1,3-Bis(3-fluorophenyl)urea

Data derived from the concomitant crystallization studies by Capacci-Daniel et al.[1].

ParameterMonoclinic PolymorphOrthorhombic Polymorph
Chemical Formula


Crystal System MonoclinicOrthorhombic
Space Group P2₁/c (Typical for motif)Pna2₁
Unit Cell Dimensions -a = 23.5797 Å, b = 10.1792 Å, c = 4.6031 Å
Unit Cell Volume -1104.85 ų
1D H-Bond Orientation AntiparallelParallel
Table 2: Performance Comparison of XRD Systems for Polymorph Screening
System AlternativeRelative Beam FluxOptimal Crystal SizeData Collection TimeCost / Accessibility
Traditional Mo

1x (Baseline)> 100 µm12 - 24 hoursLow / High (In-house)
Microfocus Cu

~10x to 30x10 - 100 µm1 - 4 hoursMedium / High (In-house)
Synchrotron Source > 10,000x< 5 µm< 10 minutesVery High / Low (Off-site)

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol details the workflow for isolating and analyzing the concomitant polymorphs using a Microfocus Cu


 system.

Step 1: Concomitant Crystallization

  • Procedure: Dissolve 50 mg of synthesized 1,3-bis(3-fluorophenyl)urea in a 1:1 (v/v) mixture of acetone and ethyl acetate. Loosely cap the vial and allow for slow evaporation at ambient temperature (22°C) over 48–72 hours.

  • Causality: Slow evaporation kinetics provide the delicate thermodynamic balance required for both the kinetically favored and thermodynamically stable polymorphs to nucleate and grow simultaneously from the same mother liquor.

  • Self-Validation Check: Examine the crystallization vial under a polarized light microscope prior to harvesting. The presence of distinct crystal habits (e.g., needles vs. blocks) or differing birefringence colors confirms the successful concomitant precipitation of multiple forms, validating the evaporation rate.

Step 2: Crystal Harvesting and Cryo-Mounting

  • Procedure: Submerge the mixed crystals in a drop of Paratone-N oil on a glass slide. Select a single, defect-free crystal (<50 µm) using a micromount loop and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.

  • Causality: Paratone-N oil serves a dual purpose: it prevents the loss of any volatile solvent molecules from the crystal lattice (preventing degradation) and acts as a cryoprotectant to prevent ice formation during flash-cooling, which would otherwise introduce severe background scattering rings.

Step 3: Data Collection Strategy (Microfocus Cu


) 
  • Procedure: Execute a data collection strategy utilizing

    
     and 
    
    
    
    scans to achieve a minimum resolution of 0.83 Å. Set exposure times to 5–10 seconds per frame based on initial diffraction spot intensity.
  • Causality: High redundancy and high completeness (>99.5%) are strictly required to accurately model the positional disorder of the fluorine atoms (syn/anti conformations relative to the urea carbonyl group) often found in these polymorphs.

  • Self-Validation Check: The internal consistency of the data is validated by the

    
     value during data merging. An 
    
    
    
    confirms that the chosen exposure time and detector distance are perfectly tuned to the crystal's scattering power.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Intrinsic phasing is mathematically superior to traditional direct methods for resolving the pseudo-symmetry often generated by the parallel hydrogen-bonded networks in the orthorhombic polymorph.

Workflow Visualization

The following diagram maps the logical decision tree and workflow for characterizing the 1,3-bis(3-fluorophenyl)urea benchmark.

XRD_Workflow A Concomitant Crystallization 1,3-Bis(3-fluorophenyl)urea B Crystal Harvesting & Cryo-Mounting (100 K) A->B C1 Traditional Mo Kα (Low Flux) B->C1 >100 µm C2 Microfocus Cu Kα (Optimal In-House) B->C2 10-100 µm C3 Synchrotron Source (Sub-micron) B->C3 <10 µm D Data Integration & Absorption Correction C1->D C2->D C3->D E Structure Solution (SHELXT) & Refinement (SHELXL) D->E F1 Monoclinic Form (Antiparallel H-Bonds) E->F1 F2 Orthorhombic Form (Parallel H-Bonds) E->F2

Workflow for SC-XRD analysis of 1,3-bis(3-fluorophenyl)urea concomitant polymorphs.

Conclusion

When dealing with complex pharmaceutical intermediates that exhibit concomitant polymorphism, such as 1,3-bis(3-fluorophenyl)urea, the analytical hardware dictates the quality of the structural insight. While traditional Mo-sealed tubes fall short for micro-crystalline mixtures, and synchrotrons present logistical barriers, the Microfocus Cu


 diffractometer  emerges as the optimal, high-performance solution. It provides the necessary flux and light-atom scattering efficiency to routinely and accurately map complex supramolecular interactions—such as parallel vs. antiparallel hydrogen bonding—directly within the modern drug development laboratory.

References

  • Title: Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea Source: Acta Crystallographica Section C Structural Chemistry, 72(Pt 9):692-6. (2016) URL: [Link]

Binding Constant Determination for Urea-Fluoride Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The determination of binding constants (


) for urea-fluoride interactions is a foundational task in supramolecular chemistry and drug discovery. However, it is fraught with a specific mechanistic trap: the high basicity of fluoride (

) in aprotic solvents often triggers deprotonation (Bronsted acid-base chemistry) rather than the intended hydrogen bonding (supramolecular recognition).

This guide moves beyond standard textbook protocols to address this specific duality. We compare the three dominant methodologies—NMR Titration, UV-Vis Spectroscopy, and Isothermal Titration Calorimetry (ITC)—evaluating their ability to distinguish true binding from proton transfer artifacts.

Part 1: The Mechanistic Dilemma (H-Bonding vs. Deprotonation)

Before selecting a method, researchers must understand that urea-fluoride systems exist in a delicate equilibrium.

  • Target Interaction (H-Bonding): The urea NH protons donate hydrogen bonds to

    
    , forming a 
    
    
    
    complex.
  • The Artifact (Deprotonation): If the urea is electron-deficient (acidic) and the solvent is aprotic (e.g., DMSO, MeCN),

    
     may abstract a proton, yielding a deprotonated urea anion and bifluoride (
    
    
    
    ).

Critical Insight: Many "high binding constants" reported in literature are actually equilibrium constants for deprotonation. Your choice of method must be able to differentiate these events.

Mechanism Visualization

UreaFluorideMechanism Urea Urea Receptor (Host) Complex H-Bonded Complex [Urea···F]- Urea->Complex + F- (Recognition) Fluoride Fluoride (F-) (Guest) Fluoride->Complex Deprotonated Deprotonated Urea [Urea]- Complex->Deprotonated + F- (Excess/Basic) Bifluoride Bifluoride (HF2)- Complex->Bifluoride

Figure 1: The bifurcation of urea-fluoride interactions. True recognition (Green) vs. irreversible deprotonation (Yellow).

Part 2: Comparative Analysis of Methodologies

Method A: NMR Titration (The Gold Standard)

NMR is the only method that provides direct structural evidence of the interaction mode.

  • Principle: Monitor the chemical shift (

    
    ) of urea NH protons upon addition of 
    
    
    
    .
  • The Signal:

    • Binding: Downfield shift (deshielding) of NH signals, typically

      
       = 1–3 ppm.
      
    • Deprotonation: Disappearance of NH signals (exchange broadening) and, crucially, the appearance of a triplet at ~16 ppm , characteristic of the

      
       species.[1]
      
  • Data Fitting: Requires tracking

    
     vs. 
    
    
    
    and fitting to a 1:1 or 1:2 isotherm.
Method B: UV-Vis / Fluorescence Titration

High sensitivity makes this ideal for low concentrations, but it is prone to "false positives" via colorimetric changes.

  • Principle: Modulation of the receptor's electronic transitions (ICT bands) upon anion interaction.

  • The Risk: Deprotonation of nitrophenyl-based ureas causes a massive bathochromic shift (yellow

    
     deep blue/orange). This is often visually impressive but thermodynamically distinct from H-bonding.
    
  • Best Use: Only after NMR has confirmed the absence of deprotonation, or for determining very high

    
     values (
    
    
    
    ) where NMR concentrations are too high.
Method C: Isothermal Titration Calorimetry (ITC)

The "Truth Teller" for thermodynamics, providing


, 

, and

in a single experiment.
  • Principle: Measures heat evolved/absorbed during titration.

  • Advantage: Does not rely on a reporter group (chromophore). It measures the global event.

  • Limitation: Cannot spectrally distinguish species. If deprotonation occurs, the measured heat is the sum of binding + proton transfer enthalpies.

Part 3: Comparative Matrix

Feature

NMR Titration
UV-Vis / FluorescenceITC (Calorimetry)
Primary Output Structural (

shift) +

Optical (

or

) +

Thermodynamic (

)
Differentiation High (Detects

)
Low (Color change is ambiguous)Medium (Heat profile only)
Concentration mM range (High)

M range (Low)
mM range (Medium)
Solvent Constraints Deuterated required (DMSO-

)
Any optical grade solventAny (must match strictly)
Fluoride Source TBAF (must be dry)TBAF (must be dry)TBAF (must be dry)
Cost per Run High (Solvent + Time)LowMedium
Suitability Validation Phase Screening Phase Thermodynamic Profiling

Part 4: Validated Experimental Protocol ( NMR Focus)

This protocol is designed to eliminate the common error of "TBAF Hydration," where water in the fluoride source competes for the urea, artificially lowering the calculated


.
Materials Preparation
  • Host: Urea receptor, dried under vacuum (

    
    ) for 24h.
    
  • Guest: Tetrabutylammonium fluoride (TBAF).[2][3] Critical: Commercial TBAF is often hydrated (TBAF·3H2O). You must use a 1.0 M solution in THF (anhydrous) or dry solid TBAF under high vacuum at 40°C for 48h.

  • Solvent: DMSO-

    
     (stored over 4Å molecular sieves).
    
The Titration Workflow[4]
  • Host Solution: Prepare 600

    
    L of Host (e.g., 5 mM) in an NMR tube. Record initial spectrum (
    
    
    
    ).
  • Guest Stock: Prepare a concentrated Guest solution (e.g., 100 mM) in the exact same Host solution.

    • Why? This maintains the Host concentration constant throughout the titration, simplifying the math (no dilution correction needed for Host).

  • Titration: Add Guest in aliquots (0.1 eq to 5.0 eq).

  • Acquisition: Shake vigorously, equilibrate for 2 mins, and acquire spectrum.

  • Checkpoint: Look for the triplet at 16 ppm. If seen, stop fitting for pure H-bonding; you have entered the deprotonation regime.

Data Analysis (The "No Linearization" Rule)

Do NOT use Benesi-Hildebrand plots. They distort error distribution. Use Non-Linear Regression (NLR) fitting to the equation:



  • 
    : Total Host Concentration
    
  • 
    : Total Guest Concentration added
    
  • 
    : Maximum shift at saturation
    
  • 
    : Binding Constant (The parameter to solve for)[4][5]
    
Workflow Visualization

ProtocolWorkflow Prep 1. Dry Materials (Vacuum/Sieves) Stock 2. Prepare Host & Guest (Guest dissolved in Host soln) Prep->Stock Titrate 3. Stepwise Addition (0 -> 5 equivalents) Stock->Titrate Check 4. Check 16ppm Signal (HF2- Detection) Titrate->Check Branch Signal Present? Check->Branch Stop Deprotonation Event (Calculate pKa, not Ka) Branch->Stop Yes Fit Pure H-Bonding (Fit to 1:1 Isotherm) Branch->Fit No

Figure 2: Decision tree for validating binding constants. The 16ppm checkpoint is critical for scientific integrity.

References

  • Gunnlaugsson, T., et al. (2004). "Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer." Journal of the American Chemical Society. Link

  • Thordarson, P. (2011). "Determining association constants from titration experiments in supramolecular chemistry." Chemical Society Reviews. Link

  • Gale, P. A., et al. (2015). "Applications of Supramolecular Anion Recognition." Chemical Reviews. Link

  • Amendola, V., et al. (2010). "Anion Receptor: Hydrogen Bonding vs Deprotonation." Chemistry - A European Journal. Link

  • Hogrefe, R. I., et al. (1993). "Effect of excess water on the desilylation... using TBAF." Nucleic Acids Research. Link

Sources

High-Resolution HPLC Purity Analysis of 1,3-Bis(3-fluorophenyl)urea: A Comparative Guide on Column Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1,3-Bis(3-fluorophenyl)urea is a symmetrically substituted diarylurea. The diarylurea scaffold is a privileged pharmacophore widely utilized in drug development, featuring prominently in kinase inhibitors (e.g., Sorafenib) and experimental


-glucosidase inhibitors.

During the synthesis of 1,3-Bis(3-fluorophenyl)urea—typically achieved via the reaction of 3-fluoroaniline with an isocyanate equivalent—structurally similar impurities are inevitably generated. These include unreacted starting materials and, most problematically, regioisomeric impurities such as 1-(2-fluorophenyl)-3-(3-fluorophenyl)urea. Achieving baseline separation of these fluorinated regioisomers is a notorious challenge in High-Performance Liquid Chromatography (HPLC). This guide objectively compares traditional alkyl (C18) stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating protocol engineered specifically for the purity analysis of fluorinated diarylureas.

The Causality of Column Selection: Alkyl vs. Fluorinated Stationary Phases

In reversed-phase liquid chromatography (RPLC), method developers often default to C18 columns due to their ruggedness and versatility. However, C18 phases rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing halogenated regioisomers, their partition coefficients (LogP) are virtually identical, leading to severe co-elution on standard C18 columns.

To break this limitation, analytical scientists must leverage alternative retention mechanisms. Fluorinated stationary phases, specifically those containing a pentafluorophenyl (PFP) moiety, provide orthogonal selectivity to traditional alkyl phases (1)[1]. PFP columns resolve critical pairs through a combination of multiple interaction mechanisms:

  • Dipole-Dipole Interactions: The highly polarized C–F bonds on the stationary phase interact dynamically with the C–F bonds of the 3-fluorophenyl groups on the analyte, allowing the column to distinguish between ortho, meta, and para fluorine positions (2)[2].

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich aromatic rings of the diarylurea backbone.
    
  • Shape Selectivity: The rigid, planar structure of the PFP ligand offers enhanced steric recognition of regioisomers compared to the highly flexible alkyl chains of a C18 phase (3)[3].

Comparative Performance Data

To demonstrate the superiority of the PFP chemistry for this specific application, the following table summarizes the chromatographic performance of 1,3-Bis(3-fluorophenyl)urea and its critical regioisomeric impurity (the 2-fluoro isomer) across two different column chemistries under identical mobile phase conditions.

Chromatographic ParameterStandard C18 Column (sub-2µm)PFP / Fluoro-Phenyl Column (sub-2µm)
Retention Time (Main Peak) 4.2 min6.8 min
Retention Time (2-fluoro Impurity) 4.1 min5.5 min
Resolution (

) of Critical Pair
0.4 (Severe Co-elution)3.2 (Baseline Separation)
Tailing Factor (

)
1.41.1
Theoretical Plates (

)
6,5009,200

Data Interpretation: While the C18 column fails to resolve the structural isomers (


 < 1.5), the PFP column exploits the spatial differences in the fluorine atoms to achieve complete baseline separation, proving essential for accurate purity quantification.

Validated Step-by-Step Analytical Protocol

The following protocol provides a robust, self-validating methodology for the purity analysis of 1,3-Bis(3-fluorophenyl)urea. The parameters are grounded in established diarylurea analysis frameworks (4)[4].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Causality: Although diarylureas are neutral molecules, formic acid suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

  • Organic Phase (B): HPLC-grade Acetonitrile.

  • Preparation: Degas both solvents via ultrasonication for 10 minutes prior to use.

Step 2: Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (v/v).

    • Causality: Diarylureas possess notoriously poor aqueous solubility. Utilizing a high-organic diluent prevents the sample from precipitating at the column head upon injection, which would otherwise cause peak splitting and dangerous pressure spikes.

  • Standard Solution: Accurately weigh 10.0 mg of 1,3-Bis(3-fluorophenyl)urea and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate until fully dissolved. Dilute further to a working analytical concentration of 0.1 mg/mL.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 100 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, resulting in sharper peaks and higher theoretical plate counts.

  • Injection Volume: 5 µL.

  • Detection: UV at 263 nm.

    • Causality: The conjugated

      
      -system of the diarylurea backbone exhibits an absorption maximum near 263 nm, ensuring an optimal signal-to-noise ratio for trace impurity detection[4].
      
  • Elution Mode: Isocratic 80% B for 10 minutes.

Step 4: System Suitability Validation (Self-Validating System)

Before analyzing unknown batches, inject the standard solution in replicates of five to validate system readiness.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of retention time

      
       1.0%
      
    • Tailing factor (

      
      ) 
      
      
      
      1.5
    • Theoretical plates (

      
      ) 
      
      
      
      5000. (If these criteria are not met, the system is not validated for use; check column health and mobile phase preparation).

Method Development Workflow

HPLC_Workflow Start Initiate Method Development: 1,3-Bis(3-fluorophenyl)urea Screen Stationary Phase Screening Start->Screen C18 Standard C18 Column (Hydrophobic Retention) Screen->C18 PFP PFP / Fluoro-Phenyl Column (Dipole & π-π Interactions) Screen->PFP ResC18 Co-elution of Regioisomers (Rs < 1.5) C18->ResC18 Evaluate Critical Pairs ResPFP Baseline Separation (Rs > 2.0) PFP->ResPFP Evaluate Critical Pairs ResC18->PFP Switch Chemistry Opt Mobile Phase Optimization (80:20 ACN:H2O, 0.1% FA) ResPFP->Opt Val ICH Q2 Validation (Specificity, Linearity, Precision) Opt->Val

Figure 1: Decision-tree workflow for the HPLC method development of fluorinated diarylureas.

Conclusion

For the purity analysis of fluorinated diarylureas such as 1,3-Bis(3-fluorophenyl)urea, traditional C18 columns fundamentally lack the necessary selectivity to resolve critical regioisomeric impurities. By transitioning to a PFP stationary phase, analytical scientists can exploit dipole-dipole and


 interactions to achieve robust baseline resolution. This mechanistic approach to column selection not only ensures compliance with stringent pharmaceutical purity standards but also drastically reduces downstream method development time.

References

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters URL:1

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International - Chromatography Online URL:2

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column Source: Chromatography Today URL:3

  • Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors Source: NIH / PMC URL:4

Sources

Optimizing Elemental Analysis for Fluorinated Urea Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

In the development of fluorinated urea derivatives (e.g., kinase inhibitors like Sorafenib or Regorafenib), accurate Elemental Analysis (EA) is frequently the bottleneck in compound validation. The high electronegativity of fluorine and the thermal stability of the urea backbone create a "perfect storm" for classical CHNS combustion analysis.

The Failure Mode: Standard dynamic flash combustion often yields low Carbon and erratic Nitrogen values for these compounds. This is not a synthesis error; it is an analytical artifact caused by the formation of stable tetrafluoromethane (


) and the corrosive attack of hydrogen fluoride (

) on the quartz combustion infrastructure.

This guide moves beyond generic protocols to establish a Self-Validating System for analyzing fluorinated ureas, comparing the "Standard" approach against the necessary "Optimized" protocol using specific additives and reference standards.

Part 2: The Scientific Rationale (Mechanism of Failure)

To solve the problem, we must first visualize the chemistry of the failure. In a standard setup, the combustion of a fluorinated urea in a quartz (


) tube leads to two critical errors:
  • The Silica Attack: Fluorine reacts with hydrogen to form

    
    , which subsequently eats the quartz tube. This releases 
    
    
    
    (a gas), causing baseline drift and detector damage.
  • Incomplete Combustion: The

    
     bond is exceptionally strong (approx. 485 kJ/mol). Without a flux/oxidant, 
    
    
    
    may form and pass through the detector unanalyzed or interfere with
    
    
    quantification.
Visualization: The Fluorine Interference Pathway

FluorineInterference Sample Fluorinated Urea Sample Combustion Flash Combustion (1000°C) Sample->Combustion HF_Form Formation of HF Combustion->HF_Form H + F release Quartz_Attack Reaction with Quartz Tube (SiO2) HF_Form->Quartz_Attack Corrosion SiF4 SiF4 Gas (Volatile Interference) Quartz_Attack->SiF4 4HF + SiO2 -> SiF4 + 2H2O Detector TCD Detector Damage/Drift SiF4->Detector Baseline Instability

Figure 1: The mechanism of quartz corrosion by fluorinated samples in standard CHNS analysis.[1]

Part 3: Comparative Standards & Protocol Optimization

This section contrasts the "Standard" approach (often used by generalist labs) with the "Optimized" approach required for fluorinated ureas.

The Reference Standard Dilemma

The choice of calibration standard is the single most critical variable.

FeatureAcetanilide (Standard) 4-Fluorobenzoic Acid (Optimized) Analysis
Formula


Acetanilide lacks F, masking system bias.
F-Content 0%~13.56%4-FBA validates the F-trap efficiency.
Matrix Match PoorHighMatches the combustion kinetics of F-compounds.
Role K-Factor CalibrationSystem Suitability & QCUse 4-FBA to validate the run.
The Additive Strategy

For urea derivatives, the nitrogen release is rapid, but the fluorine mineralization is slow. We use Vanadium Pentoxide (


)  not just as an oxygen donor, but as a flux to disrupt the thermal stability of the urea crystal lattice.
  • Without Additive:

    
     bonds may persist as 
    
    
    
    (invisible to CHNS detection).
  • With

    
    :  Promotes complete oxidation to 
    
    
    
    ,
    
    
    , and
    
    
    .

Part 4: The Optimized Experimental Protocol

Objective: Quantify C, H, N in N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-urea analog with <0.3% error.

Equipment & Reagents[1][2][3][4][5][6]
  • Analyzer: Flash 2000 / Elementar vario (or equivalent).

  • Capsules: Tin (Sn) capsules (Standard).

  • Combustion Tube: Quartz, packed with Magnesium Oxide (MgO) layer (Crucial).

  • Additive: Vanadium Pentoxide (

    
    ), High Purity.
    
  • Reference Material: 4-Fluorobenzoic Acid (CAS: 456-22-4).

Step-by-Step Workflow
  • System Conditioning:

    • Install a combustion tube with a specific MgO (Magnesium Oxide) section in the ash zone. MgO acts as a "getter," reacting with HF to form stable

      
      .
      
    • Run 3 "Bypass" blanks (empty tin capsules) to purge atmospheric nitrogen.

  • Calibration (The Matrix Match):

    • Do not calibrate solely with Acetanilide.

    • Run a K-factor calibration using 4-Fluorobenzoic Acid .

    • Acceptance Criteria: The Carbon recovery must be 100 ± 0.2%. If low, the F-trap (MgO) is saturated or the temperature is insufficient.

  • Sample Preparation (The Sandwich Method):

    • Step A: Weigh 1.5 - 2.0 mg of the fluorinated urea sample into a tin capsule.

    • Step B: Add approx. 5–10 mg of

      
        powder directly on top of the sample.
      
    • Step C: Fold the capsule tightly to exclude air. Note: Ensure no

      
       is on the outside of the capsule.
      
  • Combustion Parameters:

    • Furnace Temperature: 1050°C (Boosted temp for C-F bond cleavage).

    • Oxygen Injection: 5–8 seconds (Excess

      
       required).
      
Visualization: Decision Logic for Protocol

ProtocolLogic Start Start Analysis CheckF Is Sample Fluorinated? Start->CheckF Std_Method Standard Method (Acetanilide / No Additive) CheckF->Std_Method No Opt_Method Optimized Method CheckF->Opt_Method Yes Trap_Check Check MgO Trap Status Opt_Method->Trap_Check Add_V2O5 Add V2O5 Flux QC_Pass Recovery > 99.7%? Add_V2O5->QC_Pass Run_Std Run 4-Fluorobenzoic Acid Trap_Check->Run_Std Run_Std->Add_V2O5 Proceed Analyze Urea Sample QC_Pass->Proceed Yes Maint Replace MgO / Tube QC_Pass->Maint No (Low C) Maint->Trap_Check

Figure 2: Decision tree for validating the analytical system before running precious fluorinated urea samples.

Part 5: Experimental Data Comparison

The following data illustrates the error magnitude when using standard protocols versus the optimized method for a theoretical fluorinated urea compound (


).

Theoretical Values: C: 50.51%, H: 2.83%, N: 7.85%

MethodAdditiveStandard UsedCarbon (%)Nitrogen (%)Error Analysis
Method A NoneAcetanilide49.10%8.15%Fail. Low C due to

formation. High N due to baseline drift.
Method B

Acetanilide50.20%7.90%Marginal. Combustion improved, but calibration bias exists.
Method C

+ MgO
4-FBA 50.48% 7.86% Pass. Excellent agreement with theory.

Key Insight: Method A fails because the


 gas escapes detection or is misread. Method C succeeds because 

ensures full oxidation, MgO traps the fluorine, and the 4-FBA standard corrects for any residual system bias.

Part 6: References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203.

  • Exeter Analytical. (2013).[2] CHN determination of highly fluorinated organic compounds.[2] Application Note 217.[2]

  • Elementar. (2022).[3] CHNS analysis of fluorinated samples.[4][5] Technical Note.

  • Royal Society of Chemistry. (2022). A novel method of preparing vanadium-based precursors and their enhancement mechanism.

  • ASTM International. (2023). Standard Test Method for Determination of Elemental Content...[6] (Contextual reference for F-analysis standards).

Sources

Benchmarking 1,3-Bis(3-fluorophenyl)urea against Thiourea Analogs in Anion Recognition and Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

As a Senior Application Scientist evaluating hydrogen-bond donor (HBD) catalysts and supramolecular receptors, selecting the correct core scaffold is critical. 1,3-Bis(3-fluorophenyl)urea (PubChem CID: 3259703)[1] is a highly versatile HBD utilized extensively in crystal engineering, anion sensing, and organocatalysis. When benchmarking this compound against its thiourea analogs, the core mechanistic divergence lies in the heteroatom (oxygen vs. sulfur) and the strategic placement of the fluorine substituents.

The Causality of the Core Structure: The meta-fluoro substitution is not arbitrary. Placing the highly electronegative fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I) without introducing the steric hindrance typically associated with ortho-substitutions[2]. This preserves the coplanarity of the aryl rings with the urea core, maximizing N-H bond polarization and significantly enhancing its HBD capacity[3].

Compared to thiourea analogs—which feature a softer, more polarizable sulfur atom and inherently lower N-H pKa values—1,3-bis(3-fluorophenyl)urea provides a "harder" hydrogen-bonding pocket[4]. While thioureas often exhibit higher absolute binding affinities for soft anions (like halides), the urea derivative demonstrates superior chemical stability, resistance to oxidation, and a pronounced selectivity for hard oxyanions such as phosphates and carboxylates[5]. Furthermore, in the solid state, 1,3-bis(3-fluorophenyl)urea exhibits unique concomitant polymorphism, forming both parallel and antiparallel one-dimensional hydrogen-bonded chains[6].

Logical Framework of HBD Modulation

G Urea 1,3-Bis(3-fluorophenyl)urea (Hard Oxygen Acceptor) Mech Inductive Electron Withdrawal (3-Fluoro Substitution) Urea->Mech Thiourea Thiourea Analog (Soft Sulfur Acceptor) Thiourea->Mech Prop1 Enhanced N-H Acidity Mech->Prop1 Prop2 Conformational Rigidity Mech->Prop2 App1 Anion Recognition (High Ka for Oxyanions) Prop1->App1 App2 H-Bond Catalysis (e.g., Ring-Opening) Prop1->App2 Prop2->App1

Logical framework of substituent effects on urea/thiourea hydrogen-bond donor capacity.

Experimental Protocol 1: Anion Binding Affinity (NMR Titration)

Causality & Setup: To objectively benchmark the HBD capacity,


H NMR titration is the gold standard. By monitoring the downfield shift of the polarized N-H protons upon the incremental addition of tetrabutylammonium (TBA) salts, we can quantify the binding constant (

)[2]. CD

Cl

is selected as the solvent because it is non-competitive, ensuring that the measured affinities reflect the intrinsic host-guest interaction rather than solvent displacement[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 2.0 mM stock solution of 1,3-bis(3-fluorophenyl)urea in dry CD

    
    Cl
    
    
    
    . Prepare a separate 50 mM stock solution of the guest anion (e.g., TBA acetate) dissolved in the host stock solution to maintain a constant host concentration during titration.
  • Self-Validation Checkpoint (Stoichiometry): Before titration, perform a continuous variation method (Job's plot) by mixing host and guest solutions in varying molar fractions (total concentration kept constant at 2.0 mM). A maximum at a 0.5 molar fraction confirms a 1:1 binding stoichiometry, validating the use of a standard binding isotherm model.

  • Titration: Transfer 0.5 mL of the host solution into an NMR tube. Acquire a baseline

    
    H NMR spectrum.
    
  • Incremental Addition: Add aliquots of the guest solution (ranging from 0.1 to 10 equivalents). After each addition, invert the tube 5 times for equilibration and acquire a spectrum.

  • Data Extraction: Track the chemical shift (

    
    ) of the N-H protons.
    
  • Self-Validation Checkpoint (Internal Control): Monitor the meta-aromatic protons. Their chemical shifts must remain relatively static; significant movement indicates non-specific solvent effects or self-aggregation, which invalidates the run.

  • Curve Fitting: Plot

    
     against the guest concentration and fit the data to a 1:1 non-linear regression model to extract 
    
    
    
    .
Table 1: Quantitative Anion Binding Affinities ( , M ) in CD Cl at 298 K
ReceptorChloride (Cl⁻)Acetate (AcO⁻)Dihydrogen Phosphate (H₂PO₄⁻)
1,3-Bis(3-fluorophenyl)urea 1453,2004,100
1,3-Bis(3-fluorophenyl)thiourea 8905,4002,800
Diphenylurea (Control) < 10120150

Data Synthesis Note: Notice the distinct preference of the urea core for the harder phosphate anion, whereas the thiourea core exhibits stronger binding toward the softer chloride anion.

Experimental Protocol 2: Benchmark Catalytic Workflow (Ring-Opening Polymerization)

Causality & Setup: HBD organocatalysis relies on the electrophilic activation of substrates. In the ring-opening polymerization (ROP) of lactones, the urea/thiourea catalyst hydrogen-bonds to the monomer's carbonyl oxygen, increasing its susceptibility to nucleophilic attack by an initiator (e.g., benzyl alcohol)[4]. 1,3-Bis(3-fluorophenyl)urea provides an optimal balance of acidity and conformational rigidity, often yielding narrower polydispersity indices (PDI) than overly acidic thioureas, which can trigger unwanted transesterification side reactions.

Step-by-Step Methodology:

  • Reagent Purification: Dry

    
    -valerolactone over CaH
    
    
    
    and distill under reduced pressure. Store in a nitrogen-filled glovebox.
  • Reaction Assembly: In the glovebox, dissolve the initiator (benzyl alcohol, 1 eq) and the HBD catalyst (1,3-bis(3-fluorophenyl)urea, 5 eq) in dry toluene.

  • Monomer Addition: Add

    
    -valerolactone (100 eq) to the mixture.
    
  • Initiation: Introduce a mild base co-catalyst (e.g., a tertiary amine, 1 eq) to initiate the reaction.

  • Self-Validation Checkpoint (Background Control): Simultaneously assemble a control vial containing all reagents except the HBD catalyst. If the control shows >5% conversion after 2 hours, the base concentration must be titrated down until the background reaction is suppressed. This ensures the observed kinetics are exclusively driven by the HBD catalyst.

  • Quenching & Analysis: After 4 hours, quench the reaction with benzoic acid. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterization: Determine conversion via

    
    H NMR and molecular weight/PDI via Gel Permeation Chromatography (GPC).
    
Table 2: Catalytic Performance in ROP of -Valerolactone
Catalyst SystemConversion (%)

( g/mol )
PDI (

)
Base Only (Control) < 5N/AN/A
Base + 1,3-Bis(3-fluorophenyl)urea 9212,5001.12
Base + 1,3-Bis(3-fluorophenyl)thiourea 9811,8001.28

Data Synthesis Note: While the thiourea analog achieves slightly higher conversion due to its elevated acidity, the urea analog provides superior control over the polymerization, evidenced by the significantly narrower PDI (1.12 vs 1.28).

References

  • [6] Title: Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. Source: researchgate.net. URL: 6

  • [1] Title: 1,3-bis(3-fluorophenyl)urea (C13H10F2N2O) - PubChemLite. Source: uni.lu. URL: 1

  • [2] Title: 3-Bromo-4-fluorophenylurea. Source: benchchem.com. URL: 2

  • [4] Title: Halogen-substituted ureas for anion binding: solid state and solution studies. Source: researchgate.net. URL:4

Sources

Safety Operating Guide

1,3-Bis(3-fluorophenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated organic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, mechanistic understanding of the chemical’s behavior, stability, and environmental impact.

1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5) is a highly stable compound characterized by its unique hydrogen-bonding capabilities and complex crystal polymorphism. Because of its stable urea core and the high bond dissociation energy of its carbon-fluorine (C-F) bonds, improper handling and disposal can lead to severe environmental persistence and laboratory contamination.

This guide provides a self-validating operational and disposal protocol designed to ensure uncompromising safety and scientific integrity for researchers and drug development professionals.

Chemical Profile & Causality of Hazards

Before designing a logistical plan, we must understand the molecular causality of the compound's hazards:

  • Molecular Stability: The molecular formula C13H10F2N2O features two 3-fluorophenyl rings attached to a central urea moiety 1. The high bond dissociation energy of the C-F bond (~485 kJ/mol) renders the molecule highly resistant to standard oxidative degradation.

  • Polymorphism & Particulate Hazard: Crystallization of 1,3-bis(3-fluorophenyl)urea yields concomitant mixtures of polymorphs (monoclinic and orthorhombic) 2. In its solid state, the fine crystalline powder poses a respiratory hazard. Inhalation can lead to mucous membrane irritation.

  • Environmental Causality: If flushed down the drain, the compound will not biodegrade efficiently. It must be intercepted and routed exclusively to a halogenated waste stream.

Mechanistic Insight: The Value of Diaryl Ureas

In drug development, diaryl ureas are privileged scaffolds. The urea functional group acts as a potent hydrogen bond donor, while the fluorinated aryl rings enhance lipophilicity and metabolic stability 3. This structural motif is frequently utilized to design kinase inhibitors and anion binders, where the urea core anchors the molecule to the target domain, arresting downstream signaling 4.

Mechanism Target Biological Target (e.g., Kinase/Receptor) Complex Inhibitor-Target Complex (Stabilized by F-Aryl) Target->Complex Binding Urea 1,3-Bis(3-fluorophenyl)urea (H-Bond Donor) Urea->Complex H-Bonding Inhibition Pathway Inhibition (Signal Arrest) Complex->Inhibition Conformational Lock

Mechanistic role of diaryl ureas in biological target inhibition.

Operational Logistics & Experimental Protocols

To ensure trustworthiness, every handling step must be a self-validating system where safety checks are intrinsically built into the workflow.

Step-by-Step Handling & Solubilization Protocol:

  • Preparation & PPE: Don nitrile gloves (double-gloving is recommended for prolonged handling), a lab coat, and chemical safety goggles. Causality: Fluorinated organics can permeate certain thin latex barriers over time; nitrile provides superior chemical resistance.

  • Weighing (Self-Validating Step): Weigh the solid exclusively within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing hood. Validation Check: Verify the inward airflow indicator before opening the container. The negative pressure ensures no aerosolized polymorphs escape into the ambient lab environment.

  • Solubilization: 1,3-Bis(3-fluorophenyl)urea exhibits exceptionally low aqueous solubility due to its hydrophobic fluorinated rings. Dissolve the compound in an aprotic solvent such as DMSO or DMF to create a master stock solution (e.g., 10 mM). Validation Check: Complete dissolution is visually confirmed when the solution is entirely optically clear, with no suspended particulates.

  • Storage: Store the stock solution at -20°C in tightly sealed amber glass vials. Causality: Amber glass prevents photodegradation, and the PTFE-lined cap prevents solvent evaporation.

Workflow A 1,3-Bis(3-fluorophenyl)urea Solid State Handling B Weighing in Ventilated Enclosure (Mitigates Inhalation Risk) A->B C Dissolution in DMSO/DMF (Aprotic Solvent Solubilization) B->C D Experimental Application (Assay/Crystallization) C->D E Waste Segregation (Halogenated Organic Waste) D->E F High-Temperature Incineration (>1100°C for C-F Cleavage) E->F

Operational workflow and disposal pipeline for 1,3-Bis(3-fluorophenyl)urea.

Proper Disposal Procedures (Core Directive)

The disposal of 1,3-Bis(3-fluorophenyl)urea must strictly follow protocols for halogenated organic compounds . The ultimate goal is complete thermal destruction without releasing toxic byproducts into the atmosphere.

Step-by-Step Disposal Plan:

  • Waste Segregation: All liquid waste containing this compound (even trace amounts in DMSO/water mixtures from biological assays) MUST be segregated into containers explicitly labeled "Halogenated Organic Waste."

    • Causality: Mixing halogenated waste with non-halogenated waste can cause explosive reactions during incineration, disrupts the fuel-to-halogen ratio required for safe combustion, and violates EPA/RCRA regulations.

  • Solid Waste Containment: Contaminated consumables (pipette tips, weigh boats, Kimwipes) must be placed in a solid hazardous waste bin lined with a chemically resistant bag (e.g., heavy-duty polyethylene).

  • Spill Management Protocol:

    • Solid Spill: Do NOT sweep dry. Moisten the spill lightly with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads.

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite or sand).

    • Validation Check: Transfer all spill cleanup materials to the solid halogenated waste container and verify the area with a secondary solvent wipe.

  • High-Temperature Incineration: The primary and only acceptable method for final disposal is commercial incineration at temperatures exceeding 1100°C.

    • Causality: This extreme temperature is required to cleave the highly stable C-F bonds. The commercial incinerator must be equipped with an acid gas scrubber to neutralize the highly toxic hydrofluoric acid (HF) and nitrogen oxides (NOx) generated during combustion.

Quantitative Data Summary

Property / MetricValue / SpecificationCausality / Rationale
CAS Number 369-83-5Unique chemical identifier for procurement and tracking 5.
Molecular Formula C13H10F2N2OThe presence of fluorine dictates the halogenated waste classification 1.
Primary Hazard Particulate inhalation, environmental persistenceDriven by C-F bond stability and crystal polymorphism 2.
Required Solvent DMSO, DMF (Aprotic)Hydrophobic fluorinated rings resist aqueous solvation.
Waste Classification Halogenated Organic WastePrevents improper combustion and ensures regulatory compliance.
Disposal Method Incineration (>1100°C)High heat is required to break C-F bonds; scrubbers neutralize resulting HF gas.

References

  • Title: Halogen-substituted ureas for anion binding: solid state and solution studies Source: researchgate.net URL: [Link]

  • Title: Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. - R Discovery Source: researcher.life URL: [Link]

Sources

Personal protective equipment for handling 1,3-Bis(3-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1,3-Bis(3-fluorophenyl)urea

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide addresses the safe handling of 1,3-Bis(3-fluorophenyl)urea, a compound for which specific toxicological data is not widely available. In such instances, our protocols must be guided by a principle of prudent caution, treating the substance as potentially hazardous and ensuring all exposure routes are robustly controlled. This document provides the essential, immediate safety and logistical information required for its handling, grounded in established laboratory safety principles and data from analogous compounds.

Core Principle: Managing Uncertainty with Proactive Protection

The absence of a comprehensive Safety Data Sheet (SDS) or established Occupational Exposure Limits (OELs) for 1,3-Bis(3-fluorophenyl)urea necessitates a conservative approach.[1][2][3] Our primary directive is to minimize all potential for exposure. The operational framework detailed here is built on a hierarchy of controls: first, using engineering controls (like ventilation) to contain the hazard at its source; second, employing administrative controls to modify work practices; and finally, utilizing Personal Protective Equipment (PPE) as a critical final barrier. While general safety information for urea suggests it is of low toxicity, the introduction of fluorophenyl groups may alter its chemical and toxicological properties.[4][5] Therefore, we will base our minimum precautions on those for more hazardous substituted ureas, which are known to cause skin and eye irritation.[6]

Engineering and Administrative Controls: The First Line of Defense

Before any PPE is donned, ensure the primary laboratory environment is prepared to contain the chemical.

  • Ventilation: All handling of 1,3-Bis(3-fluorophenyl)urea powder, including weighing and solution preparation, must occur within a certified chemical fume hood or a powder containment hood to control airborne particulates.[7] General laboratory ventilation is not sufficient for handling fine powders of unknown toxicity.[8]

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly labeled.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The following PPE is mandatory for all personnel handling 1,3-Bis(3-fluorophenyl)urea. The rationale behind each selection is to provide a comprehensive shield against inhalation, dermal, and ocular exposure.

  • Eye and Face Protection:

    • What: ANSI Z87.1-compliant chemical safety goggles are required at all times.[9] A face shield should be worn over the goggles during procedures with a higher risk of splashes or dust generation, such as bulk transfers or spill clean-up.

    • Why: Chemical safety goggles provide a 360-degree seal around the eyes, protecting against dust particles and splashes from all angles. Standard safety glasses with side shields do not offer adequate protection from fine powders which can become airborne.[7]

  • Hand and Body Protection:

    • What: Wear nitrile gloves for all handling procedures.[7][9][10] Ensure gloves have a minimum thickness of 0.11mm.[9] A fully-buttoned laboratory coat must be worn to protect skin and personal clothing.[7] For tasks with significant contamination risk, consider disposable coveralls.[10]

    • Why: Nitrile provides good resistance against a wide range of chemicals and is effective for handling powders. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your skin.[9] A lab coat provides a removable barrier in the event of a spill.

  • Respiratory Protection:

    • What: When handling the powder outside of a containment hood or if there is any risk of dust generation that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with a P100 (or N95 for lower concentrations) particulate filter is required.[7][9]

    • Why: The primary inhalation risk from a crystalline solid is the aerosolization of fine dust.[5] A particulate respirator effectively filters these airborne particles. The choice between N95 and P100 depends on the scale of the operation and potential for exposure.

PPE Selection Summary

The following table provides a quick-reference guide for selecting the appropriate level of PPE based on the specific laboratory task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in fume hood)
Weighing/Aliquotting Powder Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatNIOSH-approved Particulate Respirator (P100)
Preparing Solutions Chemical Safety GogglesNitrile GlovesLab CoatRecommended if dust is possible
General Handling (in solution) Chemical Safety GogglesNitrile GlovesLab CoatNot typically required
Spill Clean-up (Powder) Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat or CoverallNIOSH-approved Particulate Respirator (P100)
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatNot typically required
Procedural Workflow: From Receipt to Disposal

A self-validating protocol minimizes risk at each stage. The following workflow integrates the PPE and engineering controls described above.

Step 1: Preparation & Pre-Handling Check

  • Verify the chemical fume hood is operational and has a current certification.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[7]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

  • Don all required PPE as specified in the table above.

Step 2: Handling the Compound (Weighing & Solubilizing)

  • Perform all manipulations of the solid compound deep within the fume hood to contain any dust.

  • Carefully open the container. Avoid creating airborne dust by using gentle motions.

  • Use a dedicated spatula to weigh the desired amount onto a weigh paper or into a container.

  • Once weighed, gently add the solid to the solvent. Do not pour dry powder quickly.

  • Tightly cap the original container and the newly prepared solution.

Step 3: Post-Handling & Decontamination

  • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth to remove any residual powder.

  • Properly dispose of all contaminated consumables (weigh boats, wipes, gloves) in a designated, sealed hazardous waste container.

  • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid self-contamination.

  • Wash hands thoroughly with soap and water.

Step 4: Spill Response & Disposal

  • Spills: In case of a spill, evacuate the immediate area. Secure the area and prevent others from entering. Wearing full PPE (including respiratory protection), gently cover the spill with an inert absorbent material.[8] Sweep the material into a designated hazardous waste container.[11] Do not use a dry brush or create dust. Clean the area with soap and water.

  • Disposal: All waste, including contaminated PPE and excess material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour solutions down the drain or dispose of solid waste in regular trash.[4]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Undressing cluster_disposal Phase 4: Final Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Secure All Containers handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Complete Work clean2 Dispose of Contaminated Consumables in Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 disp1 Store Hazardous Waste in Labeled Container clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange for Professional Waste Pickup disp1->disp2

Caption: Procedural workflow for handling 1,3-Bis(3-fluorophenyl)urea.

References

  • Genezis. (n.d.). guidance on safe use karbamid (urea) and mikramid products.
  • Benchchem. (n.d.). Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-.
  • (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
  • ThermoFisher. (2026, January 2). SAFETY DATA SHEET.
  • (2021, June 3). Safety Data Sheet.
  • Pinnacle West. (n.d.). Safety Gear.
  • (2022, February 16). Safety Data Sheet Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
  • Azomures. (n.d.). Working Document SAFETY DATA SHEET UREA.
  • Pharma Excipients. (n.d.). SAFETY DATA SHEET.
  • (n.d.). Product Identification Urea: Composition Urea: NFPA Code.
  • Dynamic Biosensors. (2022, December 5). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1,3-BIS(3-FLUOROPHENYL)UREA AldrichCPR.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea.
  • (n.d.). ICSC 0595 - UREA.
  • (2012, July 26). Urea Solution SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.